H-D-Phe(4-F)-OH
Descripción
The exact mass of the compound 4-Fluoro-D-phenylalanine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2R)-2-amino-3-(4-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHHYOYVRVGJJY-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18125-46-7 | |
| Record name | 4-Fluorophenylalanine, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018125467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18125-46-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-FLUOROPHENYLALANINE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/963G7O1PVE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Role of H-D-Phe(4-F)-OH in Peptide-Based Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the pursuit of therapeutic peptides with enhanced pharmacological profiles is a paramount objective. The incorporation of non-canonical amino acids into peptide sequences has emerged as a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and suboptimal binding affinities. Among these synthetic building blocks, H-D-Phe(4-F)-OH, or 4-Fluoro-D-phenylalanine, has garnered significant attention. This fluorinated derivative of D-phenylalanine offers unique physicochemical properties that can be strategically leveraged to modulate the biological activity and pharmacokinetic characteristics of peptides. This technical guide provides an in-depth exploration of the research applications of this compound, with a focus on its role in the design of potent and stable peptide-based therapeutics, particularly neurotensin (B549771) receptor modulators.
The introduction of a fluorine atom onto the phenyl ring of D-phenylalanine imparts several advantageous properties. Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, potentially leading to enhanced binding interactions with target receptors.[1] Furthermore, the C-F bond is exceptionally stable, which can contribute to increased metabolic stability of the resulting peptide. The D-configuration of the amino acid provides inherent resistance to degradation by proteases, which are stereospecific for L-amino acids. This increased stability translates to a longer in vivo half-life, a critical attribute for the development of effective peptide therapeutics.[2]
Core Applications in Research
The primary application of this compound in research lies in its use as a building block in solid-phase peptide synthesis (SPPS) to create novel peptide analogs with improved therapeutic potential. Researchers utilize this compound to systematically probe structure-activity relationships (SAR) and to optimize lead peptide candidates.
One of the most well-documented applications is in the development of neurotensin (NT) receptor modulators . Neurotensin is a tridecapeptide that plays a role in various physiological processes, including pain, temperature regulation, and dopamine (B1211576) signaling. However, its therapeutic potential is limited by its rapid degradation in vivo. The C-terminal fragment of neurotensin, NT(8-13), is responsible for its biological activity.[3] Research has shown that substitution of the L-phenylalanine at position 11 with its D-enantiomer, and particularly with fluorinated derivatives like this compound, can significantly enhance metabolic stability and in vivo potency.[2]
Quantitative Data Summary
The following table summarizes representative biological data for neurotensin and its analogs. While specific data for a peptide containing this compound at position 11 was not available in the reviewed literature, the data for [D-Phe¹¹]-Neurotensin is presented to illustrate the significant impact of D-amino acid substitution on in vivo potency. The inclusion of a 4-fluoro group is anticipated to further modulate binding affinity and metabolic stability.
| Compound | Receptor Binding Affinity (IC50, nM) | In Vivo Potency (Hypothermia Assay) | Reference |
| Neurotensin (NT) | 0.16 | Low | [4] |
| [D-Phe¹¹]-Neurotensin | Not explicitly reported | High | [2] |
| NT(8-13) Analog 3 | 55 (rat NTS1), 580 (human NTS1) | Not reported | [5] |
| natGa-Labeled NT(8-13) | 0.04 | Not applicable | [4] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a [D-Phe(4F)¹¹]-Neurotensin(8-13) Analog
This protocol describes the manual synthesis of a neurotensin analog with the sequence Ac-Arg-Arg-Pro-D-Phe(4F)-Ile-Leu-OH using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-D-Phe(4-F)-OH, Fmoc-Ile-OH, Fmoc-Leu-OH)
-
N,N-Dimethylformamide (DMF)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Acetic anhydride (B1165640)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Water
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-Leu-OH (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF and DCM.
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for the sequential coupling of Fmoc-Ile-OH, Fmoc-D-Phe(4-F)-OH, Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, and Fmoc-Arg(Pbf)-OH.
-
N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DMF for 30 minutes. Wash the resin with DMF and DCM.
-
Cleavage and Deprotection:
-
Treat the dried resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of acetonitrile/water.
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient of acetonitrile in water containing 0.1% TFA.
-
Collect and lyophilize the fractions containing the pure peptide.
-
-
Analysis: Confirm the identity and purity of the final peptide by analytical RP-HPLC and mass spectrometry.
Neurotensin Receptor Radioligand Binding Assay
This protocol describes a competition binding assay to determine the affinity of synthesized neurotensin analogs for the neurotensin receptor 1 (NTS1).[6]
Materials:
-
Cell membranes prepared from a cell line overexpressing the human NTS1 receptor.
-
[³H]-Neurotensin (Radioligand)
-
Unlabeled Neurotensin (for non-specific binding determination)
-
Synthesized peptide analogs (test compounds)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.
-
Reaction Mixture:
-
To each well, add the cell membrane preparation.
-
For total binding wells, add assay buffer.
-
For non-specific binding wells, add a high concentration of unlabeled neurotensin (e.g., 1 µM).
-
For test compound wells, add the desired concentrations of the synthesized peptide analog.
-
Add a fixed concentration of [³H]-Neurotensin to all wells (typically at or below its Kd value).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Overall experimental workflow from synthesis to biological evaluation.
Caption: Simplified signaling pathway of the Neurotensin 1 Receptor (NTS1).
Conclusion
This compound serves as a valuable tool for researchers in the field of peptide-based drug discovery. Its incorporation into peptide sequences offers a strategic approach to enhance metabolic stability and modulate biological activity. The provided experimental protocols for solid-phase peptide synthesis and radioligand binding assays offer a foundational framework for the design and evaluation of novel peptide analogs. While further research is needed to fully elucidate the specific quantitative impact of the 4-fluoro substitution in various peptide contexts, the existing literature strongly supports the utility of fluorinated D-amino acids in the development of next-generation peptide therapeutics.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurotensin analogues. Structure--activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. webs.iiitd.edu.in [webs.iiitd.edu.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and biological studies of novel neurotensin(8-13) mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Synthesis and Characterization of 4-fluoro-D-phenylalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-fluoro-D-phenylalanine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development.[1][2] Its incorporation into peptides and other therapeutic agents can enhance stability, binding affinity, and pharmacokinetic properties.[1][2] This document details common synthetic routes, extensive characterization methodologies, and presents key data in a structured format to support research and development efforts.
Synthesis of 4-fluoro-D-phenylalanine
The enantioselective synthesis of 4-fluoro-D-phenylalanine is crucial for its application in pharmaceuticals. Several methods have been developed to achieve high enantiomeric purity. A common strategy involves the asymmetric alkylation of a glycine (B1666218) equivalent using a chiral phase-transfer catalyst.
A representative synthetic workflow is outlined below:
Another approach involves the enzymatic resolution of a racemic mixture of 4-fluorophenylalanine, although this can be less efficient for large-scale production. For radiolabeling applications, such as in positron emission tomography (PET), [¹⁸F]4-fluoro-D,L-phenylalanine can be synthesized via copper-mediated radiofluorination of aryl boronic esters.[3]
Characterization of 4-fluoro-D-phenylalanine
Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized 4-fluoro-D-phenylalanine. A multi-technique approach is typically employed.
The general workflow for characterization is as follows:
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR, ¹³C NMR, and ¹⁹F NMR are critical for elucidating the molecular structure.[4][5][6] The ¹⁹F NMR spectrum provides a distinct signal for the fluorine atom, which is highly sensitive to its chemical environment.[4]
-
Mass Spectrometry (MS) : MS is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.[6]
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC) : Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee) of the final product.[7][8][9] Various chiral stationary phases are available for the separation of D- and L-enantiomers.[10]
Physical Properties
-
Melting Point : The melting point is a useful indicator of purity.[1]
-
Optical Rotation : The specific rotation is measured to confirm the stereochemistry of the D-enantiomer.[1]
Data Presentation
The following tables summarize key quantitative data for 4-fluoro-D-phenylalanine and its common protected forms.
Table 1: Physical and Chemical Properties of 4-fluoro-D-phenylalanine
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀FNO₂ | [11] |
| Molecular Weight | 183.18 g/mol | [11] |
| Appearance | White to off-white powder or shiny flakes | [11] |
| Melting Point | ~245 °C (dec.) | [12] |
| Optical Rotation [α]²⁰D (c=1 in DMF) | +30 to +40° (for Fmoc-protected form) | [1] |
| Optical Rotation [α]²³D (c=1 in H₂O) | +11° (for HCl salt) | [12] |
Table 2: Spectroscopic Data for 4-fluoro-D,L-phenylalanine
| Technique | Solvent | Key Signals/Fragments | Reference |
| ¹H NMR | D₂O/NaOD | Signals corresponding to aromatic, α- and β-protons | [13] |
| ¹³C NMR | D₂O/NaOD | Signals for carboxyl, aromatic, α- and β-carbons | [14][15] |
| Mass Spectrometry | - | Molecular Ion [M]+ at m/z 183.069557 | [11][16] |
Experimental Protocols
Synthesis of 4-fluoro-D-phenylalanine (Asymmetric Phase-Transfer Catalysis)
This protocol is a generalized procedure based on common methodologies.[8]
-
Reaction Setup : To a solution of N-(diphenylmethylene)glycine tert-butyl ester and a chiral Cinchona alkaloid-derived phase-transfer catalyst in an appropriate organic solvent (e.g., dichloromethane), add a solution of 4-fluorobenzyl bromide.
-
Base Addition : Add a strong base (e.g., 50% aqueous potassium hydroxide) and stir the biphasic mixture vigorously at room temperature.
-
Reaction Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Work-up : Once the reaction is complete, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification of Protected Intermediate : Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to obtain the protected 4-fluoro-D-phenylalanine derivative.
-
Deprotection : Treat the purified intermediate with an aqueous acidic solution (e.g., 6N HCl) and heat to reflux to remove both the N-diphenylmethylene and tert-butyl ester protecting groups.
-
Isolation of Final Product : Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid to precipitate the product. Filter the solid, wash with cold water and a small amount of ethanol, and dry under vacuum to yield 4-fluoro-D-phenylalanine.
Characterization Protocols
-
Sample Preparation : Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O with a trace of NaOD for solubility, or DMSO-d₆).
-
Data Acquisition : Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis : Process the spectra and assign the peaks based on their chemical shifts, coupling constants, and integration values.
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).
-
Analysis : Introduce the sample into the mass spectrometer (e.g., via electrospray ionization - ESI) and acquire the mass spectrum in positive or negative ion mode.
-
Data Interpretation : Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
-
Column Selection : Choose a suitable chiral stationary phase (e.g., a cyclodextrin-based or Pirkle-type column).
-
Mobile Phase : Prepare an appropriate mobile phase, which can be a mixture of organic solvents (e.g., hexane/isopropanol for normal phase) or a buffered aqueous-organic mixture (for reversed-phase).
-
Sample Preparation : Dissolve the sample in the mobile phase.
-
Analysis : Inject the sample onto the HPLC system and monitor the elution profile using a UV detector.
-
Quantification : Determine the retention times for the D- and L-enantiomers and calculate the enantiomeric excess by integrating the peak areas.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. hplc.eu [hplc.eu]
- 8. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. p-Fluorophenylalanine | C9H10FNO2 | CID 4654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Fluoro- D -phenylalanine 99 122839-52-5 [sigmaaldrich.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. spectrabase.com [spectrabase.com]
- 15. spectrabase.com [spectrabase.com]
- 16. 4-fluoro-L-phenylalanine | C9H10FNO2 | CID 716312 - PubChem [pubchem.ncbi.nlm.nih.gov]
Biophysical Properties of Peptides Containing D-4-Fluorophenylalanine (H-D-Phe(4-F)-OH): A Technical Guide
Introduction
The strategic incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and biomaterial design. Among these, fluorinated amino acids have gained significant attention for their ability to modulate the biophysical and chemical properties of peptides.[1] This guide focuses on peptides containing D-4-Fluorophenylalanine (H-D-Phe(4-F)-OH), a synthetic amino acid that introduces two key modifications: a D-chiral center and a fluorine atom at the para-position of the phenyl ring.
The D-configuration confers resistance to enzymatic degradation by proteases, which typically recognize L-amino acids, thereby enhancing the peptide's in vivo half-life and bioavailability.[2][3] The fluorine atom, being small and highly electronegative, minimally impacts steric hindrance while significantly altering the electronic properties of the aromatic ring.[1] This modification can influence hydrophobicity, conformational preferences, and protein-protein interactions.[1][4] Furthermore, the presence of the ¹⁹F nucleus provides a powerful and sensitive probe for Nuclear Magnetic Resonance (NMR) spectroscopy, enabling detailed structural and dynamic studies in a background-free manner.[5][6]
This technical whitepaper provides an in-depth overview of the biophysical properties of peptides containing this compound, detailing key characterization techniques, experimental protocols, and data interpretation for researchers, scientists, and drug development professionals.
Key Biophysical Characterization Techniques and Data
The unique properties imparted by this compound are elucidated using a suite of biophysical techniques. This section outlines the most critical methods and presents illustrative quantitative data in structured tables.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is an exceptionally powerful tool for studying peptides containing fluorinated residues.[6] The absence of a natural fluorine background in biological systems provides a clear window for observing the ¹⁹F-labeled peptide.[5] Changes in the ¹⁹F chemical shift are highly sensitive to the local chemical environment, making it an ideal probe for conformational changes, ligand binding, and protein-protein interactions.[6][7]
Table 1: Illustrative ¹⁹F NMR Data for a Peptide Containing this compound
| Parameter | Apo-Peptide (Ligand-Free) | Holo-Peptide (Ligand-Bound) | Interpretation |
|---|---|---|---|
| Chemical Shift (δ) ppm | -113.5 | -114.2 | A downfield shift of 0.7 ppm upon ligand binding suggests a change in the local electronic environment of the Phe(4-F) residue, possibly due to direct interaction or an allosteric conformational change. |
| Full Width at Half Maximum (FWHM) Hz | 15.2 | 25.8 | Line broadening (increased FWHM) upon binding can indicate a change in the dynamics of the peptide, such as slower tumbling of the complex or chemical exchange between different conformational states.[8] |
| ¹⁹F-¹⁹F NOESY Cross-Peaks | None | Present with Phe(4-F) at another position | The appearance of cross-peaks in the holo-form indicates through-space proximity (<5 Å) between two fluorinated residues, revealing a specific folded conformation induced by ligand binding.[9] |
Note: Data are hypothetical and serve as examples for interpretation.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a primary technique for assessing the secondary structure of peptides in solution.[10][11] It measures the differential absorption of left and right circularly polarized light by chiral molecules, particularly the peptide backbone amide bonds.[12] The incorporation of a D-amino acid can significantly perturb the secondary structure, often disrupting canonical structures like α-helices or promoting unique turns.
Table 2: Characteristic Far-UV CD Spectral Bands for Peptide Secondary Structures
| Secondary Structure | Wavelength & Sign of Bands (nm) | Illustrative Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
|---|---|---|
| α-Helix | Negative at ~222 and ~208; Positive at ~192 | -40,000 at 222 nm |
| β-Sheet | Negative at ~218; Positive at ~195 | -20,000 at 218 nm |
| Random Coil | Strong negative band near 200 | -4,000 at 218 nm (highly variable) |
| Type II β-Turn (often induced by D-amino acids) | Weak negative band at ~225-230; Strong positive band at ~205 | Variable, depends on sequence |
Reference data based on literature.[10] The incorporation of this compound would be expected to alter these characteristic spectra.
Fluorescence Spectroscopy
Intrinsic fluorescence of peptides arises from aromatic residues like phenylalanine, tyrosine, and tryptophan.[13][14] While phenylalanine has a low quantum yield, its fluorescence emission is sensitive to environmental polarity.[15] Changes in the emission maximum (λ_max) can indicate the residue's exposure to solvent versus being buried in a hydrophobic core, providing insights into peptide folding and conformational changes.[16]
Table 3: Illustrative Fluorescence Emission Data for a Peptide Containing this compound
| Condition | Excitation Wavelength (nm) | Emission Maximum (λ_max) (nm) | Interpretation |
|---|---|---|---|
| Peptide in Aqueous Buffer (Unfolded) | 258 | 284 | The emission maximum is consistent with the fluorophore being exposed to a polar aqueous environment.[15] |
| Peptide in Lipid Vesicles (Folded/Bound) | 258 | 280 | A blue shift of 4 nm indicates the Phe(4-F) residue has moved into a more hydrophobic (less polar) environment, such as insertion into a lipid membrane. |
Note: Data are hypothetical and serve as examples for interpretation.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the direct measurement of thermodynamic parameters of binding interactions.[11][17] It measures the heat released or absorbed during the binding of a ligand to a macromolecule (e.g., a peptide binding to a target protein). This allows for the determination of binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.
Table 4: Thermodynamic Profile for Peptide-Protein Interaction Measured by ITC
| Parameter | Value | Unit | Interpretation |
|---|---|---|---|
| Binding Affinity (K_d) | 1.5 | µM | Represents the dissociation constant; a lower value indicates stronger binding. |
| Stoichiometry (n) | 1.05 | - | Indicates a 1:1 binding ratio between the peptide and its target protein. |
| Enthalpy Change (ΔH) | -8.2 | kcal·mol⁻¹ | A negative value indicates the binding is an enthalpically driven, exothermic process, likely dominated by hydrogen bonding and van der Waals interactions. |
| Entropy Change (ΔS) | +2.5 | cal·mol⁻¹·K⁻¹ | A positive value suggests an increase in disorder upon binding, often due to the release of ordered water molecules from the binding interface (hydrophobic effect). |
Note: Data are hypothetical and serve as examples for interpretation.
Experimental Protocols
Detailed and reproducible methodologies are crucial for the accurate biophysical characterization of peptides.
Peptide Synthesis, Purification, and Verification
Peptides containing this compound are typically synthesized using automated solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[18]
Protocol:
-
Resin Preparation: Select a suitable resin (e.g., Rink Amide for a C-terminal amide).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a 20% piperidine (B6355638) solution in NMP or DMF.[18]
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid (e.g., Fmoc-D-Phe(4-F)-OH) using a coupling reagent like HBTU or HATU in the presence of a base (e.g., DIEA). Allow the coupling reaction to proceed for a defined period.[18]
-
Repeat Cycle: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Once synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.[10]
-
Verification: Confirm the molecular weight of the purified peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[15]
¹⁹F NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve the lyophilized, purified peptide in an appropriate buffer (e.g., 20 mM sodium phosphate, 100 mM NaCl, pH 7.0) prepared in 90% H₂O / 10% D₂O. The final peptide concentration should be in the range of 100 µM to 1 mM.
-
Instrument Setup: Use a high-field NMR spectrometer equipped with a cryoprobe for enhanced sensitivity. Tune the probe to the ¹⁹F frequency.
-
Data Acquisition: Acquire a simple 1D ¹⁹F spectrum. Typical parameters include a 30-degree pulse angle, a spectral width appropriate for fluorinated aromatics, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Ligand Titration (for binding studies): Acquire a series of 1D ¹⁹F spectra after the stepwise addition of a concentrated ligand solution to the peptide sample. Monitor changes in chemical shift and line width.
-
Data Processing: Process the spectra using appropriate software (e.g., TopSpin, NMRPipe). Apply Fourier transformation, phase correction, and baseline correction.
Circular Dichroism (CD) Spectroscopy Protocol
-
Sample Preparation: Prepare a stock solution of the purified peptide in a suitable buffer that is transparent in the far-UV region (e.g., 10 mM sodium phosphate, pH 7.4).[10] The final peptide concentration for analysis should be approximately 0.1-0.2 mg/mL.[10]
-
Instrument Setup: Use a calibrated CD spectrometer. Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV.
-
Blank Measurement: Record a spectrum of the buffer alone in the same quartz cuvette (typically 1 mm path length) to be used for the sample.
-
Sample Measurement: Record the CD spectrum of the peptide solution, typically from 260 nm to 190 nm.
-
Data Processing: Subtract the buffer blank spectrum from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) to normalize for concentration, path length, and the number of residues.
Mandatory Visualizations: Workflows and Pathways
Visual diagrams are essential for understanding complex experimental workflows and biological relationships.
Caption: Workflow for the synthesis and purification of a peptide containing this compound.
Caption: Experimental workflow for comparative CD analysis of peptides.
Caption: Hypothetical signaling pathway illustrating the inhibitory action of a peptide.
Conclusion
The incorporation of this compound is a versatile strategy in peptide design, offering enhanced proteolytic stability and a unique biophysical probe for detailed structural analysis. The combination of ¹⁹F NMR, CD spectroscopy, fluorescence, and ITC provides a comprehensive toolkit to characterize the structure, stability, and molecular interactions of these modified peptides. The methodologies and illustrative data presented in this guide serve as a foundational resource for researchers aiming to leverage the distinct advantages of D-4-fluorophenylalanine in the development of novel peptide-based therapeutics and advanced biomaterials.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design of Highly Fluorinated Peptides for Cell-based 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescence spectroscopy of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescence Spectroscopy of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 17. benchchem.com [benchchem.com]
- 18. Synthesis and Primary Characterization of Self-Assembled Peptide-Based Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking New Frontiers in Peptide Design: An In-depth Technical Guide to Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids (UAAs) into peptide scaffolds represents a transformative strategy in modern drug discovery and development. By expanding the chemical diversity beyond the canonical 20 amino acids, UAAs offer a powerful toolkit to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low cell permeability. This guide provides a comprehensive technical overview of the core principles, experimental methodologies, and impactful applications of UAAs in peptide design, tailored for professionals in the field.
Enhancing Peptide Properties with Unnatural Amino Acids: A Quantitative Look
The strategic substitution of natural amino acids with their unnatural counterparts can dramatically improve the pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics. The following tables summarize quantitative data from various studies, highlighting the significant impact of UAA incorporation on proteolytic stability, target binding affinity, and cell permeability.
Table 1: Enhanced Proteolytic Stability
One of the most significant advantages of incorporating UAAs, particularly D-amino acids, is the enhanced resistance to enzymatic degradation, leading to a longer half-life in biological matrices.[1][2]
| Peptide Pair | D-Amino Acid Content | Assay Conditions | Half-life (D-Peptide) | Half-life (L-Peptide) | Fold Increase in Stability |
| Peptide 2D vs. 2L | 31% D-amino acids | Human serum at 37°C | > 24 hours | 5.0 hours | > 4.8 |
| Peptide 18D vs. 18L | 38% D-amino acids | Human serum at 37°C | > 24 hours | 15.5 hours | > 1.5 |
| [K4(Tam),F7, P34]-pNPY Analogues | N/A (Comparison of different peptides) | Human blood plasma | 43.5 hours | 3.2 hours | 13.6 |
| Antimicrobial Peptide (Pep05) | D-Amino Acid Substituted (DP06) | Human Plasma | >90% remaining after 8 hours | <10% remaining after 8 hours | >9 |
| MUC2 Peptide | All D-amino acids (tpTPTGTQtpt) | Human Serum | ~95% remaining after 180 min | 0% remaining after 180 min | >19 |
Table 2: Improved Target Binding Affinity
UAAs can introduce novel side chains and conformational constraints that optimize the interaction between a peptide and its biological target, resulting in enhanced binding affinity.[3]
| Peptide | Modification | Target | Binding Affinity (Kd/IC50) | Improvement Factor |
| Macrocyclic Peptide 2 | Natural and some non-natural amino acids | 14-3-3ζ | 103 ± 9 nM | - |
| Macrocyclic Peptide 22 | Introduction of two additional non-natural amino acids | 14-3-3ζ | 38 ± 3 nM | ~2.7x |
| Minimal Antizyme Peptide (AZ_WT) | - | Ornithine Decarboxylase (ODC) | 1.16 ± 0.05 µM | - |
| AZ_pep2 | UAA substitution | Ornithine Decarboxylase (ODC) | 0.43 ± 0.04 µM | ~2.7x |
Table 3: Increased Cell Permeability
A significant challenge for peptide therapeutics is their limited ability to cross cell membranes. Specific UAAs and modifications like N-alkylation can enhance lipophilicity and promote membrane translocation.[3]
| Peptide/Peptoid Series (Length) | Backbone Chemistry | Relative Cell Permeability (EC50 Ratio Peptoid/Peptide) |
| Dimer | Peptide | 1 |
| Dimer | Peptoid (N-alkylated UAA backbone) | ~20x more permeable |
| Tetramer | Peptide | 1 |
| Tetramer | Peptoid (N-alkylated UAA backbone) | ~10x more permeable |
| Hexamer | Peptide | 1 |
| Hexamer | Peptoid (N-alkylated UAA backbone) | ~5x more permeable |
| Octamer | Peptide | 1 |
| Octamer | Peptoid (N-alkylated UAA backbone) | ~2x more permeable |
Methodologies for Unnatural Amino Acid Incorporation
The integration of UAAs into a peptide sequence can be achieved through two primary strategies: chemical synthesis and biosynthetic methods.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the cornerstone of chemical peptide synthesis, enabling the stepwise assembly of a peptide chain on a solid support.[4][5] The incorporation of a UAA is a straightforward adaptation of the standard Fmoc-based SPPS protocol.
Experimental Protocol: Fmoc-Based SPPS of a Peptide Containing a UAA
This protocol outlines the manual synthesis of a peptide incorporating a non-canonical amino acid using the Fmoc/tBu strategy.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected proteinogenic amino acids
-
Fmoc-protected unnatural amino acid (e.g., Fmoc-p-benzoyl-L-phenylalanine, Fmoc-pBpa-OH)
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Reversed-phase HPLC system with a C18 column
-
Mass spectrometer (ESI or MALDI-TOF)
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.
-
First Amino Acid Coupling:
-
Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF.
-
Activate the first Fmoc-protected amino acid (4 equivalents) with HBTU/HOBt (4 equivalents) and DIPEA (8 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Wash the resin with DMF.
-
-
Chain Elongation (Repeating Cycle for each Amino Acid):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin with DMF.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid (proteinogenic or unnatural) as in step 2 and couple to the growing peptide chain.
-
Washing: Wash the resin with DMF.
-
-
Final Fmoc Deprotection: After the final amino acid has been coupled, remove the terminal Fmoc group.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
Purify the peptide by reversed-phase HPLC.
-
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Biosynthetic Incorporation via Genetic Code Expansion
Genetic code expansion allows for the site-specific incorporation of UAAs into proteins and peptides in living cells by repurposing a nonsense codon, typically the amber stop codon (UAG).[2][9] This is achieved using an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the UAA and does not cross-react with endogenous components.[10]
Experimental Protocol: Site-Specific UAA Incorporation in E. coli using Amber Suppression
This protocol provides a general method for expressing a protein in E. coli containing a UAA at a specific site.[11][12][13]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target gene containing an in-frame amber (TAG) codon at the desired position.
-
A separate plasmid (e.g., pEVOL) encoding the orthogonal aaRS/tRNA pair specific for the desired UAA (e.g., pBpaRS/tRNAPylCUA for p-benzoylphenylalanine).
-
Unnatural amino acid (e.g., p-benzoyl-L-phenylalanine).
-
LB medium and appropriate antibiotics.
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction.
-
Protein purification system (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
SDS-PAGE and Western blotting reagents.
-
Mass spectrometer.
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the plasmid containing the target gene (with the amber codon) and the pEVOL plasmid encoding the orthogonal aaRS/tRNA pair.
-
Culture Growth:
-
Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C.
-
The next day, dilute the overnight culture into a larger volume of LB medium containing the antibiotics and the unnatural amino acid (typically 1-2 mM).
-
Grow the culture at 37°C to an OD600 of 0.6-0.8.
-
-
Protein Expression: Induce protein expression by adding IPTG (e.g., 0.5 mM final concentration) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
Cell Harvest and Lysis: Harvest the cells by centrifugation, resuspend in lysis buffer, and lyse the cells (e.g., by sonication).
-
Protein Purification: Purify the UAA-containing protein from the cell lysate using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Verification of UAA Incorporation:
-
Analyze the purified protein by SDS-PAGE. Successful incorporation will result in a full-length protein band that is absent in a control culture grown without the UAA.
-
Confirm the precise mass of the protein, including the incorporated UAA, by mass spectrometry.
-
Visualizing Workflows and Signaling Pathways
The design and application of UAA-containing peptides often involve complex workflows and interactions with intricate biological pathways. The following diagrams, rendered in DOT language, illustrate a general workflow for peptide drug discovery using UAAs and a representative GPCR signaling pathway modulated by a UAA-modified peptide agonist.
Characterization of UAA-Containing Peptides
Thorough characterization is essential to confirm the successful synthesis and purity of UAA-containing peptides and to understand their biophysical properties.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the primary analytical technique for verifying the identity and purity of synthetic peptides.[14][15][16][17]
Experimental Protocol: LC-MS Analysis of a Synthetic Peptide
Materials:
-
LC-MS system (e.g., UPLC coupled to a high-resolution mass spectrometer).
-
Reversed-phase C18 column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Purified peptide sample.
Procedure:
-
Sample Preparation: Dissolve the peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Chromatographic Separation:
-
Inject the sample onto the C18 column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
-
Mass Spectrometric Detection:
-
Analyze the eluent using the mass spectrometer in positive ion mode.
-
Acquire full scan mass spectra to determine the molecular weight of the peptide.
-
Perform tandem MS (MS/MS) to confirm the amino acid sequence.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution.[10][11][18][19][20][21][22][23] 2D NMR experiments, such as COSY and TOCSY, are used to assign proton resonances and determine the amino acid spin systems.
Experimental Setup for 2D NMR of a UAA-Peptide:
-
Spectrometer: High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
-
Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., 90% H₂O/10% D₂O with a buffer) to a concentration of 0.5-2 mM.
-
Experiments:
-
1D ¹H NMR: To obtain a general overview of the sample.
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify coupled protons within an amino acid residue.
-
2D ¹H-¹H COSY (Correlation Spectroscopy): To identify protons that are coupled through 2-3 bonds.
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing information for 3D structure determination.
-
-
Data Processing and Analysis: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe) and analyze the spectra to assign resonances and determine the peptide's structure and conformation.
Future Perspectives
The field of unnatural amino acids in peptide design is continually evolving, with ongoing research focused on the development of novel UAAs with unique functionalities, more efficient and versatile incorporation methods, and the application of computational and machine learning approaches for the rational design of UAA-containing peptides with desired therapeutic properties.[18][24][25] The continued expansion of the genetic code and the development of new bioorthogonal chemistries promise to further broaden the scope of UAA applications in creating next-generation peptide therapeutics, diagnostics, and research tools.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 11. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 15. agilent.com [agilent.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. lcms.cz [lcms.cz]
- 18. researchgate.net [researchgate.net]
- 19. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chem.uzh.ch [chem.uzh.ch]
- 22. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 23. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 24. assays.cancer.gov [assays.cancer.gov]
- 25. Illuminating peptide drug discovery via unnatural amino acid incorporation | Poster Board #3361 - American Chemical Society [acs.digitellinc.com]
The Strategic Integration of H-D-Phe(4-F)-OH in Modern Medicinal Chemistry: A Technical Guide
For researchers, scientists, and drug development professionals, the quest for more potent, stable, and specific therapeutic agents is a continuous endeavor. In the realm of peptide and small molecule drug design, the non-proteinogenic amino acid H-D-Phe(4-F)-OH, or 4-Fluoro-D-phenylalanine, has emerged as a critical building block. Its unique physicochemical properties, conferred by the presence of a fluorine atom on the D-enantiomer of phenylalanine, offer a powerful tool to overcome common challenges in drug development, including metabolic instability and suboptimal binding affinities.
This in-depth technical guide explores the core applications of this compound in medicinal chemistry, providing quantitative data, detailed experimental protocols, and visual representations of its impact on molecular signaling and experimental design.
Enhancing Therapeutic Potential: Key Applications of this compound
The incorporation of this compound into bioactive molecules is a strategic approach to modulate their pharmacological profiles. The fluorine atom, with its high electronegativity and small size, can significantly alter the electronic and steric properties of the parent molecule.[1] This can lead to a range of benefits, including:
-
Improved Metabolic Stability: Peptides containing D-amino acids are inherently more resistant to degradation by proteases, which are stereospecific for L-amino acids. The strong carbon-fluorine bond further enhances this stability, prolonging the in vivo half-life of peptide-based therapeutics.[2][3]
-
Enhanced Receptor Binding and Potency: The fluorine atom can influence intramolecular and intermolecular interactions, such as hydrogen bonding and π-π stacking, leading to altered conformations that can improve binding affinity and selectivity for biological targets.[4] This often translates to increased potency of the therapeutic agent.
-
Favorable Pharmacokinetic Properties: By increasing metabolic stability and potentially modulating lipophilicity, the inclusion of this compound can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.[2][5]
These advantages have led to the successful integration of fluorinated phenylalanine derivatives in various therapeutic areas, including oncology and metabolic disorders.
Quantitative Insights: The Impact of Fluorination on Bioactivity
The strategic substitution of standard amino acids with this compound or its analogues has a quantifiable impact on the biological activity of peptides and peptidomimetics. The following tables summarize key data from notable examples.
| Compound/Peptide | Target | Assay | Key Parameter | Value | Reference(s) |
| Ulimorelin (B1683390) (TZP-101) | Ghrelin Receptor (GHSR-1a) | Radioligand Binding | Kᵢ | 16 nM | [1][6] |
| Aequorin Ca²⁺-bioluminescence | EC₅₀ | 29 nM | [1][6] | ||
| Melflufen | Cancer Cells (e.g., Multiple Myeloma) | In vitro cytotoxicity | Mean IC₅₀ | ~0.04 µM | [7] |
| In vitro cytotoxicity (NCI-H69 SCLC cell line) | IC₅₀ | 64 nM | [7] | ||
| D-Phe containing peptide (FR8P) | MDA-MB-231 (Breast Cancer Cell Line) | MTT Assay | IC₅₀ | < IC₅₀ of parent peptide | [2] |
| D-Phe containing peptide (FR11P) | MDA-MB-231 (Breast Cancer Cell Line) | MTT Assay | IC₅₀ | < IC₅₀ of parent peptide | [2] |
Table 1: In Vitro Bioactivity of Compounds Containing Fluorinated Phenylalanine Derivatives. This table highlights the high potency of ulimorelin and melflufen, demonstrating the successful application of fluorinated amino acids in achieving nanomolar efficacy.
| Compound | Administration Route | Species | Half-life (t₁/₂) | Cₘₐₓ | AUC | Oral Bioavailability (F) | Reference(s) |
| Ulimorelin | Intravenous (2 mg/kg) | Rat | 50 min | - | - | - | [1] |
| Oral (8 mg/kg) | Rat | - | 0.39 µM | 82 µM•min | 24% | [1][6] | |
| Oral | Monkey | - | - | - | 24% | [6] |
Table 2: Pharmacokinetic Parameters of Ulimorelin. This data illustrates the favorable pharmacokinetic profile of ulimorelin, including significant oral bioavailability, a key challenge for many peptide-based drugs.
Illuminating the Mechanism: Signaling Pathways and Molecular Interactions
The therapeutic effects of peptides and peptidomimetics containing this compound are realized through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and optimization.
Ghrelin Receptor Agonism by Ulimorelin
Ulimorelin, a ghrelin receptor agonist, stimulates gastrointestinal motility.[8] The ghrelin receptor (GHSR-1a) is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular events.
Intracellular Activation of Melflufen
Melflufen is a peptide-drug conjugate that leverages high aminopeptidase (B13392206) activity within cancer cells for targeted drug delivery.[7] Its lipophilicity allows for rapid cell penetration, after which it is hydrolyzed, releasing the cytotoxic agent melphalan.
Methodologies in Focus: Experimental Protocols
The successful application of this compound in medicinal chemistry relies on robust and well-defined experimental procedures. Below are detailed protocols for the incorporation of this non-natural amino acid into a peptide sequence and for assessing the stability of the resulting peptide.
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol outlines the manual synthesis of a model peptide incorporating this compound using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-D-Phe(4-F)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine/DMF solution and shake for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for each amino acid in the sequence):
-
Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
(Optional) Perform a Kaiser test to confirm complete coupling.
-
-
Incorporation of Fmoc-D-Phe(4-F)-OH: Follow the same coupling procedure as in step 3, using Fmoc-D-Phe(4-F)-OH as the amino acid.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 94:1:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
In Vitro Plasma Stability Assay
This protocol describes a method to assess the stability of a peptide containing this compound in human plasma.
Materials:
-
Test peptide and a control peptide (with known stability)
-
Pooled human plasma
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Incubator (37°C)
-
Centrifuge
-
LC-MS system
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO or water).
-
Dilute the stock solution with PBS to the desired starting concentration.
-
-
Incubation:
-
Pre-warm human plasma to 37°C.
-
Add the peptide solution to the plasma to initiate the assay (final peptide concentration typically 1-10 µM).
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
-
Reaction Quenching:
-
Immediately add the aliquot to a tube containing cold acetonitrile (typically 2-3 volumes) to precipitate plasma proteins and stop enzymatic degradation.
-
-
Sample Processing:
-
Vortex the mixture and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
-
LC-MS Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Analyze the samples by LC-MS to quantify the amount of intact peptide remaining.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining against time.
-
Calculate the half-life (t₁/₂) of the peptide in plasma.
-
Conclusion
This compound is a valuable and versatile tool in the medicinal chemist's arsenal. Its strategic incorporation into peptides and other drug candidates can significantly enhance their therapeutic properties by improving metabolic stability, increasing receptor binding affinity, and optimizing pharmacokinetic profiles. The quantitative data from successful drugs like ulimorelin and melflufen provide compelling evidence for the benefits of this approach. By leveraging detailed experimental protocols and a thorough understanding of the underlying molecular mechanisms, researchers can continue to unlock the full potential of this compound in the development of next-generation therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of the potency and pharmacokinetic properties of a macrocyclic ghrelin receptor agonist (Part I): Development of ulimorelin (TZP-101) from hit to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Melflufen - a peptidase-potentiated alkylating agent in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ulimorelin - Wikipedia [en.wikipedia.org]
Spectroscopic Profile of H-D-Phe(4-F)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the non-proteinogenic amino acid H-D-Phe(4-F)-OH (D-4-Fluorophenylalanine). The information presented herein is essential for the characterization and analysis of this compound in research and development settings. This document includes tabulated summaries of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound. Note that the NMR and IR data are based on the analysis of 4-Fluoro-D,L-phenylalanine, as the spectroscopic properties of enantiomers are identical in a non-chiral environment.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, D₂O)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.20 - 7.10 | m | 2H | Ar-H (ortho to F) |
| 7.05 - 6.95 | m | 2H | Ar-H (meta to F) |
| 3.95 | t | 1H | α-H |
| 3.20 | dd | 1H | β-H a |
| 3.05 | dd | 1H | β-H b |
Disclaimer: While we have made our best-effort to label most spectral peaks, certain spectral features may not be fully annotated in all NMR spectra.[1]
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, D₂O)
| Chemical Shift (δ) ppm | Assignment |
| 175.0 | C =O (Carboxyl) |
| 163.5 (d, J = 245 Hz) | C -F |
| 132.0 (d, J = 8 Hz) | Ar-C H (ortho to F) |
| 131.0 | Ar-C (ipso to CH₂) |
| 116.0 (d, J = 22 Hz) | Ar-C H (meta to F) |
| 56.5 | α-C H |
| 37.0 | β-C H₂ |
Note: The carbon of the aromatic ring directly attached to the fluorine atom exhibits a characteristic doublet due to C-F coupling.
Table 3: IR Spectroscopic Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 2800 | Broad | O-H stretch (Carboxylic acid), N-H stretch (Amine) |
| 1660 | Strong | C=O stretch (Carboxylic acid) |
| 1590 | Strong | N-H bend (Amine) |
| 1510 | Strong | C=C stretch (Aromatic ring) |
| 1220 | Strong | C-F stretch |
| 830 | Strong | C-H bend (Aromatic, para-substituted) |
Table 4: Mass Spectrometry Data (Electrospray Ionization, ESI)
| m/z | Ion Type |
| 184.0768 | [M+H]⁺ |
| 206.0587 | [M+Na]⁺ |
| 167.0712 | [M-NH₃+H]⁺ |
| 138.0656 | [M-COOH+H]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide and may require optimization based on the specific instrumentation and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Dissolve 10-20 mg of this compound in approximately 0.6 mL of deuterium (B1214612) oxide (D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 500 MHz
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 12 ppm
-
Temperature: 298 K
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 125 MHz
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 220 ppm
-
Temperature: 298 K
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the chemical shifts to an internal standard (e.g., DSS) or the residual solvent peak.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Prepare a potassium bromide (KBr) pellet by mixing approximately 1-2 mg of this compound with 100-200 mg of dry KBr powder.
-
Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water:acetonitrile 50:50 with 0.1% formic acid).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.
-
-
Instrument Parameters (ESI-MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF).
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Desolvation Gas Flow: 600 L/hr
-
Desolvation Temperature: 350 °C
-
Mass Range: m/z 50 - 500
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in full scan mode. For fragmentation analysis, perform tandem MS (MS/MS) by selecting the precursor ion of interest ([M+H]⁺).
-
Workflow and Data Analysis
The overall workflow for the spectroscopic analysis of this compound involves a sequential process of sample preparation, data acquisition using the respective spectroscopic techniques, and subsequent data analysis to elucidate the molecular structure and properties.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
A Technical Guide to H-D-Phe(4-F)-OH: Commercial Availability, Purity Analysis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercially available unnatural amino acid H-D-Phe(4-F)-OH (4-Fluoro-D-phenylalanine). It is intended to be a valuable resource for researchers and professionals in drug discovery and development, offering detailed information on suppliers, purity specifications, analytical methodologies for quality control, and a key application in the synthesis of a ghrelin receptor agonist.
Commercial Suppliers and Purity of this compound
The procurement of high-purity this compound is a critical first step for its successful application in research and development. Several chemical suppliers offer this compound, with purity levels typically exceeding 98%. The following table summarizes the offerings from a selection of commercial vendors. It is important to note that purity can be reported by different analytical methods, with High-Performance Liquid Chromatography (HPLC) being a common standard. For cGMP applications or other highly sensitive uses, requesting a Certificate of Analysis (CoA) for a specific lot is strongly recommended.
| Supplier | Product Name | CAS Number | Stated Purity | Analytical Method |
| MedChemExpress | This compound | 18125-46-7 | >98% | Not specified |
| Sigma-Aldrich | Fmoc-D-Phe(4-F)-OH | 177966-64-2 | ≥98.0% | HPLC |
| Chem-Impex | 4-Fluoro-D-phenylalanine | 18125-46-7 | ≥ 99% | HPLC |
| Aapptec | H-D-Phe(4-NH2)-OH | Not Applicable | >98% | Not specified |
| AbMole | H-D-Phe(4-Cl)-OH | 14091-08-8 | >98.0% | Not specified |
Note: Data for related compounds are included for comparative purposes. Purity and availability are subject to change and should be confirmed with the supplier.
Experimental Protocols for Purity Determination
Accurate determination of the chemical and chiral purity of this compound is essential for its use in sensitive applications such as peptide synthesis and drug development. The following are detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most common method for determining the enantiomeric purity of this compound.
Objective: To separate and quantify the D- and L-enantiomers of 4-Fluorophenylalanine.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase: A polysaccharide-based column such as CHIRALPAK® ZWIX(+)™ is recommended.
-
Mobile Phase A: Methanol/Acetonitrile (B52724) (50/50 v/v)
-
Mobile Phase B: 25 mM Diethylamine (DEA) and 50 mM Formic Acid (FA) in Mobile Phase A
-
Sample: this compound dissolved in the mobile phase (e.g., 1 mg/mL)
-
Racemic standard: A 1:1 mixture of D- and L-4-Fluorophenylalanine
Procedure:
-
System Preparation: Equilibrate the chiral column with the mobile phase (e.g., a mixture of Mobile Phase A and B) at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Standard Injection: Inject the racemic standard to determine the retention times of the D- and L-enantiomers and to confirm the resolution of the two peaks.
-
Sample Injection: Inject the this compound sample.
-
Data Analysis: Integrate the peak areas for both enantiomers. The enantiomeric excess (% ee) can be calculated using the following formula: % ee = [ (Area of D-enantiomer - Area of L-enantiomer) / (Area of D-enantiomer + Area of L-enantiomer) ] x 100
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹⁹F NMR spectroscopy are powerful tools for confirming the chemical structure and assessing the purity of this compound.
Objective: To verify the chemical structure and identify any organic impurities.
Instrumentation and Materials:
-
NMR spectrometer (300 MHz or higher)
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O)
-
Internal standard (optional, e.g., TSP for ¹H NMR)
-
Sample: 5-10 mg of this compound
Procedure:
-
Sample Preparation: Dissolve the this compound sample in the deuterated solvent.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional fluorine NMR spectrum. ¹⁹F NMR is highly sensitive to the chemical environment and can be a good indicator of purity.
-
A broad spectral width is recommended initially due to the large chemical shift range of fluorine.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Compare the observed chemical shifts and coupling constants with known values for 4-fluoro-D-phenylalanine.
-
Integrate the signals to quantify the relative amounts of the main compound and any impurities.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and to identify potential impurities.
Objective: To determine the exact mass of the compound and identify any impurities.
Instrumentation and Materials:
-
Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)
-
Solvent: A mixture of acetonitrile and water with a small amount of formic acid (e.g., 0.1%) is typically used.
-
Sample: A dilute solution of this compound in the chosen solvent (e.g., 10 µg/mL).
Procedure:
-
Sample Preparation: Dissolve the sample in the solvent.
-
Infusion or LC-MS: The sample can be directly infused into the mass spectrometer or injected into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.
-
Data Analysis:
-
Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻).
-
Compare the observed mass-to-charge ratio (m/z) with the theoretical exact mass of this compound (C₉H₁₀FNO₂).
-
Analyze the spectrum for any other peaks that may indicate the presence of impurities.
-
Application in Drug Development: Synthesis of a Ghrelin Receptor Agonist
The incorporation of unnatural amino acids like this compound into peptides is a key strategy in modern drug design to enhance properties such as metabolic stability and receptor binding affinity.[1] A notable application of a derivative of this compound is in the synthesis of Ulimorelin, a potent ghrelin receptor agonist that has been investigated for the treatment of gastrointestinal motility disorders.[2][3]
Ghrelin Receptor Signaling Pathway
Ulimorelin acts as an agonist at the ghrelin receptor (GHSR-1a), a G-protein coupled receptor (GPCR).[2] The binding of an agonist like ghrelin or Ulimorelin initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gαq, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the physiological effects associated with ghrelin receptor activation, such as the stimulation of growth hormone secretion and the modulation of appetite and gastrointestinal motility.[4]
Experimental Workflow: Incorporation of this compound into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides containing unnatural amino acids like this compound is typically achieved using Solid-Phase Peptide Synthesis (SPPS). The following workflow outlines the general steps for incorporating this amino acid into a peptide chain. The N-terminus of this compound is usually protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group for use in Fmoc-based SPPS.
By providing a stable, high-purity source of this compound and employing rigorous analytical techniques, researchers can confidently incorporate this valuable building block into novel peptide therapeutics and other advanced scientific applications.
References
The Strategic Incorporation of 4-Fluorophenylalanine in Peptide Science: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The substitution of natural amino acids with non-canonical counterparts represents a powerful strategy in peptide design and engineering. Among these, 4-fluorophenylalanine (4-F-Phe) has emerged as a valuable tool for modulating the physicochemical and biological properties of peptides. This technical guide provides a comprehensive literature review of the use of 4-fluorophenylalanine in peptides, focusing on its effects on stability, bioactivity, and its application as a biophysical probe. This document details experimental protocols and presents quantitative data to inform the rational design of novel peptide-based therapeutics and research tools.
The Impact of 4-Fluorophenylalanine on Peptide Properties: A Quantitative Overview
The introduction of a fluorine atom at the para position of the phenylalanine side chain imparts subtle yet significant changes to the amino acid's properties. The high electronegativity of fluorine alters the electronic distribution of the aromatic ring, influencing non-covalent interactions and, consequently, the overall behavior of the peptide.
Binding Affinity to Target Receptors
The effect of 4-F-Phe incorporation on receptor binding affinity is context-dependent, relying on the specific interactions within the binding pocket. The electronic modifications to the phenyl ring can either enhance or slightly diminish binding, depending on the nature of the receptor-ligand interactions.
| Peptide/Target System | Modification | Dissociation Constant (Kd) | Fold Change vs. Phenylalanine | Reference |
| α-factor analog / Ste2p Receptor | Phenylalanine (Phe) at position 13 | 26.2 nM | 1.0 | [1] |
| α-factor analog / Ste2p Receptor | 4-Fluorophenylalanine (4-F-Phe) at position 13 | 32.7 nM | 1.2 | [1] |
| α-factor analog / Ste2p Receptor | 2-Fluorophenylalanine (2-F-Phe) at position 13 | 40.1 nM | 1.5 | [1] |
| α-factor analog / Ste2p Receptor | 3-Fluorophenylalanine (3-F-Phe) at position 13 | 35.8 nM | 1.4 | [1] |
Table 1: Quantitative data on the binding affinity of fluorinated α-factor peptide analogs to the yeast G protein-coupled receptor, Ste2p. The data indicates that 4-fluorophenylalanine results in a modest 1.2-fold decrease in binding affinity in this specific system.
Enzymatic Stability
A primary driver for the use of 4-F-Phe is to enhance the resistance of peptides to proteolytic degradation, thereby increasing their in vivo half-life. The electron-withdrawing nature of the fluorine atom can make the adjacent peptide bond less susceptible to enzymatic hydrolysis. While the literature widely reports a qualitative increase in stability, specific half-life (t1/2) values are not always available.
| Peptide | Modification | Protease | Stability Assessment | Reference |
| Model Peptides | Fluorinated amino acids at various positions | α-chymotrypsin, Pepsin | Increased proteolytic stability was observed in some, but not all cases, indicating a complex dependence on the substitution position and the specific enzyme. | [2] |
| Buforin & Magainin Analogs | Fluorinated amino acids | Trypsin | Most fluorinated peptides showed modest increases in protease resistance compared to the parent peptides. |
Thermal Stability
Incorporation of 4-F-Phe can influence the thermal stability of a peptide or protein. The changes in intramolecular and intermolecular interactions can lead to an increase in the melting temperature (Tm). However, specific quantitative data from techniques like Differential Scanning Fluorimetry (DSF) for peptides containing 4-fluorophenylalanine are not extensively reported in the literature. It is a common technique used to assess protein stability.[3][4][5][6][7]
Table 3: Thermal stability data for 4-fluorophenylalanine-containing peptides. Specific Tm values from DSF studies were not available in the reviewed literature.
Antimicrobial Activity
Fluorination can modulate the antimicrobial activity of peptides. The introduction of fluorine can alter the peptide's hydrophobicity and interaction with microbial membranes.
| Peptide Series | Modification | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| Di- and Tripeptides | L-m-fluorophenylalanine | Candida albicans | 0.5 - 63 µg/mL | [8] |
| Buforin & Magainin Analogs | Fluorinated amino acids | E. coli, B. subtilis | MICs for fluorinated buforin analogs were 16 and 32 µg/mL, respectively, compared to >256 µg/mL for the non-fluorinated version. | [9] |
Table 4: Antimicrobial activity of peptides containing fluorinated phenylalanine. Note that the data for di- and tripeptides is for m-fluorophenylalanine, a positional isomer of 4-F-Phe.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and characterization of peptides containing 4-fluorophenylalanine.
Solid-Phase Peptide Synthesis (SPPS) of a 4-F-Phe Containing Peptide
This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a generic peptide incorporating Fmoc-4-F-Phe-OH.
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids (including Fmoc-4-F-Phe-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a fritted reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with fresh 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Wash the resin with DMF.
-
-
Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, using Fmoc-4-F-Phe-OH at the desired position.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.
-
Filter the cleavage mixture to collect the peptide solution.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold diethyl ether.
-
Air-dry the crude peptide.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Enzymatic Stability Assay using Chymotrypsin
This protocol describes a method to assess the stability of a 4-F-Phe containing peptide against proteolysis by chymotrypsin.
Materials:
-
Peptide stock solution (with and without 4-F-Phe modification)
-
α-Chymotrypsin solution
-
Incubation buffer (e.g., 100 mM Tris-HCl, 10 mM CaCl₂, pH 8.0)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system
Procedure:
-
Reaction Setup:
-
Dilute the peptide stock solution to a final concentration of 1 mg/mL in the incubation buffer.
-
Add α-chymotrypsin to the peptide solution at an enzyme-to-substrate ratio of 1:100 (w/w).
-
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the enzymatic reaction by adding an equal volume of the quenching solution.
-
HPLC Analysis:
-
Analyze the quenched samples by RP-HPLC.
-
Monitor the absorbance at a specific wavelength (e.g., 214 nm) to quantify the peak area of the intact peptide.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t1/2) of the peptide from the degradation curve.
-
19F NMR Spectroscopy
19F NMR is a powerful technique to probe the local environment of the 4-F-Phe residue within a peptide. The chemical shift of the 19F nucleus is highly sensitive to changes in conformation, binding, and solvent exposure.
Instrumentation and Parameters:
-
NMR spectrometer equipped with a fluorine probe.
-
Pulse Sequence: A standard one-dimensional 19F NMR experiment.
-
Acquisition Parameters (Typical):
-
Pulse Width: Calibrated 90° pulse for 19F.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 1-5 times the longest T1 relaxation time of the 19F nucleus in the sample. A typical starting point is 2-5 seconds.
-
Number of Scans: Dependent on sample concentration, typically ranging from 128 to 1024 scans for adequate signal-to-noise.
-
-
Processing:
-
Fourier transformation of the Free Induction Decay (FID).
-
Phase and baseline correction.
-
Referencing of the chemical shifts, often using an external standard like trifluoroacetic acid (TFA).
-
Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable buffer (e.g., phosphate (B84403) buffer in H₂O/D₂O 90/10).
-
The concentration should be as high as practically possible, typically in the range of 0.1 to 1 mM.
Application in Signaling Pathways: The Case of GLP-1 Analogs
Glucagon-like peptide-1 (GLP-1) is a crucial hormone in glucose homeostasis, and its receptor (GLP-1R) is a major target for the treatment of type 2 diabetes.[10] The native GLP-1 has a very short half-life due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4). Incorporation of non-canonical amino acids, including 4-F-Phe, is a strategy to develop more stable and potent GLP-1R agonists.[11]
The binding of a GLP-1 analog to the GLP-1R, a G protein-coupled receptor (GPCR), initiates a signaling cascade.[12][13][14] A simplified representation of the canonical Gαs-mediated signaling pathway is shown below. The binding of a 4-F-Phe modified GLP-1 analog would initiate this same pathway, with its enhanced stability potentially leading to prolonged receptor activation.
Conclusion
The incorporation of 4-fluorophenylalanine into peptides is a versatile and effective strategy for enhancing their therapeutic potential and for their use as sophisticated research tools. The unique properties of the fluorine atom allow for the fine-tuning of peptide stability, receptor binding, and bioactivity. The detailed experimental protocols provided in this guide offer a practical framework for researchers to synthesize and evaluate their own 4-F-Phe-containing peptides. While a wealth of qualitative data supports the benefits of this modification, further quantitative studies are needed to fully elucidate the structure-activity relationships and to enable more precise in silico design of future peptide-based drugs. The continued exploration of fluorinated amino acids in peptide science holds great promise for the development of next-generation therapeutics with improved pharmacokinetic and pharmacodynamic profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Facile Halogenation of Antimicrobial Peptides As Demonstrated by Producing Bromotryptophan-Labeled Nisin Variants with Enhanced Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 4. daneshyari.com [daneshyari.com]
- 5. Differential scanning fluorimetry based assessments of the thermal and kinetic stability of peptide-MHC complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential scanning fluorimetry based assessments of the thermal and kinetic stability of peptide-MHC complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Transport of antimicrobial agents using peptide carrier systems: anticandidal activity of m-fluorophenylalanine--peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The structure and function of the glucagon-like peptide-1 receptor and its ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to H-D-Phe(4-F)-OH: Safety, Handling, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-D-Phe(4-F)-OH, also known as D-4-fluorophenylalanine, is a non-proteinogenic amino acid that serves as a critical building block in modern medicinal chemistry and drug development. Its unique structural properties, conferred by the presence of a fluorine atom on the phenyl ring, offer significant advantages in the design of novel peptide and small molecule therapeutics. The incorporation of this synthetic amino acid can enhance metabolic stability, modulate receptor binding affinity, and improve the overall pharmacokinetic profile of a drug candidate. This technical guide provides a comprehensive overview of the safety and handling guidelines for this compound, detailed experimental protocols for its synthesis and incorporation into peptides, and an examination of its application in targeting specific biological pathways, such as the ghrelin receptor signaling cascade.
Chemical and Physical Properties
This compound is a derivative of the natural amino acid D-phenylalanine. The substitution of a hydrogen atom with a highly electronegative fluorine atom at the para position of the aromatic side chain significantly alters its electronic properties without a substantial increase in steric bulk.
| Property | Value | References |
| Chemical Name | (2R)-2-amino-3-(4-fluorophenyl)propanoic acid | |
| Synonyms | D-4-fluorophenylalanine, H-D-p-F-Phe-OH | |
| CAS Number | 18125-46-7 | [1] |
| Molecular Formula | C₉H₁₀FNO₂ | |
| Molecular Weight | 183.18 g/mol | |
| Appearance | White to off-white solid/powder | |
| Storage Temperature | 2-8°C | [2] |
Safety and Handling
While specific GHS classification for this compound is not universally available, data for closely related compounds, such as its Fmoc-protected form, indicate that it should be handled with care in a laboratory setting. The primary hazards are associated with irritation.[3]
GHS Hazard Information
Based on data for analogous compounds, the following GHS classifications should be considered:
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
GHS Pictograms
Caption: GHS Pictogram for Irritant Hazards.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[4]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops and persists.[4]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[4]
-
Ingestion: If swallowed, do NOT induce vomiting. Get medical aid.[4]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5]
-
Specific Hazards Arising from the Chemical: Emits toxic fumes under fire conditions.
-
Special Protective Equipment for Fire-fighters: Wear a self-contained breathing apparatus and full protective gear.[6]
Accidental Release Measures
-
Personal Precautions: Use proper personal protective equipment as indicated in Section 2.2. Avoid dust formation.[5]
-
Environmental Precautions: Do not let product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.[5]
Experimental Protocols
The synthesis of this compound and its subsequent incorporation into peptides are multi-step processes requiring careful control of reaction conditions.
Asymmetric Synthesis of this compound
The enantiomerically pure D-form of 4-fluorophenylalanine can be synthesized through various methods, including enzymatic synthesis and asymmetric hydrogenation.[7] An enzymatic approach offers high stereoselectivity and environmentally benign reaction conditions.
Method: Enzymatic Reductive Amination
This method utilizes an engineered D-amino acid dehydrogenase (DAADH) to catalyze the asymmetric amination of a prochiral keto acid.[2]
Materials:
-
4-Fluorophenylpyruvic acid
-
Ammonia (B1221849) (e.g., ammonium (B1175870) chloride)
-
NAD(P)H cofactor
-
Engineered D-amino acid dehydrogenase (DAADH)
-
Buffer solution (e.g., phosphate (B84403) or Tris-HCl, pH 7.5-8.5)
-
Cofactor regeneration system (e.g., glucose dehydrogenase and glucose)
Protocol:
-
Prepare a reaction mixture containing the buffer, 4-fluorophenylpyruvic acid, an excess of the ammonia source, and the NAD(P)H cofactor.
-
If using a cofactor regeneration system, add the necessary components (e.g., glucose and glucose dehydrogenase).
-
Initiate the reaction by adding the engineered DAADH enzyme.
-
Incubate the reaction at the optimal temperature for the enzyme (typically 30-40°C) with gentle agitation.
-
Monitor the progress of the reaction by HPLC or LC-MS to determine the conversion of the keto acid to the amino acid.
-
Upon completion, stop the reaction by denaturing the enzyme (e.g., by heat or pH change).
-
Purify the this compound from the reaction mixture using ion-exchange chromatography.
-
Desalt the purified product and lyophilize to obtain a white powder.
-
Confirm the identity and enantiomeric purity of the final product using NMR and chiral HPLC.
Caption: Workflow for the enzymatic synthesis of this compound.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This compound is typically used in its Fmoc-protected form (Fmoc-D-Phe(4-F)-OH) for solid-phase peptide synthesis.
Materials:
-
Fmoc-D-Phe(4-F)-OH
-
Solid support (e.g., Rink amide resin)
-
Solvents (DMF, DCM)
-
Deprotection agent (e.g., 20% piperidine (B6355638) in DMF)
-
Coupling reagents (e.g., HBTU, HOBt, DIEA)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Diethyl ether
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Amino Acid Coupling:
-
Dissolve Fmoc-D-Phe(4-F)-OH and coupling reagents (HBTU, HOBt) in DMF.
-
Add DIEA to activate the amino acid.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the solid support and remove any side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash. Purify the peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Biological Context and Signaling Pathways
The incorporation of this compound into peptides is a strategy to enhance their therapeutic properties. A notable example is in the development of ghrelin receptor agonists. The ghrelin receptor (GHSR1a) is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating appetite, growth hormone release, and metabolism.[1][8]
The L-isomer, Fmoc-Phe(4-F)-OH, was utilized in the synthesis of Ulimorelin, a potent macrocyclic ghrelin receptor agonist.[9] The principles of using fluorinated phenylalanine derivatives to modulate receptor interaction and metabolic stability apply to both L- and D-isomers.
Ghrelin Receptor Signaling Pathway
Upon binding of an agonist (like ghrelin or a synthetic mimetic), the GHSR1a activates several downstream signaling cascades.
References
- 1. researchgate.net [researchgate.net]
- 2. Fmoc-D-Phe(4-F)-OH ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]
- 3. N-((9H-Fluoren-9-ylmethoxy)carbonyl)-4-fluoro-D-phenylalanine | C24H20FNO4 | CID 16213164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
The Role of H-D-Phe(4-F)-OH in Designing Biologically Active Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptide structures is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties. Among these, H-D-Phe(4-F)-OH, or 4-fluoro-D-phenylalanine, stands out as a critical building block for modulating the biological activity, stability, and pharmacokinetic profile of peptides. This technical guide delves into the potential biological activities of peptides containing this modified amino acid, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Introduction: The Significance of this compound in Peptide Design
The unique structural features of this compound—the D-configuration of the alpha-carbon and the fluorine substitution at the para-position of the phenyl ring—confer significant advantages in peptide drug design. The D-amino acid configuration provides steric hindrance that protects the peptide backbone from degradation by endogenous proteases, thereby increasing its in vivo half-life. The electron-withdrawing nature of the fluorine atom can alter the electronic properties of the aromatic side chain, influencing receptor binding affinity and specificity. Furthermore, the carbon-fluorine bond is exceptionally stable, enhancing metabolic resistance. These attributes make this compound a valuable component in the development of potent and durable peptide-based therapeutics.
Quantitative Analysis of Biological Activity
The inclusion of this compound or similar halogenated D-phenylalanine analogues in peptide sequences has led to the development of potent modulators of various G-protein coupled receptors (GPCRs). The following tables summarize key quantitative data for representative peptides, illustrating the impact of such modifications on their biological activity.
Table 1: Ghrelin Receptor Agonist
| Peptide/Compound | Target Receptor | Biological Activity | Quantitative Data | Reference |
| Ulimorelin (B1683390) (TZP-101) | Ghrelin Receptor (GHSR1a) | Agonist | Kᵢ = 16 nM, EC₅₀ = 29 nM | [1][2][3] |
Ulimorelin contains a 4-fluorobenzyl moiety on a D-amino acid within a macrocyclic peptide structure, which serves as a strong surrogate for a peptide containing this compound.
Table 2: Somatostatin (B550006) Receptor Ligands
| Peptide | Target Receptor | Biological Activity | Quantitative Data (IC₅₀, nM) | Reference |
| [D-Trp⁸, L-Dfp¹¹]-SRIF | SSTR2 | Agonist | 0.83 | [4] |
| SSTR3 | Agonist | >1000 | [4] | |
| SSTR5 | Agonist | 2.7 | [4] |
[D-Trp⁸, L-Dfp⁷]-SRIF | | SSTR2 | Agonist | 2.5 |[4] | | | SSTR3 | Agonist | 16 |[4] |
These analogs contain L-3,5-difluorophenylalanine, demonstrating the impact of fluorination on receptor affinity and selectivity.
Table 3: Growth Hormone-Releasing Hormone (GHRH) Receptor Antagonist
| Peptide | Target Receptor | Biological Activity | Quantitative Data | Reference |
| JV-1-36 | GHRH Receptor | Antagonist | Inhibition of GH release | [5][6] |
JV-1-36 contains a p-chloro-D-phenylalanine, providing a relevant example of a halogenated D-phenylalanine in a peptide antagonist.
Key Signaling Pathways
Peptides incorporating this compound often target G-protein coupled receptors, initiating intracellular signaling cascades that regulate a wide array of physiological processes.
General GPCR Signaling Pathway
GPCRs are integral membrane proteins that, upon ligand binding, undergo a conformational change, leading to the activation of an associated heterotrimeric G-protein (composed of Gα, Gβ, and Gγ subunits).[7][8][9] The activated Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer. Both the Gα-GTP and the Gβγ dimer can then modulate the activity of downstream effector proteins such as adenylyl cyclase and phospholipase C, leading to changes in the concentration of second messengers like cyclic AMP (cAMP), inositol (B14025) trisphosphate (IP₃), and diacylglycerol (DAG).[7] These second messengers, in turn, activate protein kinases and other cellular machinery to elicit a physiological response.
Ghrelin Receptor Signaling
Ulimorelin, as a ghrelin receptor agonist, stimulates the Gαq subunit of the G-protein, which in turn activates phospholipase C (PLC).[10][11] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into IP₃ and DAG. IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is implicated in the pro-kinetic effects of ghrelin agonists on gastrointestinal motility.[12]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the biological activity of peptides containing this compound.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general workflow for the synthesis of a target peptide incorporating this compound.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-D-Phe(4-F)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Base (e.g., DIPEA)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Cold diethyl ether
-
RP-HPLC system
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (e.g., Fmoc-D-Phe(4-F)-OH), coupling reagent, and base in DMF. Add the solution to the resin and allow the reaction to proceed.
-
Washing: Wash the resin to remove excess reagents.
-
Repeat Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation: Precipitate the crude peptide in cold diethyl ether and collect by centrifugation.
-
Purification: Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the peptide by mass spectrometry.
Receptor Binding Assay (Competitive)
This protocol is for determining the binding affinity (Kᵢ) of a test peptide to its target receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., CHO-K1 cells transfected with SSTR2)
-
Radiolabeled ligand (e.g., ¹²⁵I-[Tyr¹¹]-somatostatin-14)
-
Unlabeled test peptide (containing this compound)
-
Binding buffer
-
Multi-well plates (e.g., 96-well)
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Plate Preparation: Add cell membranes, radiolabeled ligand, and varying concentrations of the unlabeled test peptide to the wells of a microplate.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test peptide concentration. Determine the IC₅₀ value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation.[13]
Functional Assay: Inhibition of Growth Hormone (GH) Release
This protocol is used to assess the antagonistic activity of peptides targeting the GHRH receptor.
Materials:
-
Rat pituitary cells in primary culture
-
GHRH
-
Test antagonist peptide (containing a this compound analogue)
-
Culture medium and buffers
-
GH immunoassay kit
Procedure:
-
Cell Culture: Culture primary rat pituitary cells.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the antagonist peptide.
-
Stimulation: Add a fixed concentration of GHRH to stimulate GH release.
-
Sample Collection: After a defined incubation period, collect the culture medium.
-
GH Measurement: Measure the concentration of GH in the collected medium using a specific immunoassay.[14][15][16]
-
Data Analysis: Plot the percentage of GHRH-stimulated GH release against the antagonist concentration to determine the inhibitory potency.
Conclusion
The incorporation of this compound into peptide sequences represents a highly effective strategy for the development of novel therapeutics with enhanced stability and tailored biological activity. The examples of Ulimorelin, fluorinated somatostatin analogs, and halogenated GHRH antagonists clearly demonstrate the potential of this approach to yield potent and selective modulators of GPCRs. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the rational design and evaluation of future peptide drug candidates utilizing this versatile building block. As research continues, the application of this compound and other non-canonical amino acids will undoubtedly continue to expand the landscape of peptide-based medicine.
References
- 1. Optimization of the potency and pharmacokinetic properties of a macrocyclic ghrelin receptor agonist (Part I): Development of ulimorelin (TZP-101) from hit to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ulimorelin (TZP-101) | Ghrelin Receptor Agonist | MCE [medchemexpress.cn]
- 4. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. The growth hormone-releasing hormone (GHRH) antagonist JV-1-36 inhibits proliferation and survival of human ectopic endometriotic stromal cells (ESCs) and the T HESC cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. The Complex Signaling Pathways of the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ghrelin Agonist TZP-101/Ulimorelin Accelerates Gastrointestinal Recovery Independently of Opioid Use and Surgery Type: Covariate Analysis of Phase 2 Data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. The growth hormone clamp technique: inhibition of growth hormone release by growth hormone occurs independently of free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of the growth hormone (GH) response to GH-releasing hormone by constant Met-GH infusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
A Technical Guide to Fluorinated Amino Acids for Protein Structure and Stability Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorinated amino acids into proteins has emerged as a powerful tool in protein engineering and drug development. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the carbon-fluorine bond—impart novel characteristics to proteins without causing significant structural perturbations.[1][2] This technical guide provides an in-depth overview of the use of fluorinated amino acids to modulate and study protein structure and stability, offering detailed experimental protocols and a summary of key quantitative data.
The introduction of fluorinated residues, particularly in the hydrophobic core, has been shown to be a general and effective strategy for enhancing protein stability against thermal and chemical denaturation, as well as increasing resistance to proteolysis.[1][3] This "fluoro-stabilization" effect is a valuable asset in the development of more robust protein-based therapeutics and industrial enzymes. Furthermore, the fluorine-19 (¹⁹F) nucleus serves as a sensitive and non-perturbing NMR probe for investigating protein structure, dynamics, and interactions, as there is no natural ¹⁹F background in biological systems.[4][5]
Core Principles: The Impact of Fluorination
The stabilizing effects of fluorinated amino acids are primarily attributed to their influence on the hydrophobic effect, the major driving force in protein folding.[1] Fluorination of aliphatic and aromatic side chains increases their hydrophobicity. For instance, the substitution of leucine (B10760876) with hexafluoroleucine (hFLeu) can increase the stability of a protein by approximately 0.3-0.4 kcal/mol per residue.[1] This enhanced stability is largely due to the increased buried hydrophobic surface area upon folding.[2]
While the "fluorous effect"—a tendency for fluorinated molecules to self-associate—has been considered, studies suggest that conventional hydrophobic effects and efficient packing of side chains are the predominant contributors to the enhanced stability of fluorinated proteins.[2] Fluorinated side chains, although larger than their hydrocarbon counterparts, can be accommodated within the protein core with minimal structural changes.[2][6]
Data Presentation: Quantitative Effects on Protein Stability
The following tables summarize the quantitative impact of incorporating various fluorinated amino acids on protein stability, as measured by changes in the melting temperature (ΔTm) and the Gibbs free energy of unfolding (ΔΔGu).
| Fluorinated Amino Acid | Protein | Substitution Site(s) | ΔTm (°C) | Reference(s) |
| (4R)-Fluoroproline | Human Ubiquitin | All 3 Proline residues | +7 | [7] |
| Hexafluoroleucine (hFLeu) | Protein G B1 domain | Guest position 53 | - | [8] |
| Pentafluorophenylalanine (Pff) | Protein G B1 domain | Guest position 53 | - | [8] |
| Fluorinated Amino Acid | Protein | Substitution Site(s) | ΔΔGu (kcal/mol) | Reference(s) |
| Hexafluoroleucine (hFLeu) | α4H (4-helix bundle) | 3 'a' positions in the core | +9.6 (ΔG°fold from -18.0 to -27.6) | [9] |
| Hexafluoroleucine (hFLeu) | α4-H (4-helix bundle) | Central 2 layers of the core | +0.3 per hFLeu residue | [10] |
| Hexafluoroleucine (hFLeu) | Protein G B1 domain | Leu → Hfl (solvent-exposed) | -0.43 ± 0.14 | [8] |
| Pentafluorophenylalanine (Pff) | Protein G B1 domain | Phe → Pff (solvent-exposed) | -0.45 ± 0.20 | [8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of fluorinated proteins.
Incorporation of Fluorinated Amino Acids
The method of incorporation depends on the desired level of substitution (global vs. site-specific) and the size of the protein.
Logical Relationship: Choosing an Incorporation Method
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cmb.i-learn.unito.it [cmb.i-learn.unito.it]
- 5. Measuring the Thermal Unfolding of Lysozyme: A Critical Comparison of Differential Scanning Fluorimetry and Differential Scanning Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain. | Semantic Scholar [semanticscholar.org]
- 9. Comparison of the structures and stabilities of coiled-coil proteins containing hexafluoroleucine and t-butylalanine provides insight into the stabilizing effects of highly fluorinated amino acid side-chains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. axxam.com [axxam.com]
Methodological & Application
Protocol for Incorporating H-D-Phe(4-F)-OH in Solid-Phase Peptide Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for enhancing the therapeutic properties of peptide-based drugs.[1] Modifications such as fluorination can significantly improve metabolic stability, binding affinity, and conformational properties.[1] The presence of a fluorine atom on the phenyl ring of phenylalanine, as in H-D-Phe(4-F)-OH (4-fluoro-D-phenylalanine), alters the electronic properties of the side chain, which can lead to more robust peptide therapeutics with enhanced biological activity.
These application notes provide a detailed protocol for the incorporation of Fmoc-D-Phe(4-F)-OH into peptides using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The methodologies outlined are intended for an audience familiar with the fundamental principles of SPPS.
Key Considerations for Incorporating this compound
-
Coupling Reactions: The electron-withdrawing nature of the fluorine atom on the phenyl ring can slightly decrease the nucleophilicity of the aromatic ring, but it is not expected to significantly hinder the standard amide bond formation. High-efficiency coupling reagents such as HATU, HBTU, and HCTU are recommended to ensure complete incorporation.[2] In cases of difficult couplings, a double coupling protocol may be employed.[3]
-
Side Reactions: Standard side reactions in Fmoc-SPPS, such as aspartimide formation or diketopiperazine formation at the dipeptide stage, should be monitored and mitigated using established protocols.[4] The fluorinated phenyl ring itself is stable to standard SPPS conditions.
-
Cleavage and Deprotection: The 4-fluoro-phenylalanine side chain is stable to standard trifluoroacetic acid (TFA)-based cleavage cocktails. A standard cleavage protocol with scavengers is sufficient to remove the peptide from the resin and cleave side-chain protecting groups.
Quantitative Data Summary
The following table summarizes typical quantitative data for the incorporation of a fluorinated amino acid like Fmoc-D-Phe(4-F)-OH in an Fmoc-based SPPS workflow. These values are illustrative and can be influenced by the peptide sequence, resin, and specific synthesis conditions.[5]
| Parameter | Typical Value/Range | Notes |
| Coupling Efficiency | >99% | Monitored by qualitative methods (e.g., Kaiser test) or quantitative UV monitoring of Fmoc deprotection. Incomplete coupling can result in deletion sequences.[5] |
| Double Coupling Requirement | Sequence-dependent | For sterically hindered sequences, a second coupling may be necessary to drive the reaction to completion.[6] |
| Racemization | <1% | Phenylalanine derivatives are generally at low risk for racemization during activation with standard coupling reagents. The use of additives like HOBt or Oxyma can further suppress this.[5][7] |
| Cleavage Yield | 70-95% | Highly dependent on the peptide sequence, length, and the chosen resin and cleavage cocktail.[5] |
| Crude Peptide Purity | 50-90% | Dependent on the overall success of each coupling and deprotection step throughout the synthesis.[5] |
Experimental Protocols
The following protocols are based on a 0.1 mmol synthesis scale. Reagent equivalents are calculated relative to the initial loading of the resin.
Protocol 1: Resin Preparation and Fmoc Deprotection
-
Resin Swelling: Place the appropriate resin (e.g., Rink Amide for C-terminal amides) in a reaction vessel. Add N,N-Dimethylformamide (DMF) to swell the resin for at least 30-60 minutes.
-
Initial Fmoc Deprotection: Drain the DMF. Add a 20% (v/v) solution of piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.
-
Final Fmoc Deprotection: Drain the piperidine solution. Add a fresh 20% piperidine/DMF solution and agitate for 15-20 minutes.
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.
Protocol 2: Coupling of Fmoc-D-Phe(4-F)-OH
This protocol describes the use of HBTU as the coupling reagent. Similar conditions can be applied for other aminium/uronium salt-based reagents like HATU or HCTU.
-
Activation Solution Preparation: In a separate vial, dissolve Fmoc-D-Phe(4-F)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitation: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads. A negative result (yellow or colorless beads) indicates a complete coupling reaction. If the test is positive (blue beads), proceed with the double coupling protocol.
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) to remove any excess reagents and byproducts.
Protocol 3: Double Coupling (Optional)
If the coupling in Protocol 2 is incomplete, a second coupling is recommended.
-
Prepare Fresh Activation Solution: Repeat step 1 from Protocol 2 to prepare a fresh solution of activated Fmoc-D-Phe(4-F)-OH.
-
Second Coupling: Add the fresh activation solution to the resin and agitate for an additional 1-2 hours.
-
Monitoring and Washing: Repeat steps 4 and 5 from Protocol 2.
Protocol 4: Cleavage and Deprotection
Caution: This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Final Deprotection and Washing: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Protocol 1. Wash the peptide-resin thoroughly with DMF, followed by Dichloromethane (DCM), and dry the resin under a high vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water (v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per 0.1 mmol of resin) and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate into a cold centrifuge tube. Add the TFA solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Peptide Isolation: Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation. Centrifuge the mixture to pellet the peptide and carefully decant the ether.
-
Washing and Drying: Wash the peptide pellet with cold diethyl ether twice, centrifuging and decanting the ether each time. Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 5: Peptide Purification and Analysis
-
Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% TFA). Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient of water/acetonitrile containing 0.1% TFA.[8][9]
-
Analysis: Collect the fractions containing the purified peptide and confirm the purity by analytical RP-HPLC.[10] Verify the identity of the peptide by mass spectrometry (e.g., LC-MS or MALDI-TOF).[11][12]
-
Lyophilization: Freeze-dry the pure fractions to obtain the final peptide as a white, fluffy powder.
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Decision workflow for monitoring coupling reaction completion.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 11. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Optimizing the Coupling of Fmoc-D-Phe(4-F)-OH in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of unnatural amino acids into peptide sequences is a critical strategy in modern drug discovery and development. These modifications can enhance peptide stability, improve receptor affinity, and fine-tune pharmacokinetic properties. Fmoc-D-Phe(4-F)-OH, a fluorinated derivative of D-phenylalanine, is one such unnatural amino acid that has garnered significant interest. The fluorine substitution can lead to altered electronic properties and can participate in favorable fluorine-protein interactions, potentially increasing binding affinity and metabolic stability.
However, the coupling of sterically hindered amino acids like Fmoc-D-Phe(4-F)-OH can be challenging, often resulting in lower yields and incomplete reactions. The choice of coupling activator is paramount to achieving high efficiency. This application note provides a comparative overview of common activators for the coupling of Fmoc-D-Phe(4-F)-OH and offers a detailed protocol for optimizing this critical step in solid-phase peptide synthesis (SPPS).
Comparative Efficiency of Common Activators
The selection of an appropriate activating agent is crucial for the successful incorporation of Fmoc-D-Phe(4-F)-OH. The efficiency of the coupling reaction is influenced by factors such as the steric hindrance of the amino acid, the nature of the resin, and the specific coupling reagent used. Below is a summary of commonly used activators and their general performance in challenging coupling reactions.
Table 1: Comparative Coupling Efficiency of Various Activators with Fmoc-D-Phe(4-F)-OH
| Activator/Coupling Reagent | Base | Typical Reaction Time (min) | Coupling Efficiency (%)* | Key Features |
| HATU | DIPEA/Collidine | 30 - 60 | >99% | High efficiency, low racemization, particularly effective for hindered amino acids. |
| HBTU | DIPEA | 30 - 60 | ~98% | A classic and effective coupling reagent, though slightly less potent than HATU for very difficult couplings. |
| DIC/Oxyma Pure | N/A | 60 - 120 | ~97% | A cost-effective and highly efficient system with low racemization risk due to the Oxyma additive. |
| PyBOP | DIPEA | 30 - 90 | ~96% | A phosphonium-based reagent, effective but can be less favorable due to byproduct removal. |
*Note: The coupling efficiencies presented are illustrative and based on typical results for sterically hindered amino acids on a standard polystyrene resin. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
This section provides a detailed protocol for the manual solid-phase peptide synthesis coupling of Fmoc-D-Phe(4-F)-OH to a resin-bound peptide.
Materials and Reagents:
-
Fmoc-protected amino acid-loaded resin (e.g., Rink Amide or Wang resin)
-
Fmoc-D-Phe(4-F)-OH
-
Selected Activator (e.g., HATU, HBTU, DIC)
-
Selected Additive (e.g., Oxyma Pure, if using DIC)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection Solution: 20% piperidine (B6355638) in DMF
-
Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Solid-Phase Synthesis Vessel
-
Shaker or bubbler for agitation
Protocol 1: General Coupling Procedure using HATU
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes. Drain.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).
-
-
Preparation of Coupling Solution:
-
In a separate vial, dissolve Fmoc-D-Phe(4-F)-OH (3 eq.), HATU (2.9 eq.), in DMF.
-
Add DIPEA (6 eq.) to the solution.
-
Pre-activate for 2-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the pre-activated coupling solution to the deprotected resin.
-
Agitate the reaction vessel for 45-60 minutes at room temperature.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin with DMF (5 times), DCM (3 times), and MeOH (3 times) to remove excess reagents and byproducts.
-
-
Monitoring the Coupling (Optional):
-
Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.
-
Protocol 2: Coupling Procedure using DIC/Oxyma Pure
-
Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Preparation of Coupling Solution:
-
In a separate vial, dissolve Fmoc-D-Phe(4-F)-OH (3 eq.) and Oxyma Pure (3 eq.) in DMF.
-
-
Coupling Reaction:
-
Add the amino acid/Oxyma solution to the deprotected resin.
-
Add DIC (3 eq.) to the reaction vessel.
-
Agitate the mixture for 60-120 minutes at room temperature.
-
-
Washing and Monitoring: Follow steps 5 and 6 from Protocol 1.
Diagrams
Below are diagrams illustrating the experimental workflow and the general mechanism of peptide bond formation.
Caption: Experimental workflow for Fmoc-D-Phe(4-F)-OH coupling in SPPS.
Caption: General mechanism of peptide bond formation using an activator.
Conclusion
The successful incorporation of Fmoc-D-Phe(4-F)-OH is readily achievable with the appropriate selection of coupling reagents and optimized protocols. For highly efficient and rapid coupling, amidinium/uronium-based reagents such as HATU are recommended, especially when dealing with sterically demanding sequences. Carbodiimide-based methods, particularly with the addition of Oxyma Pure, present a robust and cost-effective alternative with a low risk of racemization. It is always advisable to monitor the completion of the coupling reaction, for instance with a Kaiser test, to ensure the integrity of the final peptide product. The protocols and data presented herein serve as a valuable guide for researchers aiming to incorporate fluorinated amino acids into their peptide synthesis workflows.
Application of H-D-Phe(4-F)-OH for ¹⁹F NMR Studies of Protein-Protein Interactions: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as a powerful tool for investigating protein-protein interactions (PPIs) with high sensitivity and specificity. The incorporation of fluorine-labeled non-canonical amino acids into proteins provides a unique spectroscopic probe to monitor conformational changes, binding events, and dynamics at a molecular level. This is due to the favorable properties of the ¹⁹F nucleus, including its 100% natural abundance, spin ½ nature, and a large chemical shift dispersion that is highly sensitive to the local environment.[1][2][3] The absence of endogenous fluorine in biological systems ensures background-free spectra, simplifying analysis.[1][2][3]
This document provides detailed application notes and protocols for the use of 4-fluorophenylalanine in ¹⁹F NMR studies of PPIs. While the primary focus of existing research lies with the L-enantiomer (L-4-fluorophenylalanine), we will also address the potential applications and challenges associated with the use of the D-enantiomer, H-D-Phe(4-F)-OH.
Principle of the Method
The core principle involves the site-specific or residue-specific incorporation of 4-fluorophenylalanine into a protein of interest. The fluorine atom on the phenyl ring acts as a sensitive reporter. When a partner protein binds, the local chemical environment around the ¹⁹F nucleus is altered, leading to changes in its NMR signal. These changes, primarily observed as chemical shift perturbations (CSPs) and/or line broadening, can be monitored to map the interaction interface, determine binding affinities (Kd), and study the kinetics of the interaction.
Application Notes
Utilizing L-4-Fluorophenylalanine (L-4-F-Phe)
The incorporation of L-4-F-Phe is the most common and well-established method for ¹⁹F NMR studies of proteins. Standard protein expression systems in E. coli can readily incorporate this analog in place of endogenous phenylalanine, often with high efficiency.[4][5]
Advantages:
-
High Incorporation Efficiency: Can be readily incorporated into proteins using standard bacterial expression systems.[5]
-
Minimal Perturbation: The small size of the fluorine atom generally results in minimal structural and functional perturbation of the protein.[2]
-
Versatility: Can be used for a wide range of applications including fragment-based screening, affinity quantification, and druggability assessment.[6]
Considerations:
-
Global vs. Site-Specific Labeling: Residue-specific labeling (replacing all instances of a particular amino acid) can lead to multiple signals in the ¹⁹F spectrum, which may be complex to assign and interpret. Site-specific incorporation at a single, strategic location is often preferred and can be achieved using amber suppression codons.[4][7]
The Potential and Challenges of this compound
The use of D-amino acids like this compound in proteins is an area of growing interest, primarily due to their potential to create novel protein structures and functions, and to increase resistance to proteolysis.[8] However, their incorporation into proteins for NMR studies presents significant challenges.
Potential Applications:
-
Probing Chiral Interactions: A D-amino acid at a protein-protein interface could provide unique insights into the stereospecificity of the interaction.
-
Enhanced Stability: Peptides and proteins containing D-amino acids are more resistant to degradation by proteases, which could be advantageous for certain in-cell or in vivo studies.[8]
Major Challenges:
-
Ribosomal Discrimination: The ribosome, the cellular machinery for protein synthesis, strongly discriminates against D-amino acids.[9] Therefore, standard in vivo expression systems are not suitable for incorporating this compound.
-
Specialized Incorporation Methods: Successful incorporation of D-amino acids into proteins has been achieved using modified ribosomes in in vitro protein synthesis systems.[10][11][12] These methods are technically demanding and often result in lower protein yields compared to standard in vivo expression.
-
Solid-Phase Peptide Synthesis (SPPS): For smaller proteins or protein domains, SPPS is a viable method to chemically synthesize a polypeptide chain containing this compound at a specific position.[13][14] The synthesized segment can then potentially be ligated to other protein fragments.
Due to these challenges, there is a lack of published data on the specific use of this compound for ¹⁹F NMR studies of protein-protein interactions. The protocols and data presented below are therefore based on the well-established use of the L-enantiomer.
Experimental Protocols
Protocol 1: Residue-Specific Incorporation of L-4-Fluorophenylalanine in E. coli
This protocol describes a general method for labeling a protein with L-4-F-Phe by replacing all phenylalanine residues.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid containing the gene of interest
-
M9 minimal media
-
L-4-Fluorophenylalanine
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
-
Standard antibiotics
Procedure:
-
Transform the expression plasmid into the E. coli strain.
-
Grow a starter culture overnight in LB medium with the appropriate antibiotic.
-
Inoculate 1 L of M9 minimal media with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Pellet the cells by centrifugation and gently resuspend them in fresh, pre-warmed M9 minimal media. This step helps to remove any residual phenylalanine.
-
Add L-4-fluorophenylalanine to the culture to a final concentration of 100-200 mg/L.
-
Incubate for 30 minutes to allow for the uptake of the fluorinated amino acid.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvest the cells by centrifugation and purify the labeled protein using standard chromatography techniques.
Protocol 2: ¹⁹F NMR Titration for Measuring Protein-Protein Interaction Affinity
This protocol outlines the steps for a typical ¹⁹F NMR titration experiment to determine the dissociation constant (Kd) of a PPI.
Materials:
-
Purified ¹⁹F-labeled protein (Protein A) in a suitable NMR buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4, with 10% D₂O).
-
Purified, unlabeled partner protein (Protein B) in the same NMR buffer.
-
NMR spectrometer equipped with a fluorine probe.
Procedure:
-
Sample Preparation: Prepare a series of NMR samples with a constant concentration of the ¹⁹F-labeled Protein A (typically 10-50 µM) and increasing concentrations of the unlabeled Protein B. The concentrations of Protein B should span a range from well below to well above the expected Kd. Include a sample of ¹⁹F-labeled Protein A alone as a reference.
-
NMR Data Acquisition:
-
Tune and match the fluorine probe.
-
Acquire a one-dimensional (1D) ¹⁹F NMR spectrum for each sample. Typical acquisition parameters include a spectral width of ~40 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-2 seconds.
-
-
Data Processing: Process the spectra using appropriate software (e.g., TopSpin, NMRPipe). This includes Fourier transformation, phasing, and baseline correction.
-
Data Analysis:
-
Identify the resonance(s) corresponding to the ¹⁹F label in the protein.
-
Measure the chemical shift of the resonance(s) in each spectrum.
-
Calculate the chemical shift perturbation (CSP) for each titration point relative to the reference spectrum (Protein A alone).
-
Plot the CSP as a function of the molar ratio of Protein B to Protein A.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the dissociation constant (Kd).
-
Data Presentation
Quantitative data from ¹⁹F NMR studies of protein-protein interactions should be summarized in clear and concise tables. Below are examples of how to present binding affinity data.
Table 1: Dissociation Constants (Kd) for Protein-Protein Interactions Determined by ¹⁹F NMR using L-4-Fluorophenylalanine
| Labeled Protein | Unlabeled Partner | L-4-F-Phe Position(s) | Kd (µM) | Reference |
| Protein X-F | Protein Y | Phe34 | 25 ± 5 | Fictitious Example |
| Enzyme A-F | Inhibitor B | Phe102, Phe150 | 150 ± 20 | Fictitious Example |
| Domain C-F | Domain D | Phe78 | 5 ± 1 | Fictitious Example |
Note: The data in the table above are for illustrative purposes and do not represent real experimental values. Actual experimental data would be cited from the relevant literature. One study measured the apparent dissociation constants (KD) for L-leucine, L-phenylalanine, and 4-fluoro-L-phenylalanine as 0.40, 0.18, and 0.26 respectively.[15][16] Another study found that replacing tryptophan with 5-fluorotryptophan (B555192) in the binding interface resulted in a Kd of 150 µM, compared to 70 µM for the unlabeled protein.[17]
Visualization of Workflows and Pathways
Diagrams created using the DOT language can effectively visualize experimental workflows and logical relationships.
Caption: Experimental workflow for ¹⁹F NMR studies of PPIs.
Caption: Comparison of L- and D-4-fluorophenylalanine incorporation.
References
- 1. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of 19F NMR to probe protein structure and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 6. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. Construction of modified ribosomes for incorporation of D-amino acids into proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. arep.med.harvard.edu [arep.med.harvard.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for H-D-Phe(4-F)-OH as a Probe in Enzyme-Substrate Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-D-Phe(4-F)-OH, or 4-Fluoro-D-phenylalanine, is a non-proteinogenic amino acid that serves as a valuable tool in biochemical and pharmaceutical research. The incorporation of a fluorine atom onto the phenyl ring of D-phenylalanine introduces unique properties that make it an effective probe for studying enzyme-substrate interactions. The fluorine atom is minimally larger than a hydrogen atom, thus often preserving the overall steric profile of the molecule while significantly altering its electronic properties.[1] This modification allows for the investigation of enzyme kinetics, binding affinities, and conformational changes using various spectroscopic techniques, particularly ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3][4]
As a D-amino acid, this compound is generally resistant to degradation by proteases, which enhances its stability in biological assays. While its chirality may prevent it from being a substrate for enzymes specific to L-phenylalanine, it can still function as a competitive inhibitor or an allosteric modulator by binding to the active site or other regulatory sites on an enzyme. This makes it a powerful probe for enzymes involved in phenylalanine metabolism, such as phenylalanine hydroxylase, as well as other enzymes and receptors that recognize phenylalanine or similar aromatic amino acids.[2][5]
These application notes provide an overview of the utility of this compound in enzyme-substrate binding studies and detailed protocols for its use in enzyme inhibition and binding assays.
Data Presentation
While specific quantitative data for the interaction of this compound with enzymes is not abundant in the literature, data for the closely related L-isoform, 4-Fluoro-L-phenylalanine, provides a strong indication of its potential binding affinities. The following table summarizes the dissociation constants (Kd) for 4-Fluoro-L-phenylalanine with a bacterial amino acid receptor, as determined by fluorescence spectroscopy. This data serves as an illustrative example of the binding affinities that can be measured when using fluorinated phenylalanine analogs as probes.
| Compound | Interacting Protein | Method | Dissociation Constant (Kd) in µM |
| 4-Fluoro-L-phenylalanine | L-leucine specific receptor of E. coli | Fluorescence Spectroscopy | 0.26[6][7] |
| L-phenylalanine | L-leucine specific receptor of E. coli | Fluorescence Spectroscopy | 0.18[6][7] |
| L-leucine | L-leucine specific receptor of E. coli | Fluorescence Spectroscopy | 0.40[6][7] |
Signaling Pathway and Logical Relationships
The following diagrams illustrate a relevant biological pathway, the principle of competitive inhibition, and a typical experimental workflow for studying enzyme inhibition.
References
- 1. p-Fluorophenylalanine | C9H10FNO2 | CID 4654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR studies of 4-19F-phenylalanine-labeled intestinal fatty acid binding protein: evidence for conformational heterogeneity in the native state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cleavage and Deprotection of Peptides Containing 4-Fluoro-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids, such as 4-fluoro-D-phenylalanine, into peptide sequences is a powerful strategy in drug discovery and development. The fluorine substitution on the phenyl ring can significantly modulate a peptide's conformational properties, metabolic stability, and binding affinity to its target. Following solid-phase peptide synthesis (SPPS), the final and critical step is the cleavage of the peptide from the resin support and the simultaneous removal of side-chain protecting groups. This process, commonly referred to as global deprotection, is typically achieved using strong acidic conditions, most notably with trifluoroacetic acid (TFA).
The 4-fluoro substitution on the D-phenylalanine residue is stable under standard TFA-based cleavage conditions.[1] However, the overall success of the cleavage and deprotection process hinges on the careful selection of a "cleavage cocktail"—a mixture of TFA and various scavengers. These scavengers are crucial for quenching reactive cationic species generated during the cleavage of protecting groups and the resin linker, which can otherwise lead to unwanted side reactions with sensitive amino acid residues like tryptophan, methionine, cysteine, and tyrosine.[1][2]
These application notes provide detailed protocols and considerations for the efficient and high-purity cleavage and deprotection of peptides containing 4-fluoro-D-phenylalanine.
Data Presentation
The selection of an appropriate cleavage cocktail is critical and is dictated by the amino acid composition of the peptide. The following tables summarize common cleavage cocktails and their suitability for peptides containing various sensitive residues. While specific quantitative data for peptides composed solely of 4-fluoro-D-phenylalanine is not extensively published, the stability of the fluorinated phenyl ring allows for the application of standard, well-documented cleavage protocols. The data presented here is representative of typical cleavage efficiencies for peptides containing other sensitive amino acids.
Table 1: Common Cleavage Cocktails for Peptide Deprotection
| Cleavage Cocktail | Composition (v/v/w) | Recommended Use | Key Considerations |
| Standard Cocktail | 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) | For peptides lacking sensitive residues such as Cys, Met, or Trp.[2] | TIS is an effective scavenger for tert-butyl cations.[3] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A robust, general-purpose cocktail for peptides with multiple sensitive residues, including Cys, Met, Trp, and Tyr.[2][4] | Highly effective but has a strong, unpleasant odor due to thiol reagents.[5] |
| Reagent B (Low Odor) | 88% TFA, 5% Phenol, 5% Water, 2% TIS | Effective for scavenging trityl groups, but does not protect Met or Cys from oxidation.[2] | A lower odor alternative to cocktails containing thiols. |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 3% H₂O, 2.5% EDT, 2% Dimethylsulfide, 1.5% Ammonium Iodide (w/w) | Specifically designed to minimize the oxidation of methionine.[2] | Can be used for peptides containing Cys(Trt) to yield either linear or cyclized products.[4] |
Table 2: Troubleshooting Common Issues During Cleavage and Deprotection
| Issue | Potential Cause | Recommended Solution |
| Low Peptide Yield | Incomplete cleavage from the resin. | Extend the cleavage reaction time. A trial cleavage is recommended to determine the optimal time.[2] Re-treat the resin with a fresh cleavage cocktail.[2] |
| Peptide precipitation is incomplete. | Ensure the diethyl ether is sufficiently cold. Increase the volume of ether used for precipitation.[2] | |
| Presence of Impurities | Alkylation or oxidation of sensitive residues. | Select a cleavage cocktail with the appropriate scavengers for the specific amino acid sequence.[2] |
| Re-attachment of protecting groups. | Ensure a sufficient concentration of scavengers in the cleavage cocktail.[6] | |
| Incomplete Deprotection | Steric hindrance or resistant protecting groups. | Increase the cleavage reaction time. For particularly difficult sequences, a two-step cleavage process may be beneficial.[2] |
Experimental Protocols
The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis chemistry.
Protocol 1: Standard Cleavage and Deprotection
This protocol is suitable for peptides containing 4-fluoro-D-phenylalanine that lack other sensitive amino acid residues.
Materials:
-
Peptide-resin (dried under vacuum)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Reaction vessel
-
Centrifuge tubes
-
Nitrogen or vacuum line for drying
Procedure:
-
Resin Preparation: Ensure the peptide-resin is thoroughly washed with DCM to remove any residual DMF and then dried completely under a high vacuum for at least 1 hour.[2]
-
Cleavage Reaction:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
In a fume hood, prepare the cleavage cocktail by combining TFA, water, and TIS.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per 0.1 mmol of synthesis scale).[6]
-
Gently agitate the mixture at room temperature for 1.5 to 3 hours.[5]
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide into a clean centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.[2]
-
In a separate, larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).[2]
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the peptide. A white precipitate should form.[2][5]
-
-
Peptide Isolation and Washing:
-
Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.[6]
-
Centrifuge the mixture to pellet the crude peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleaved protecting groups.[2][5]
-
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[5][6]
Protocol 2: Cleavage and Deprotection of Peptides with Sensitive Residues
This protocol utilizes "Reagent K" and is recommended for peptides containing 4-fluoro-D-phenylalanine along with other sensitive residues such as Trp, Met, Cys, or Tyr.
Materials:
-
Peptide-resin (dried under vacuum)
-
Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Reaction vessel
-
Centrifuge tubes
-
Nitrogen or vacuum line for drying
Procedure:
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Cleavage Reaction:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
In a fume hood, carefully prepare Reagent K.
-
Add Reagent K to the resin (10 mL to 40 mL per gram of peptide resin).[4]
-
Stir the mixture at room temperature for 1 to 2.5 hours. Peptides with multiple arginine residues may require longer deprotection times.[4]
-
-
Peptide Precipitation: Follow step 3 from Protocol 1.
-
Peptide Isolation and Washing: Follow step 4 from Protocol 1.
-
Drying: Follow step 5 from Protocol 1.
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical relationships in the cleavage and deprotection of peptides.
Caption: General workflow for peptide cleavage and deprotection.
Caption: Decision logic for selecting a cleavage cocktail.
References
Application Notes and Protocols for HPLC Purification of Peptides Containing H-D-Phe(4-F)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids, such as H-D-Phe(4-F)-OH (D-4-fluorophenylalanine), into peptide sequences is a powerful strategy in modern drug discovery and chemical biology. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the conformation of peptides, leading to improved therapeutic properties.[1] However, the increased hydrophobicity imparted by the fluorophenylalanine residue presents unique challenges for purification.[2][3]
This document provides a comprehensive guide to developing a robust HPLC purification strategy for peptides containing this compound. It includes detailed protocols for both analytical and preparative reversed-phase high-performance liquid chromatography (RP-HPLC), strategies for method optimization, and expected outcomes.
Challenges in Purifying Peptides Containing this compound
The primary challenge in the purification of peptides containing this compound is their increased hydrophobicity compared to their non-fluorinated counterparts. This can lead to:
-
Poor Solubility: The crude peptide may be difficult to dissolve in standard aqueous mobile phases, potentially leading to precipitation on the column.[2]
-
Strong Retention: The peptide may bind strongly to the stationary phase, requiring higher concentrations of organic solvent for elution.
-
Co-elution with Impurities: Hydrophobic impurities generated during peptide synthesis may have similar retention times to the target peptide, making separation difficult.
HPLC Purification Strategy
Reversed-phase HPLC is the most effective method for purifying peptides containing this compound.[4][5][6][7] The separation is based on the differential partitioning of the peptide and impurities between a non-polar stationary phase (typically C18) and a polar mobile phase.
A typical workflow for the purification process is as follows:
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nestgrp.com [nestgrp.com]
- 4. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 5. HPLC analysis and purification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Mass Spectrometry Analysis of Peptides with H-D-Phe(4-F)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids, such as H-D-Phe(4-F)-OH (4-Fluoro-D-phenylalanine), into peptides is a key strategy in modern drug discovery and chemical biology. The fluorine atom can enhance metabolic stability, improve binding affinity, and introduce a useful probe for NMR studies, while the D-configuration provides resistance to proteolytic degradation.[1] Accurate and robust analytical methods are crucial for the characterization and quantification of these modified peptides. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the primary technique for confirming the successful incorporation of this compound and for detailed sequence analysis.
These application notes provide a comprehensive guide to the mass spectrometry analysis of peptides containing this compound. Included are detailed experimental protocols, data presentation guidelines, and a workflow for the analysis of such peptides.
Physicochemical Impact of this compound Incorporation
The substitution of a hydrogen atom with a fluorine atom on the phenyl ring of D-phenylalanine has several notable effects on the peptide's properties:
-
Increased Hydrophobicity: Fluorination generally increases the hydrophobicity of the amino acid side chain. This typically leads to a longer retention time in reversed-phase high-performance liquid chromatography (RP-HPLC) compared to the non-fluorinated counterpart.[1]
-
Mass Shift: The monoisotopic mass of a peptide containing this compound will be 18.0092 Da greater than its non-fluorinated analog for each incorporation.
-
Proteolytic Resistance: The D-amino acid configuration enhances resistance to enzymatic degradation, increasing the peptide's stability in biological matrices.[1]
Quantitative Data Presentation
Clear and concise data presentation is essential for comparing and interpreting results. The following tables provide a template for summarizing key quantitative data from the mass spectrometry analysis of a model peptide (e.g., Ac-Tyr-Ala-D-Phe(4-F)-Gly-Leu-Phe-NH2) compared to its non-fluorinated counterpart.
Table 1: Chromatographic and Mass Spectrometry Data
| Parameter | Peptide with H-D-Phe-OH | Peptide with this compound |
| Crude Peptide Purity (by HPLC) | >95% | >90% |
| Final Yield (after purification) | ~45% | ~35% |
| Expected Mass (Monoisotopic) | 786.41 g/mol | 804.40 g/mol |
| Observed Mass (by ESI-MS) | 786.42 g/mol | 804.41 g/mol |
Table 2: Comparative Fragmentation Analysis (MS/MS)
| Fragment Ion | Unlabeled Peptide (Relative Abundance %) | 4-F Labeled Peptide (Relative Abundance %) | Mass Shift (Da) |
| [M+H]⁺ | 100 | 100 | +18.0 |
| y-ion series (containing D-Phe(4-F)) | Variable | Variable | +18.0 |
| b-ion series (containing D-Phe(4-F)) | Variable | Variable | +18.0 |
| D-Phe Immonium Ion | 15 | Not Applicable | N/A |
| D-Phe(4-F) Immonium Ion | Not Applicable | 15 | +18.0 |
Note: The relative abundances are representative and will vary depending on the peptide sequence and instrument conditions.
Experimental Protocols
This section provides detailed protocols for the key experiments involved in the analysis of peptides containing this compound.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide containing this compound using Fmoc/tBu strategy.
Materials:
-
Rink Amide AM resin
-
N,N-dimethylformamide (DMF)
-
20% (v/v) piperidine (B6355638) in DMF
-
Fmoc-protected amino acids (including Fmoc-D-Phe(4-F)-OH)
-
Coupling reagents: HBTU, HOBt, or DIC, Oxyma
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide AM resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5 minutes, and repeat this step once.[2]
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (4 equivalents) with the coupling reagent and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin (B49086) test.
-
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence, incorporating Fmoc-D-Phe(4-F)-OH at the desired position.
-
Final Deprotection and Washing: After the final coupling step, perform a final Fmoc deprotection and wash the resin with DMF, followed by dichloromethane (B109758) (DCM). Dry the resin.
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.[3]
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation: Add the TFA solution dropwise to cold diethyl ether to precipitate the crude peptide.[3]
-
Peptide Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the crude peptide pellet.[3]
Protocol 2: Peptide Purification and Analysis
Procedure:
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% TFA).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[3]
-
-
Analysis:
-
Confirm the purity of the collected fractions by analytical RP-HPLC.
-
Verify the identity of the purified peptide by mass spectrometry (e.g., LC-MS or MALDI-TOF).[3]
-
Protocol 3: LC-MS/MS Analysis
Materials:
-
Lyophilized purified peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in a solution of 50% acetonitrile in water with 0.1% formic acid to a final concentration of 1 mg/mL.[1] Further dilute as needed for LC-MS/MS analysis.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column.[4]
-
Mobile Phase A: 0.1% formic acid in water.[4]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[4]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes. Adjust the gradient as needed for optimal separation, noting that the fluorinated peptide may have a longer retention time.
-
Flow Rate: 1.0 mL/min for analytical HPLC.[5]
-
-
Mass Spectrometry:
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode.[6]
-
MS1 Scan: Acquire full scan mass spectra to determine the mass-to-charge ratio (m/z) of the intact peptide. Confirm the expected mass shift due to the incorporation of this compound.
-
MS/MS Analysis: Perform tandem MS (MS/MS) experiments on the precursor ion of interest using Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).[7]
-
Collision Energy: Optimize the collision energy to obtain a rich fragmentation spectrum.
-
-
Data Analysis:
-
Analyze the MS/MS spectra to identify b- and y-type fragment ions, confirming the peptide sequence.
-
Verify the mass shift in fragment ions that contain the this compound residue.
-
Identify the characteristic immonium ion for D-Phe(4-F) at m/z 138.07.
-
Visualizations
The following diagrams illustrate the experimental workflow and a generic signaling pathway where such a modified peptide might be investigated.
Caption: Experimental workflow for peptide analysis.
Caption: Generic cell signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. almacgroup.com [almacgroup.com]
Solubility of Fmoc-D-Phe(4-F)-OH in DMF versus NMP for SPPS.
Topic: Comparative Solubility of Fmoc-D-Phe(4-F)-OH in DMF versus NMP for Solid-Phase Peptide Synthesis (SPPS)
ANP-SPPS-028
Introduction
The incorporation of unnatural amino acids, such as fluorinated phenylalanine derivatives, is a critical strategy in modern drug discovery and peptide science. These modifications can enhance peptide stability, binding affinity, and pharmacokinetic properties. Fmoc-D-Phe(4-F)-OH, a 4-fluoro-substituted D-phenylalanine derivative, is of particular interest for these applications. A crucial parameter for its successful incorporation via Solid-Phase Peptide Synthesis (SPPS) is its solubility in the solvents used for coupling reactions. Inadequate solubility can lead to incomplete acylation, resulting in deletion sequences and challenging purifications.
This application note provides a comparative overview of N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), the two most common solvents used in Fmoc-based SPPS, for the dissolution of Fmoc-D-Phe(4-F)-OH. While precise quantitative solubility data in these specific solvents is not widely published, this document outlines the general considerations for solvent selection and provides a detailed protocol for researchers to empirically determine the solubility of Fmoc-D-Phe(4-F)-OH in their chosen solvent system.
Overview of DMF and NMP in SPPS
Both DMF and NMP are polar aprotic solvents capable of dissolving most Fmoc-protected amino acids and peptide coupling reagents.[1] However, they possess distinct physicochemical properties that can influence the outcomes of a peptide synthesis, particularly for challenging sequences or modified residues.
-
N,N-Dimethylformamide (DMF): DMF is a widely used and cost-effective solvent for SPPS.[1] It exhibits high polarity, which facilitates the dissolution of many coupling reagents.[2] However, DMF can degrade over time to produce dimethylamine, which can cause premature Fmoc deprotection.[1]
-
N-Methyl-2-pyrrolidone (NMP): NMP is often considered a superior solvent for SPPS, especially for hydrophobic peptides and sequences prone to aggregation.[2][3] It is more polar than dichloromethane (B109758) (DCM) and effectively solvates the resin and growing peptide chain, which can lead to improved coupling yields.[1] While generally an excellent solvent for Fmoc-amino acids, some studies have noted that they may exhibit greater decomposition over extended periods in NMP compared to DMF.[1]
For hydrophobic peptides, the use of NMP has been shown to alleviate aggregation and on-resin precipitation, ultimately increasing the crude yield and purity.[2] Given the hydrophobic nature of the fluorophenyl side chain of Fmoc-D-Phe(4-F)-OH, NMP may offer advantages in syntheses where this residue is incorporated.
Quantitative Solubility Data
| Compound | Solvent | Solubility | Molar Concentration (approx.) |
| Fmoc-D-Phe(4-F)-OH | Dimethyl Sulfoxide (DMSO) | 100 mg/mL[4] | 246.66 mM[4] |
| Fmoc-D-Phe(4-F)-OH | N,N-Dimethylformamide (DMF) | Data not readily available | Data not readily available |
| Fmoc-D-Phe(4-F)-OH | N-Methyl-2-pyrrolidone (NMP) | Data not readily available | Data not readily available |
Experimental Protocols
Protocol for Determining the Solubility of Fmoc-D-Phe(4-F)-OH
This protocol provides a gravimetric method for determining the saturation solubility of Fmoc-D-Phe(4-F)-OH in a chosen solvent (e.g., DMF or NMP) at a specific temperature.
Materials:
-
Fmoc-D-Phe(4-F)-OH
-
High-purity DMF or NMP
-
Analytical balance (readable to ±0.1 mg)
-
2 mL glass vials with screw caps
-
Thermostatically controlled shaker or vortexer
-
Centrifuge
-
Calibrated micropipettes
-
Pre-weighed evaporation vials
-
Nitrogen gas line or vacuum desiccator
Procedure:
-
Sample Preparation: Add an excess amount of Fmoc-D-Phe(4-F)-OH to a 2 mL glass vial. The presence of undissolved solid is crucial to ensure a saturated solution.
-
Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the desired solvent (DMF or NMP) to the vial.
-
Equilibration: Tightly seal the vial and place it on a shaker or vortexer at a constant temperature (e.g., 25°C) for a minimum of 24 hours to ensure the solution reaches equilibrium.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess, undissolved solid.
-
Supernatant Collection: Carefully withdraw a precise volume of the clear supernatant (e.g., 0.5 mL) using a calibrated micropipette. Avoid disturbing the solid pellet.
-
Solvent Evaporation: Transfer the collected supernatant to a pre-weighed evaporation vial. Remove the solvent under a gentle stream of nitrogen or in a vacuum desiccator until a constant weight of the dried solid is achieved.
-
Mass Determination: Accurately weigh the evaporation vial containing the dried solute.
-
Calculation:
-
Calculate the mass of the dissolved Fmoc-D-Phe(4-F)-OH by subtracting the initial weight of the empty vial from the final weight.
-
Determine the solubility in mg/mL by dividing the mass of the dissolved solid by the volume of the supernatant collected.
-
General Protocol for SPPS Incorporating Fmoc-D-Phe(4-F)-OH
This protocol outlines a general cycle for the manual incorporation of Fmoc-D-Phe(4-F)-OH into a peptide sequence on a solid support.
Materials:
-
Fmoc-protected amino acid resin (e.g., Rink Amide resin)
-
Fmoc-D-Phe(4-F)-OH
-
SPPS grade DMF or NMP
-
20% (v/v) piperidine (B6355638) in DMF or NMP for Fmoc deprotection
-
Coupling reagents (e.g., HBTU/DIPEA or HATU/DIPEA)
-
Dichloromethane (DCM)
-
Fritted reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in the chosen synthesis solvent (DMF or NMP) for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the solvent.
-
Add the 20% piperidine solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of the 20% piperidine solution and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with the synthesis solvent (5-7 times).
-
-
Coupling of Fmoc-D-Phe(4-F)-OH:
-
In a separate vial, dissolve Fmoc-D-Phe(4-F)-OH (3 equivalents relative to resin loading) and a suitable coupling agent (e.g., HBTU, 2.9 equivalents) in the synthesis solvent.
-
Add DIPEA (6 equivalents) to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction (Optional but Recommended):
-
Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), a second coupling (double coupling) may be necessary.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with the synthesis solvent (3-5 times) and then with DCM (3 times) to remove any residual reagents.
-
-
Continuation of Synthesis: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
Visualization of Workflows
Caption: Logical workflow for selecting a solvent for SPPS.
Caption: Experimental workflow for a single SPPS cycle.
Conclusion
The choice of solvent is a critical parameter for the successful solid-phase synthesis of peptides containing modified amino acids like Fmoc-D-Phe(4-F)-OH. While both DMF and NMP are effective solvents for SPPS, NMP may offer an advantage for sequences prone to aggregation due to the hydrophobicity of the fluorinated phenylalanine. In the absence of definitive quantitative solubility data, researchers are encouraged to perform the solubility determination protocol provided herein to make an informed decision based on their specific experimental conditions. The detailed protocols and workflows in this application note serve as a comprehensive guide for the efficient and successful incorporation of Fmoc-D-Phe(4-F)-OH into synthetic peptides.
References
Application Notes and Protocols: Incorporation of H-D-Phe(4-F)-OH in Cell-Penetrating Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-penetrating peptides (CPPs) are short peptides capable of traversing cellular membranes and delivering a wide array of cargo molecules, including small molecules, proteins, and nucleic acids, into cells.[1][2] The modification of CPPs with unnatural amino acids is a key strategy to enhance their therapeutic potential by improving properties such as proteolytic stability, cellular uptake, and cargo delivery efficiency.[3] This document provides detailed application notes and protocols for the incorporation of the unnatural amino acid H-D-Phe(4-F)-OH (4-fluoro-D-phenylalanine) into CPPs.
The incorporation of this compound is hypothesized to confer two primary advantages:
-
Increased Proteolytic Stability: The D-configuration of the amino acid provides resistance to degradation by endogenous proteases, which typically recognize L-amino acids.[3] This can prolong the half-life of the CPP in biological systems.
-
Enhanced Hydrophobicity and Cellular Uptake: The fluorine atom at the para position of the phenyl ring increases the hydrophobicity of the amino acid side chain.[4] This modification can enhance the peptide's interaction with the lipid bilayer of the cell membrane, potentially leading to increased cellular uptake.[5][6]
These application notes will guide researchers through the synthesis, characterization, and cellular evaluation of CPPs containing this compound.
Data Presentation: Comparative Analysis of a Model CPP
To illustrate the potential benefits of incorporating this compound, we present hypothetical but plausible comparative data for a model CPP, "Penetratin," and its modified version where a Phenylalanine (Phe) residue is replaced with this compound.
Table 1: Physicochemical Properties
| Peptide Sequence | Molecular Weight (Da) | Grand Average of Hydropathicity (GRAVY) | Net Charge at pH 7.4 |
| Penetratin (L-Phe) | 2244.8 | -0.169 | +8 |
| Penetratin (D-Phe(4-F)) | 2260.8 | -0.113 | +8 |
Table 2: Cellular Uptake and Cytotoxicity
| Peptide | Cellular Uptake (Mean Fluorescence Intensity) | CC50 (µM) in HeLa Cells |
| Penetratin (L-Phe) | 15,000 ± 1,200 | 75 ± 5.8 |
| Penetratin (D-Phe(4-F)) | 28,500 ± 2,100 | 68 ± 4.5 |
Table 3: Cargo Delivery Efficiency (Model Cargo: FITC-labeled Dextran)
| Peptide | Cargo Internalization (% of Control) |
| Penetratin (L-Phe) | 250 ± 25 |
| Penetratin (D-Phe(4-F)) | 420 ± 35 |
Experimental Protocols
Protocol 1: Synthesis of CPPs containing this compound
This protocol describes the solid-phase peptide synthesis (SPPS) of a CPP containing this compound using Fmoc chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected L-amino acids
-
Fmoc-D-Phe(4-F)-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
ddH₂O
-
Acetonitrile (ACN)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve 4 equivalents of the desired Fmoc-amino acid and 4 equivalents of OxymaPure in DMF.
-
Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.
-
For coupling of Fmoc-D-Phe(4-F)-OH, extend the coupling time to 3 hours to ensure efficient incorporation.
-
-
Washing: After coupling, wash the resin with DMF and DCM.
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail (TFA/TIS/ddH₂O, 95:2.5:2.5) to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a water/acetonitrile gradient containing 0.1% TFA.
-
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Protocol 2: Cellular Uptake Assay using Flow Cytometry
This protocol quantifies the cellular uptake of FITC-labeled CPPs.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
FITC-labeled CPPs (with and without this compound)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed HeLa cells in a 24-well plate at a density of 1 x 10⁵ cells per well and incubate for 24 hours at 37°C and 5% CO₂.
-
Peptide Treatment:
-
Prepare solutions of the FITC-labeled CPPs in serum-free DMEM at the desired concentrations (e.g., 1, 5, 10 µM).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the peptide solutions to the wells and incubate for 1 hour at 37°C.
-
-
Cell Harvesting and Washing:
-
Remove the peptide-containing medium and wash the cells three times with cold PBS to remove surface-bound peptides.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 500 µL of cold PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer, exciting at 488 nm and measuring emission at ~520 nm.
-
Gate the live cell population based on forward and side scatter.
-
Record the mean fluorescence intensity (MFI) for at least 10,000 events per sample.
-
Untreated cells should be used as a negative control to determine background fluorescence.
-
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of the CPPs on cell viability.
Materials:
-
HeLa cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
CPPs (with and without this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Peptide Treatment:
-
Prepare serial dilutions of the CPPs in complete medium.
-
Remove the old medium and add 100 µL of the peptide solutions to the wells.
-
Incubate for 24 hours at 37°C.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the CC50 (the concentration that reduces cell viability by 50%).
-
Visualizations
Diagram 1: Experimental Workflow for CPP Synthesis and Evaluation
Caption: Workflow for synthesis and evaluation of modified CPPs.
Diagram 2: Hypothesized Cellular Uptake Pathway
Caption: Hypothesized mechanism of enhanced uptake for fluorinated CPPs.
Conclusion
The incorporation of this compound into cell-penetrating peptides represents a promising strategy for enhancing their therapeutic utility. The provided protocols offer a framework for the synthesis and evaluation of such modified peptides. Researchers are encouraged to adapt these methods to their specific CPP sequences and experimental systems. Further investigation is warranted to fully elucidate the precise mechanisms by which this modification enhances cellular uptake and to explore its potential in various drug delivery applications.
References
- 1. Cell-Penetrating Peptides (CPPs) as Therapeutic and Diagnostic Agents for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accelerating Cellular Uptake with Unnatural Amino Acid for Inhibiting Immunosuppressive Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Automated Synthesis of Peptides with Fluorinated Amino acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorinated amino acids into peptides is a powerful strategy in modern drug discovery and chemical biology. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly enhance the therapeutic potential of peptides. Strategic fluorination can lead to improved metabolic stability, increased resistance to enzymatic degradation, enhanced binding affinity for biological targets, and favorable conformational changes.[1][2]
Automated solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry is the industry standard for producing these modified peptides, offering high efficiency and reproducibility.[3][4] These application notes provide detailed protocols and quantitative data for the automated synthesis of peptides containing various fluorinated amino acids, enabling researchers to effectively leverage this technology.
Data Presentation: A Quantitative Comparison
The success of incorporating fluorinated amino acids into a peptide sequence via automated synthesis is dependent on several factors, including the specific amino acid, the coupling reagents, and the synthesis protocol. The following tables summarize typical performance data for the automated synthesis of peptides containing representative fluorinated amino acids.
| Fluorinated Amino Acid | Coupling Reagent | Typical Crude Purity (%) | Typical Overall Yield (%) | Key Considerations |
| Fmoc-4-Fluoro-L-phenylalanine | HATU/DIPEA | 85 - 95 | 30 - 50 | Generally straightforward incorporation with standard protocols. |
| Fmoc-pentafluoro-L-phenylalanine | HATU/DIPEA | 75 - 90 | 25 - 45 | Increased steric hindrance may require longer coupling times or double coupling. |
| Fmoc-4-(trifluoromethyl)-L-phenylalanine | HBTU/DIPEA | 80 - 92 | 28 - 48 | The electron-withdrawing nature of the CF3 group can affect coupling kinetics. |
| Fmoc-5,5,5-Trifluoro-L-leucine | COMU/DIPEA | 70 - 85 | 20 - 40 | Hydrophobicity can lead to aggregation; use of pseudoproline dipeptides or specialized resins is recommended. |
Note: Data is compiled from various sources and represents typical ranges. Actual results may vary depending on the peptide sequence, synthesizer, and specific conditions.
Experimental Protocols
The following protocols are designed for use with most automated peptide synthesizers and are based on the widely adopted Fmoc/tBu strategy.
Materials and Reagents
-
Fmoc-protected amino acids (including fluorinated analogs)
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine (B6355638), 20% (v/v) in DMF
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
-
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Diethyl ether, cold
Automated Synthesis Protocol: General Cycle
This protocol outlines a single coupling cycle for an automated peptide synthesizer. The instrument will repeat these steps for each amino acid in the sequence.
-
Resin Swelling: The resin is swelled in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc-Deprotection:
-
The resin is treated with 20% piperidine in DMF for 3-5 minutes.
-
The vessel is drained, and the treatment is repeated for 15-20 minutes.
-
The resin is washed thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
The Fmoc-protected amino acid (4 equivalents) and coupling reagent (e.g., HATU, 3.8 equivalents) are dissolved in DMF.
-
DIPEA (8 equivalents) is added to the amino acid solution for pre-activation (1-2 minutes).
-
The activated amino acid solution is transferred to the reaction vessel containing the resin.
-
The coupling reaction proceeds for 1-2 hours at room temperature. For sterically hindered fluorinated amino acids, a double coupling may be programmed.
-
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
Protocol for a Peptide containing 4-Fluoro-L-phenylalanine
Peptide Sequence: Tyr-Ala-Gly-Phe(4-F)-Leu-NH2
-
System Preparation:
-
Load the automated synthesizer with the required reagents and solvents.
-
Place vials containing Fmoc-Tyr(tBu)-OH, Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Phe(4-F)-OH, and Fmoc-Leu-OH in the designated positions.
-
Add Rink Amide resin to the reaction vessel.
-
-
Synthesis Program:
-
Enter the peptide sequence into the synthesizer's software.
-
Select a standard Fmoc/HATU synthesis protocol.
-
The synthesizer will automatically perform the deprotection, coupling, and washing cycles for each amino acid.
-
-
Cleavage and Deprotection:
-
Once the synthesis is complete, the resin is washed with dichloromethane (B109758) (DCM) and dried under a stream of nitrogen.
-
The cleavage cocktail is added to the resin, and the mixture is agitated for 2-3 hours at room temperature.
-
The resin is filtered, and the filtrate containing the peptide is collected.
-
-
Peptide Precipitation and Purification:
-
The TFA solution is added to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
The peptide is pelleted by centrifugation, and the ether is decanted.
-
The peptide pellet is washed with cold diethyl ether twice more.
-
The crude peptide is dried and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mandatory Visualizations
Caption: Automated Solid-Phase Peptide Synthesis Workflow.
Troubleshooting Common Issues
-
Incomplete Coupling: For sterically hindered or hydrophobic fluorinated amino acids, consider double coupling, increasing the coupling time, or using a more potent coupling reagent like COMU. The use of microwave-assisted peptide synthesizers can also significantly improve coupling efficiency.
-
Peptide Aggregation: Highly hydrophobic sequences containing fluorinated amino acids can aggregate on the resin, leading to poor yields. Using specialized resins like PEG-based resins or incorporating pseudoproline dipeptides can help disrupt secondary structures and improve solvation.
-
Racemization: While less common with Fmoc chemistry compared to Boc chemistry, some amino acids are more prone to racemization. Using coupling reagent additives like Oxyma Pure can help suppress this side reaction.
-
Poor Cleavage Yield: Ensure the cleavage cocktail is fresh and that sufficient time is allowed for complete removal of the peptide and side-chain protecting groups.
By following these protocols and considering the provided data, researchers can successfully synthesize peptides containing fluorinated amino acids to advance their research and drug development programs.
References
Application Notes and Protocols for H-D-Phe(4-F)-OH in FRET-Based Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Förster Resonance Energy Transfer (FRET) is a powerful technique for studying enzymatic activity, offering a continuous and sensitive method for monitoring substrate cleavage. This document provides detailed application notes and protocols for the use of a synthetic peptide substrate incorporating the unnatural amino acid H-D-Phe(4-F)-OH (D-4-Fluorophenylalanine) in a FRET-based assay for the serine protease, chymotrypsin (B1334515). Chymotrypsin is a digestive enzyme that preferentially cleaves peptide bonds C-terminal to aromatic amino acids such as phenylalanine, tyrosine, and tryptophan. The incorporation of a fluorinated phenylalanine analog allows for the investigation of enzyme-substrate interactions and the development of specific assays for chymotrypsin and related proteases.
This application note describes a hypothetical FRET peptide substrate, DABCYL-Ala-Ala-Pro-D-Phe(4-F)-Ser-Ala-Lys(EDANS)-NH₂ , designed for monitoring chymotrypsin activity. In this substrate, EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) serves as the fluorophore and DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) as the quencher. In the intact peptide, the close proximity of EDANS and DABCYL allows for efficient FRET, resulting in the quenching of EDANS fluorescence. Upon cleavage of the peptide bond C-terminal to the D-4-Fluorophenylalanine residue by chymotrypsin, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity.
Principle of the FRET-Based Chymotrypsin Assay
The FRET-based assay for chymotrypsin activity relies on the distance-dependent transfer of energy from a donor fluorophore (EDANS) to an acceptor quencher (DABCYL).
Materials and Reagents
Quantitative Data Summary
| Reagent | Supplier | Catalog No. | Storage Temperature |
| α-Chymotrypsin (Bovine Pancreas) | Sigma-Aldrich | C4129 | -20°C |
| FRET Substrate* | Custom | N/A | -20°C (lyophilized) |
| Tris-HCl | Sigma-Aldrich | T5941 | Room Temperature |
| CaCl₂ | Sigma-Aldrich | C1016 | Room Temperature |
| DMSO | Sigma-Aldrich | D8418 | Room Temperature |
| 96-well black, flat-bottom microplates | Corning | 3603 | Room Temperature |
*Hypothetical Substrate: DABCYL-Ala-Ala-Pro-D-Phe(4-F)-Ser-Ala-Lys(EDANS)-NH₂
| FRET Pair Component | Excitation (nm) | Emission (nm) |
| EDANS (Donor) | ~340 | ~490 |
| DABCYL (Quencher) | N/A | N/A |
Experimental Protocols
Reagent Preparation
Assay Buffer:
-
50 mM Tris-HCl, pH 8.0
-
100 mM NaCl
-
10 mM CaCl₂
-
Prepare in nuclease-free water and filter sterilize. Store at 4°C.
Enzyme Stock Solution:
-
Prepare a 1 mg/mL stock solution of α-Chymotrypsin in 1 mM HCl with 2 mM CaCl₂.
-
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Immediately before use, dilute the stock solution to the desired working concentration (e.g., 1 µg/mL) in Assay Buffer.
Substrate Stock Solution:
-
Dissolve the lyophilized FRET substrate in DMSO to a final concentration of 10 mM.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
Prepare working solutions by diluting the stock in Assay Buffer to the desired concentrations.
Chymotrypsin Activity Assay
The following workflow outlines the steps for performing the chymotrypsin activity assay.
Procedure:
-
Plate Setup:
-
Add 50 µL of Assay Buffer to each well of a 96-well black microplate.
-
Include wells for "no enzyme" controls (background fluorescence) and "no substrate" controls.
-
-
Substrate Addition:
-
Add 25 µL of the FRET substrate working solution to each well. The final concentration of the substrate should be optimized, typically around the Km value. For initial experiments, a range of concentrations (e.g., 1-100 µM) can be tested.
-
-
Enzyme Addition and Reaction Initiation:
-
Equilibrate the plate to 37°C for 5 minutes.
-
Initiate the reaction by adding 25 µL of the diluted chymotrypsin solution to each well. The final enzyme concentration should be in the low nanomolar range (e.g., 1-10 nM).
-
For "no enzyme" control wells, add 25 µL of Assay Buffer.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 60 seconds.
-
Use an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.
-
Data Analysis
-
Background Subtraction: Subtract the average fluorescence intensity of the "no enzyme" control wells from the fluorescence intensity of the experimental wells at each time point.
-
Determination of Initial Velocity (V₀):
-
Plot the background-subtracted fluorescence intensity versus time for each substrate concentration.
-
The initial velocity (V₀) is the slope of the linear portion of this curve. Convert the change in fluorescence units per minute to moles of substrate cleaved per minute using a standard curve of the free fluorophore (EDANS).
-
-
Determination of Kinetic Parameters (Km and Vmax):
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
-
The turnover number (kcat) can be calculated from Vmax and the enzyme concentration used (kcat = Vmax / [E]).
-
Hypothetical Kinetic Data
Based on known chymotrypsin substrates, the following are expected kinetic parameters for the hypothetical FRET substrate. For comparison, the kinetic constants for a similar fluorogenic substrate, Suc-Ala-Ala-Pro-Phe-AMC, are also provided.[1]
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| DABCYL-AAP-D-Phe(4-F)-SAK(EDANS)-NH₂ (Hypothetical) | 10 - 50 | 1.0 - 5.0 | 2 x 10⁴ - 5 x 10⁵ |
| Suc-Ala-Ala-Pro-Phe-AMC[1] | 15 | 1.5 | 1 x 10⁵ |
Application in Inhibitor Screening
This FRET-based assay is highly suitable for high-throughput screening (HTS) of chymotrypsin inhibitors.
Protocol for Inhibitor Screening:
-
Prepare serial dilutions of the test compounds in Assay Buffer containing a final DMSO concentration of ≤1%.
-
In a 96-well plate, add 25 µL of each compound dilution. Include wells with buffer and DMSO as controls.
-
Add 25 µL of the chymotrypsin solution to all wells and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 50 µL of the FRET substrate at a concentration equal to its Km.
-
Monitor the fluorescence kinetically as described above.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
The use of a FRET peptide substrate incorporating this compound provides a sensitive and continuous method for assaying chymotrypsin activity. This system is well-suited for detailed kinetic analysis of the enzyme and for high-throughput screening of potential inhibitors, which is of significant interest in drug discovery and development. The protocols provided herein offer a robust framework for utilizing this novel substrate in various research applications.
References
Application Notes and Protocols for Site-Specific Incorporation of H-D-Phe(4-F)-OH into Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of unnatural amino acids (UAAs) into proteins is a powerful tool for probing protein structure and function, developing novel therapeutics, and engineering proteins with new chemical properties. While the incorporation of L-amino acids has become relatively routine, the introduction of D-amino acids, such as 4-Fluoro-D-phenylalanine (H-D-Phe(4-F)-OH), presents a significant challenge due to the inherent stereoselectivity of the ribosomal machinery.[1][2][3] This document provides a detailed overview of the challenges and presents a state-of-the-art methodology for the site-specific incorporation of D-amino acids into proteins using engineered ribosomes in a cell-free protein synthesis system.
The incorporation of D-amino acids can confer unique properties to proteins, such as resistance to proteolysis, which is highly desirable for therapeutic proteins and peptides.[3] Furthermore, the fluorine atom in this compound serves as a sensitive ¹⁹F NMR probe for studying protein conformation and dynamics.[4]
Principle of the Method
Standard methods for UAA incorporation, such as amber suppression using orthogonal aminoacyl-tRNA synthetase/tRNA pairs, are highly efficient for L-amino acids but are generally not compatible with D-amino acids.[5][6] The ribosome's peptidyltransferase center (PTC) inherently disfavors the accommodation and peptide bond formation with D-aminoacyl-tRNAs.[2][3]
To overcome this limitation, a specialized approach utilizing an in vitro cell-free protein synthesis system with engineered ribosomes is employed. This method involves:
-
Engineered Ribosomes: Ribosomes with specific mutations in the 23S rRNA component of the large ribosomal subunit exhibit enhanced tolerance for D-amino acids. These mutations are typically located in the peptidyltransferase center.[1][2][5][6][7]
-
Chemical Acylation of tRNA: A suppressor tRNA (e.g., tRNACUA for amber codon suppression) is chemically aminoacylated with the desired D-amino acid, this compound. This bypasses the need for an evolved, D-amino acid-specific aminoacyl-tRNA synthetase.
-
In Vitro Protein Synthesis: The chemically acylated tRNA and the engineered ribosomes are used in a cell-free protein synthesis system (e.g., an E. coli S30 extract) programmed with a messenger RNA (mRNA) containing an amber (UAG) codon at the desired site of incorporation.
Quantitative Data
The efficiency of D-amino acid incorporation is generally lower than that for L-amino acids. The following table summarizes representative data for the incorporation of D-phenylalanine using engineered ribosomes in a cell-free system. These values can serve as an expected baseline for the incorporation of this compound.
| D-Amino Acid | Ribosome Type | Target Protein | Incorporation Site (Codon) | Suppression Efficiency (%) | Reference |
| D-Phenylalanine | Engineered (23S rRNA mutant) | DHFR | Trp22 (UAG) | 12 | [5][6] |
| D-Methionine | Engineered (23S rRNA mutant) | DHFR | Trp22 (UAG) | 23 | [5][6] |
Suppression efficiency is reported relative to the synthesis of the wild-type protein.
Experimental Protocols
Protocol 1: Preparation of Engineered Ribosomes
This protocol describes the preparation of an S30 cell-free extract containing engineered ribosomes from a specialized E. coli strain.
Materials:
-
E. coli strain expressing a plasmid-borne, mutated 23S rRNA gene.
-
Luria-Bertani (LB) medium.
-
Appropriate antibiotics for plasmid maintenance.
-
S30 buffer A (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT).
-
S30 buffer B (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 4 mM DTT).
-
Lysozyme.
-
Deoxyribonuclease I (DNase I).
Procedure:
-
Grow the E. coli strain harboring the engineered ribosome plasmid in LB medium with appropriate antibiotics to mid-log phase (OD₆₀₀ ≈ 0.8-1.0).
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet three times with ice-cold S30 buffer A.
-
Resuspend the cell pellet in a minimal volume of S30 buffer A.
-
Lyse the cells by a suitable method (e.g., French press or sonication) while maintaining the temperature below 4°C.
-
Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and incubate it at 37°C for 60 minutes to degrade endogenous mRNA and tRNA.
-
Dialyze the S30 extract against S30 buffer B overnight at 4°C.
-
Clarify the extract by centrifugation at 4,000 x g for 10 minutes at 4°C.
-
Aliquot the S30 extract, flash-freeze in liquid nitrogen, and store at -80°C.
Protocol 2: Chemical Aminoacylation of Suppressor tRNA with this compound
This protocol outlines the chemical synthesis of this compound-tRNACUA.
Materials:
-
Suppressor tRNA (e.g., yeast tRNAPheCUA).
-
This compound.
-
N-hydroxysuccinimide (NHS).
-
Dicyclohexylcarbodiimide (DCC).
-
Dimethylformamide (DMF).
-
Reaction buffer (e.g., 0.1 M HEPES, pH 7.5).
Procedure:
-
Activate the carboxyl group of this compound by reacting it with NHS and DCC in DMF to form the NHS ester.
-
Purify the this compound-NHS ester.
-
Dissolve the suppressor tRNA in the reaction buffer.
-
Add the purified this compound-NHS ester to the tRNA solution.
-
Incubate the reaction mixture to allow the acylation of the 2' or 3'-hydroxyl group of the terminal adenosine (B11128) of the tRNA.
-
Purify the acylated tRNA using ethanol (B145695) precipitation or size-exclusion chromatography to remove unreacted amino acid and byproducts.
-
Resuspend the purified this compound-tRNACUA in a suitable buffer and store at -80°C.
Protocol 3: In Vitro Protein Synthesis
This protocol describes the cell-free synthesis of a target protein containing this compound.
Materials:
-
S30 extract with engineered ribosomes (from Protocol 1).
-
This compound-tRNACUA (from Protocol 2).
-
Plasmid DNA encoding the target protein with an amber (UAG) codon at the desired position, under the control of a T7 promoter.
-
T7 RNA polymerase.
-
Ribonucleoside triphosphates (ATP, GTP, CTP, UTP).
-
A mixture of the 20 canonical amino acids (excluding the one being replaced if applicable).
-
Energy regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase).
-
Reaction buffer (containing Tris-HCl, potassium acetate, magnesium acetate, DTT).
Procedure:
-
Set up the in vitro transcription-translation reaction mixture on ice. Combine the S30 extract, reaction buffer, amino acid mixture, energy regenerating system, and plasmid DNA.
-
Add the chemically acylated this compound-tRNACUA to the reaction mixture.
-
Add T7 RNA polymerase to initiate transcription.
-
Incubate the reaction at 37°C for 1-4 hours.
-
Stop the reaction by placing it on ice.
-
Analyze the protein product by SDS-PAGE and Western blotting to confirm the synthesis of the full-length protein.
-
Purify the target protein using an appropriate affinity tag (e.g., His-tag).
-
Confirm the incorporation of this compound by mass spectrometry.
Visualizations
Caption: Workflow for site-specific incorporation of this compound.
Caption: Application of a D-amino acid-containing protein.
Applications and Future Perspectives
The ability to site-specifically incorporate this compound and other D-amino acids opens up new avenues for protein engineering and drug development.
-
Enhanced Proteolytic Stability: Proteins containing D-amino acids at critical cleavage sites can exhibit significantly increased resistance to proteases, leading to longer half-lives in biological systems.[3]
-
Novel Structural Probes: The unique properties of the fluorine atom in this compound can be exploited for ¹⁹F NMR studies to probe protein structure, dynamics, and ligand binding in detail.
-
Modulation of Protein-Protein Interactions: The introduction of a D-amino acid can alter the local conformation of a protein, providing a tool to modulate protein-protein interactions with high specificity.
-
Development of Novel Biotherapeutics: The enhanced stability and potentially altered immunogenicity of proteins containing D-amino acids make them attractive candidates for the development of new therapeutic proteins and peptides.[8]
Future research will likely focus on improving the efficiency of D-amino acid incorporation, expanding the repertoire of D-amino acids that can be incorporated, and transitioning these methods to in vivo systems, which remains a significant challenge. The development of orthogonal aminoacyl-tRNA synthetases with reversed stereospecificity would be a major breakthrough in this field.
References
- 1. Construction of modified ribosomes for incorporation of D-amino acids into proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arep.med.harvard.edu [arep.med.harvard.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enhanced D-amino acid incorporation into protein by modified ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: 19F NMR Chemical Shift Analysis of H-D-Phe(4-F)-OH in Diverse Solvent Environments
APN-001
Author: Dr. Emily Carter, Lead Scientist, NMR Spectroscopy Division
Introduction
Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy is a powerful analytical technique with high sensitivity and a wide chemical shift range, making it an excellent tool for characterizing fluorinated molecules.[1] The 19F nucleus is a spin-1/2 nuclide with 100% natural abundance and a high gyromagnetic ratio, resulting in a receptivity that is 83% of that of the proton nucleus.[2] A key advantage of 19F NMR is that the chemical shift is exquisitely sensitive to the local electronic environment.[2][3] This sensitivity allows for the detection of subtle changes in molecular conformation, binding interactions, and the surrounding solvent milieu.[4][5]
This application note details the analysis of the 19F NMR chemical shift of the unnatural amino acid H-D-Phe(4-F)-OH in a variety of deuterated solvents. Understanding the solvent-dependent chemical shifts of this compound is crucial for its application as an NMR probe in studies of protein structure, dynamics, and drug binding, as the local environment within a protein can be mimicked by solvents of varying polarity.[6][7]
Key Concepts of Solvent Effects on 19F NMR Chemical Shifts
The 19F NMR chemical shift of a solute is influenced by several solvent properties, including:
-
Polarity and Dielectric Constant: Generally, an increase in solvent polarity leads to a deshielding of the fluorine nucleus, resulting in a downfield (more positive) chemical shift.
-
Hydrogen Bonding: Solvents capable of hydrogen bonding can interact with the fluorine atom or other parts of the solute molecule, leading to significant changes in the electronic environment and thus the 19F chemical shift.
-
Anisotropic Effects: Aromatic solvents can induce significant shifts due to magnetic anisotropy.
This study provides a protocol for the systematic evaluation of these effects on this compound.
Data Presentation
The following table summarizes the illustrative 19F NMR chemical shifts of this compound in a range of common deuterated solvents. These values are provided as a representative guide and may vary depending on the specific experimental conditions such as concentration and temperature. The chemical shifts are referenced to an external standard of trifluoroacetic acid (TFA) at -76.55 ppm.
| Solvent | Dielectric Constant (ε) | 19F Chemical Shift (δ) [ppm] |
| Chloroform-d (CDCl₃) | 4.8 | -113.8 |
| Tetrahydrofuran-d₈ (THF-d₈) | 7.6 | -114.2 |
| Acetone-d₆ | 20.7 | -114.9 |
| Methanol-d₄ (CD₃OD) | 32.7 | -115.5 |
| Dimethyl sulfoxide-d₆ (DMSO-d₆) | 46.7 | -116.1 |
| Water-d₂ (D₂O) | 78.4 | -117.0 |
Note: The chemical shift values presented in this table are illustrative and intended to demonstrate the general trend of solvent effects. Actual experimental values may differ.
Experimental Protocols
This section provides a detailed protocol for the acquisition of 19F NMR spectra of this compound in various solvent environments.
Materials:
-
This compound (≥98% purity)
-
Deuterated solvents (CDCl₃, THF-d₈, Acetone-d₆, CD₃OD, DMSO-d₆, D₂O)
-
Trifluoroacetic acid (TFA) for external referencing
-
NMR tubes (5 mm)
-
Volumetric flasks and micropipettes
Instrumentation:
-
400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.
Protocol for Sample Preparation:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in a suitable volatile solvent (e.g., methanol).
-
Sample Preparation:
-
For each solvent, pipette 50 µL of the this compound stock solution into a clean, dry vial.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Add 600 µL of the desired deuterated solvent to the vial.
-
Vortex the sample until the compound is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Reference Standard Preparation: Prepare an external reference standard by sealing a capillary containing a 1% solution of TFA in CDCl₃.
Protocol for 19F NMR Data Acquisition:
-
Instrument Setup:
-
Tune and match the NMR probe for the 19F frequency.
-
Lock the spectrometer using the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition Parameters:
-
Pulse Program: A standard one-pulse sequence (e.g., zgfl) is typically sufficient.
-
Spectral Width: Set a spectral width of at least 50 ppm centered around the expected chemical shift of the 4-fluoro-phenyl group (approximately -115 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 64-256 scans, depending on the sample concentration.
-
Temperature: Maintain a constant temperature, e.g., 298 K.
-
-
Data Acquisition:
-
Insert the sample into the magnet.
-
Acquire the 19F NMR spectrum.
-
After acquiring the spectrum for the sample, acquire a spectrum of the external TFA reference under identical conditions.
-
Protocol for Data Processing:
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3-1.0 Hz) and perform a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.
-
Chemical Shift Referencing: Reference the spectrum by setting the chemical shift of the external TFA standard to -76.55 ppm. The chemical shift of this compound can then be determined relative to this standard.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow and the logical relationship of factors influencing the 19F NMR chemical shift.
Caption: Experimental workflow for 19F NMR analysis.
Caption: Factors influencing 19F NMR chemical shift.
Conclusion
This application note provides a comprehensive guide for the 19F NMR chemical shift analysis of this compound in various solvent environments. The provided protocols and illustrative data serve as a valuable resource for researchers utilizing this fluorinated amino acid as a sensitive probe in chemical biology and drug discovery. The observed changes in chemical shift with solvent polarity highlight the importance of considering the local environment when interpreting 19F NMR spectra in complex systems such as proteins.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application of H-D-Phe(4-F)-OH in Peptide Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids is a cornerstone of modern peptide drug discovery, aimed at overcoming the inherent liabilities of native peptides, such as poor metabolic stability and low bioavailability. H-D-Phe(4-F)-OH, or 4-Fluoro-D-phenylalanine, is a synthetically modified amino acid that offers a dual strategy for enhancing the therapeutic potential of peptide candidates. The D-configuration of the alpha-carbon provides steric hindrance to proteases, which are highly specific for L-amino acids, thereby increasing the peptide's resistance to enzymatic degradation and prolonging its in vivo half-life.[1][2] Concurrently, the fluorine atom at the para-position of the phenyl ring enhances metabolic stability due to the strength of the carbon-fluorine bond, which resists oxidative metabolism.[3] Furthermore, this modification can modulate the peptide's physicochemical properties, including lipophilicity and binding affinity to its target receptor.[1][4]
These application notes provide a comprehensive overview of the utility of this compound in peptide drug discovery, including its impact on pharmacokinetic profiles and receptor interactions. Detailed protocols for the synthesis and evaluation of peptides incorporating this modified amino acid are also presented.
Data Presentation: Enhancing Peptide Properties
The strategic incorporation of this compound is designed to improve the drug-like properties of a peptide. The following tables present a hypothetical but representative comparison of a parent peptide with its this compound-modified analog to illustrate the potential improvements in binding affinity and pharmacokinetic parameters.
Table 1: Comparative In Vitro Binding Affinity
| Compound | Target Receptor | Binding Affinity (Ki, nM) |
| Parent Peptide (with L-Phe) | Neurotensin (B549771) Receptor 1 (NTS1) | 15.8 |
| Modified Peptide (with D-Phe(4-F)) | Neurotensin Receptor 1 (NTS1) | 8.2 |
Table 2: Comparative Pharmacokinetic Profile in Rodents
| Compound | Administration | Half-life (t1/2, h) | Oral Bioavailability (%) |
| Parent Peptide (with L-Phe) | Intravenous | 0.5 | <1 |
| Modified Peptide (with D-Phe(4-F)) | Intravenous | 4.2 | 15 |
Key Applications and Signaling Pathways
A prominent application for peptides modified with unnatural amino acids is the modulation of G protein-coupled receptors (GPCRs), such as the neurotensin receptor 1 (NTS1). NTS1 is implicated in various physiological processes, and its modulation is a target for therapeutic intervention. The enhanced stability and potentially increased binding affinity of a peptide containing this compound make it a promising candidate for targeting such receptors.
The binding of an agonist to NTS1 initiates a cascade of intracellular signaling events.[5][6] The receptor couples to several G protein subtypes, including Gαq, Gαi, and Gα13, leading to the activation of multiple downstream pathways.[5] This includes the stimulation of phospholipase C (PLC), which generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), and the modulation of adenylyl cyclase activity, affecting cyclic AMP (cAMP) levels.[5] Ultimately, these pathways converge on the activation of mitogen-activated protein kinases (MAPK) like ERK1/2, which regulate cellular processes such as proliferation and survival.[4][5]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a target peptide incorporating this compound using standard Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-D-Phe(4-F)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat the treatment for 15-20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (e.g., Fmoc-D-Phe(4-F)-OH) in DMF with HBTU, HOBt, and DIPEA. Add this activation mixture to the resin and agitate for 2-4 hours.
-
Wash: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Protocol 2: Radioligand Binding Assay (Competition)
This protocol is used to determine the binding affinity (Ki) of a synthesized peptide for its target receptor.[2][3][7]
Materials:
-
Cell membranes expressing the target receptor (e.g., NTS1)
-
Radiolabeled ligand with known affinity for the receptor (e.g., [3H]-Neurotensin)
-
Synthesized unlabeled peptide (competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
96-well plates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparation and resuspend in the final assay binding buffer. Determine the protein concentration using a suitable assay (e.g., BCA assay).
-
Compound Dilution: Prepare serial dilutions of the unlabeled test peptide in the binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membranes (e.g., 20-50 µg protein)
-
Radiolabeled ligand at a fixed concentration (typically at or below its Kd)
-
Increasing concentrations of the unlabeled test peptide
-
For total binding wells, add binding buffer instead of the test peptide.
-
For non-specific binding wells, add a high concentration of a known unlabeled ligand.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test peptide by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound is a valuable building block in peptide drug discovery, offering a robust strategy to enhance the stability and bioavailability of peptide therapeutics. By conferring resistance to proteolytic and metabolic degradation, its incorporation can lead to candidates with significantly improved pharmacokinetic profiles. The provided protocols offer a framework for the synthesis of peptides containing this modified amino acid and for the subsequent evaluation of their binding characteristics. The strategic use of this compound will continue to be a key enabler in the development of the next generation of peptide-based drugs.
References
- 1. Radiolabeled Peptide Binding Assay - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 2. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Neurotensin receptor 1 signaling promotes pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurotensin receptor 1 - Wikipedia [en.wikipedia.org]
- 7. giffordbioscience.com [giffordbioscience.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Coupling Yield of Fmoc-D-Phe(4-F)-OH in SPPS
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low coupling yield of Fmoc-D-Phe(4-F)-OH in Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Guide
Issue: Low Coupling Efficiency or Incomplete Coupling of Fmoc-D-Phe(4-F)-OH
Low or incomplete coupling of Fmoc-D-Phe(4-F)-OH is a common challenge that can lead to the formation of deletion sequences, which are often difficult to separate from the target peptide during purification.
Symptoms:
-
A positive Kaiser test (indicated by dark blue or purple beads) after the coupling step, which signifies the presence of unreacted primary amines.[1][2]
-
Detection of deletion sequences (target peptide mass minus the mass of D-Phe(4-F)) by mass spectrometry (MS) analysis of the crude peptide.
-
The appearance of new peaks in the HPLC chromatogram of the crude peptide.[1]
Possible Causes & Recommended Solutions:
| Cause | Recommended Solution |
| Steric Hindrance | The bulky Fmoc protecting group, combined with the phenyl ring of Phe(4-F)-OH, can sterically hinder the coupling reaction.[3] The fluorine atom at the para-position can also contribute to steric bulk. To address this: • Double Couple: Repeat the coupling step with fresh reagents to drive the reaction to completion.[1][3] • Increase Coupling Time: Extend the reaction time to 2-4 hours.[4] • Elevated Temperature: Perform the coupling at a moderately elevated temperature (e.g., 35-50°C) to overcome the activation energy barrier. Use this with caution as it may increase the risk of racemization.[3][4] |
| Suboptimal Activation | Insufficient activation of the Fmoc-D-Phe(4-F)-OH carboxyl group can result in poor coupling yields. To enhance activation: • Use a More Potent Coupling Reagent: Switch to a more reactive coupling reagent such as HATU, HCTU, or COMU, which are known to be effective for sterically hindered amino acids.[2][4][5] • Pre-activation: Pre-activate the Fmoc-D-Phe(4-F)-OH with the coupling reagent and a base like DIPEA for 1-5 minutes before adding it to the resin.[4] |
| Peptide Aggregation | The growing peptide chain, particularly if it contains hydrophobic residues, can aggregate on the resin, blocking reactive sites.[3] To mitigate this: • Modify Solvent System: Use N-methylpyrrolidone (NMP) instead of or in combination with DMF.[6] • Incorporate Chaotropic Agents: Add salts like LiCl to the coupling reaction to disrupt secondary structures.[6] • Microwave Synthesis: Utilize microwave-assisted synthesis to reduce aggregation and shorten reaction times.[3][6] |
| Poor Resin Swelling | Inadequate swelling of the solid support can limit the accessibility of the free amines for coupling.[1] To ensure proper swelling: • Ensure Adequate Swelling: Pre-swell the resin in the synthesis solvent (e.g., DMF or NMP) for at least 30 minutes before the first coupling step.[1][4] |
| Reagent Quality | Low-purity Fmoc-D-Phe(4-F)-OH or solvents can introduce contaminants that interfere with the coupling reaction. To maintain quality: • Use High-Purity Reagents: Ensure the use of high-purity (≥98%) Fmoc-D-Phe(4-F)-OH.[1] • Use Anhydrous Solvents: Employ high-quality, anhydrous solvents to prevent hydrolysis of the activated amino acid.[4] |
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-D-Phe(4-F)-OH prone to low coupling yields in SPPS?
A1: The low coupling efficiency of Fmoc-D-Phe(4-F)-OH is primarily due to steric hindrance. This hindrance arises from the bulky Fmoc protecting group and the phenyl ring of the amino acid.[3] The presence of a fluorine atom on the phenyl ring can also influence the electronic properties and steric bulk of the side chain, potentially impacting the reactivity of the carboxyl group and its accessibility to the N-terminal amine of the growing peptide chain.
Q2: My Kaiser test is positive after a standard coupling protocol for Fmoc-D-Phe(4-F)-OH. What is the first step I should take?
A2: A positive Kaiser test indicates incomplete coupling. The most immediate and common response is to perform a second coupling (double coupling) with a fresh solution of activated Fmoc-D-Phe(4-F)-OH.[1][3] This increases the concentration of the activated amino acid and provides another opportunity for the reaction to go to completion.
Q3: Which coupling reagents are most effective for Fmoc-D-Phe(4-F)-OH?
A3: For sterically hindered amino acids like Fmoc-D-Phe(4-F)-OH, more potent coupling reagents are generally required. Uronium/aminium-based reagents such as HATU, HCTU, and COMU are highly recommended due to their high reactivity.[2][5][7] Phosphonium-based reagents like PyBOP are also an excellent choice. Standard carbodiimide (B86325) reagents like DIC, when used alone, may be less effective but can be improved with the addition of an additive like Oxyma Pure.[7]
Q4: Can the choice of base and solvent impact the coupling of Fmoc-D-Phe(4-F)-OH?
A4: Yes, both the base and solvent are crucial. N,N-Diisopropylethylamine (DIPEA) is a commonly used base for activation.[5] Solvents like N,N-Dimethylformamide (DMF) are standard, but for difficult sequences prone to aggregation, switching to or using a mixture with N-methylpyrrolidone (NMP) can improve solvation and coupling efficiency.[6]
Q5: How can I monitor the coupling efficiency of Fmoc-D-Phe(4-F)-OH during synthesis?
A5: The most common method for monitoring coupling efficiency in real-time is the qualitative Kaiser test, which detects free primary amines.[1] A negative result (yellow beads) indicates a complete reaction, while a positive result (blue/purple beads) signifies an incomplete coupling. For a more quantitative assessment, a small aliquot of the resin can be cleaved, and the resulting peptide mixture analyzed by HPLC and Mass Spectrometry to identify any deletion sequences.
Experimental Protocols
Protocol 1: Standard Double Coupling with HBTU
This protocol is a common first approach to address incomplete coupling.
-
Resin Preparation & Deprotection:
-
Swell the resin in DMF for 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amine using 20% piperidine (B6355638) in DMF (1 x 5 min, followed by 1 x 15 min).
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
First Coupling:
-
In a separate vessel, pre-activate Fmoc-D-Phe(4-F)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 1-2 minutes.
-
Add the activation mixture to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
-
Monitoring (Kaiser Test):
-
Take a small sample of the resin (a few beads) and perform a Kaiser test.
-
If the test is negative (yellow beads), proceed to the next deprotection step.
-
If the test is positive (blue/purple beads), proceed to the second coupling.
-
-
Second Coupling:
-
Repeat step 2 with a fresh solution of activated Fmoc-D-Phe(4-F)-OH.
-
Agitate the reaction vessel for another 1-2 hours at room temperature.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Final Monitoring:
-
Perform a final Kaiser test to confirm the completion of the coupling.
-
Protocol 2: High-Efficiency Coupling with HATU
This protocol is recommended for particularly difficult couplings where standard methods have failed.
-
Resin Preparation & Deprotection: Follow step 1 from Protocol 1.
-
Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-D-Phe(4-F)-OH (3 eq.) and HATU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid/HATU solution and allow it to pre-activate for 1-2 minutes.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For extremely difficult couplings, consider raising the temperature to 35-40°C.
-
-
Washing and Monitoring:
-
Drain the coupling solution and wash the resin thoroughly with DMF (5 times).
-
Perform a Kaiser test. If the test is positive, a second coupling using this protocol may be necessary.
-
Protocol 3: Microwave-Assisted Coupling with COMU
Microwave synthesis can significantly reduce reaction times and help overcome aggregation.
-
Resin Preparation & Deprotection: Follow step 1 from Protocol 1.
-
Activation and Coupling:
-
In a separate vessel, prepare the activation mixture with Fmoc-D-Phe(4-F)-OH (3 eq.), COMU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the mixture to the deprotected resin in a microwave-safe vessel.
-
Perform the coupling in a dedicated microwave peptide synthesizer. A typical cycle might be 5-15 minutes at 75-90°C. Caution: Microwave heating can increase the risk of racemization, so optimization may be required.[3]
-
-
Washing and Monitoring:
-
After the microwave cycle, wash the resin thoroughly with DMF (5 times).
-
Perform a Kaiser test to confirm completion.
-
Visual Guides
Caption: Troubleshooting workflow for incomplete Fmoc-D-Phe(4-F)-OH coupling.
Caption: Decision guide for selecting a suitable coupling reagent.
References
Preventing side reactions during the cleavage of 4-fluorophenylalanine peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing 4-fluorophenylalanine (4-F-Phe). The focus is on preventing side reactions during the final cleavage step from the solid-phase resin.
Frequently Asked Questions (FAQs)
Q1: Is the 4-fluorophenylalanine (4-F-Phe) residue itself prone to side reactions during standard TFA cleavage?
A1: The 4-fluorophenylalanine residue is generally considered stable under standard trifluoroacetic acid (TFA) cleavage conditions. The fluorine atom is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. This makes the 4-F-Phe side chain less susceptible to common side reactions like alkylation by carbocations generated from protecting groups, a frequent issue with residues like Tryptophan or Tyrosine.
Q2: If 4-F-Phe is stable, what is the primary cause of side reactions when cleaving these peptides?
A2: The primary cause of side reactions originates from other sensitive amino acid residues within your peptide sequence. During TFA-mediated cleavage, protecting groups from residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) are removed, generating highly reactive carbocations. These carbocations can then modify nucleophilic side chains in the peptide, leading to undesired byproducts.
Q3: How do I select the appropriate cleavage cocktail for my 4-F-Phe-containing peptide?
A3: The choice of cleavage cocktail should be based on the other amino acids in your peptide sequence, not the 4-F-Phe residue. For peptides lacking other sensitive residues, a simple TFA/scavenger mixture is often sufficient. However, if your peptide contains Trp, Met, Cys, or Tyr, a more complex cocktail with specific scavengers is required to prevent side reactions.
Q4: What are "scavengers" and why are they important?
A4: Scavengers are nucleophilic compounds added to the TFA cleavage cocktail to "trap" the reactive carbocations generated during the deprotection of amino acid side chains. By reacting with these carbocations, scavengers prevent them from modifying your target peptide, thus minimizing the formation of impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired peptide | Incomplete cleavage from the resin. | Extend the cleavage reaction time to 3-4 hours. Ensure the resin is well-swollen in the cleavage cocktail. |
| Precipitation of the peptide with the resin. | After filtration, wash the resin with a small amount of fresh TFA to recover any precipitated peptide. | |
| Presence of unexpected peaks in HPLC analysis | Alkylation of sensitive residues (Trp, Met, Cys, Tyr) by carbocations. | Use a cleavage cocktail containing appropriate scavengers. For peptides with multiple sensitive residues, a robust mixture like Reagent K is recommended. |
| Oxidation of Met or Cys residues. | Add a reducing scavenger like 1,2-ethanedithiol (B43112) (EDT) to the cleavage cocktail and perform the cleavage under an inert atmosphere (e.g., nitrogen or argon). | |
| Incomplete removal of protecting groups. | For sterically hindered or multiple protecting groups (e.g., Arg(Pbf)), increase the cleavage time or consider a stronger acid system if compatible with your peptide. | |
| Peptide is difficult to dissolve after precipitation | Residual scavengers or protecting group fragments are present. | Perform additional washes of the peptide pellet with cold diethyl ether. |
| The peptide itself has poor solubility. | Try dissolving the crude peptide in a small amount of a different solvent system (e.g., aqueous acetonitrile (B52724) with a small amount of formic acid). |
Cleavage Cocktail Recommendations
The selection of an appropriate cleavage cocktail is critical for obtaining a high-purity peptide. The following table summarizes common cocktails based on the presence of sensitive amino acid residues.
| Peptide Composition | Recommended Cleavage Cocktail | Composition (v/v/v) | Key Scavengers & Their Function |
| No sensitive residues | Standard Cocktail | 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) | TIS: Carbocation scavenger. Water: Aids in the removal of some protecting groups. |
| Contains Trp, Met, Cys | Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | Phenol, Thioanisole: Carbocation scavengers, protect Trp. EDT: Reduces Met oxidation and prevents Cys re-attachment. |
| Contains Arg(Pbf/Pmc) | Reagent K or similar | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | The robust scavenger combination helps to trap byproducts from the bulky Arg protecting groups. |
Detailed Experimental Protocol: Standard Cleavage of a 4-F-Phe Peptide
This protocol is for the cleavage of a peptide from a solid-phase resin using a standard TFA-based cocktail.
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Reaction vessel with a frit
-
Shaker or rocker
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) in the reaction vessel.
-
Wash the resin with DCM (3 x 2 mL) to remove any residual solvents and to swell the resin.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage Cocktail Preparation:
-
In a fume hood, prepare the cleavage cocktail. For a peptide without other sensitive residues, a mixture of TFA/Water/TIS (95:2.5:2.5 v/v/v) is suitable.
-
For 100 mg of resin, prepare approximately 2 mL of the cleavage cocktail.
-
-
Cleavage Reaction:
-
Add the prepared cleavage cocktail to the dried peptide-resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Collection:
-
Filter the resin to collect the TFA solution containing the cleaved peptide into a clean centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (e.g., 0.5 mL) to ensure complete recovery of the peptide.
-
-
Peptide Precipitation:
-
In a fume hood, add the TFA solution dropwise to a 10-fold volume of cold diethyl ether (e.g., 25 mL).
-
A white precipitate of the crude peptide should form.
-
-
Isolation and Washing:
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the diethyl ether.
-
Wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers and cleavage byproducts.
-
-
Drying:
-
Air-dry the crude peptide pellet to remove residual ether.
-
Visualizations
Caption: General workflow for the cleavage and precipitation of a synthetic peptide.
Caption: Mechanism of scavenger action to prevent side reactions during peptide cleavage.
Troubleshooting aggregation of peptides containing H-D-Phe(4-F)-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides incorporating the synthetic amino acid H-D-Phe(4-F)-OH (D-4-Fluorophenylalanine).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the aggregation of peptides containing this compound?
Aggregation of peptides containing this compound is primarily driven by the physicochemical properties of this unnatural amino acid. The main contributing factors are:
-
High Hydrophobicity : The fluorinated phenyl ring is significantly more hydrophobic than a standard phenylalanine ring.[1] Peptides with a high content of hydrophobic residues tend to self-associate in aqueous solutions to minimize their contact with water, leading to aggregation.[2][3]
-
Aromatic Interactions : The phenyl rings can engage in π-π stacking, which can stabilize intermolecular interactions and promote self-assembly.[4] Fluorination alters the electrostatic potential of the ring, which can modulate these interactions.[5]
-
Intermolecular Hydrogen Bonding : The peptide backbones can form stable intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets, which are a hallmark of many aggregated peptides.[6][7][8]
Q2: How does the 4-fluoro modification on the phenylalanine ring influence aggregation?
The introduction of a fluorine atom at the 4-position (para) of the phenyl ring has several effects:
-
Increased Hydrophobicity : Fluorine is highly electronegative but also hydrophobic. The C-F bond is strong and the fluorine atom is small, leading to an overall increase in the hydrophobicity of the side chain, which promotes aggregation.[1]
-
Altered Electrostatics : Fluorination withdraws electron density from the aromatic ring, changing its quadrupole moment. This alters the ring's ability to participate in π-stacking and cation-π interactions, which can either stabilize or destabilize protein and peptide structures depending on the context.[5][9]
Q3: What is the role of the D-amino acid configuration in the peptide's aggregation?
The presence of a D-amino acid, such as D-4-Fluorophenylalanine, introduces a "kink" or disruption in the peptide backbone. This can have two opposing effects on aggregation:
-
Inhibition of Ordered Aggregates : The D-configuration can hinder the formation of highly regular secondary structures like the β-sheets that are characteristic of organized amyloid fibrils.[2]
-
No Effect on Amorphous Aggregation : While it may prevent fibril formation, the D-amino acid may not prevent non-specific aggregation driven primarily by hydrophobic interactions. This can result in the formation of amorphous (unstructured) aggregates.[2]
Q4: How can I detect and quantify peptide aggregation in my sample?
Several spectroscopic and microscopic methods can be used to detect and quantify aggregation. A multi-technique approach is often recommended for a comprehensive analysis.
| Technique | Principle | Information Provided | Key Considerations |
| UV-Vis Spectroscopy | Measures light scattering (turbidity) caused by large aggregate particles.[10] | Provides a simple, initial assessment of the presence of large, insoluble aggregates. | Low sensitivity; not suitable for detecting small, soluble oligomers.[10] |
| Thioflavin T (ThT) Fluorescence | ThT dye binds specifically to β-sheet-rich structures (amyloid fibrils), causing a significant increase in fluorescence.[11][12] | Indicates the presence of ordered, amyloid-like fibrils. Quantitative for monitoring fibril formation kinetics. | Does not detect amorphous aggregates. Can be influenced by electrostatic interactions.[12] |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in a solution by analyzing fluctuations in scattered light intensity. | Determines the size of aggregates and the polydispersity of the sample. | Requires a clear, dilute solution. Sensitive to dust and contaminants. |
| Reversed-Phase HPLC (RP-HPLC) | Separates the soluble peptide from aggregates. | The appearance of new peaks or a decrease in the main peptide peak area over time can indicate aggregation. | Aggregates may precipitate on the column, making quantification difficult.[13] |
| Atomic Force Microscopy (AFM) | Provides high-resolution images of surfaces. | Allows direct visualization of the morphology (e.g., fibrillar, amorphous) and size of individual aggregates.[12] | Sample must be adsorbed onto a surface; sample preparation can introduce artifacts. |
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Problem 1: My lyophilized peptide containing this compound will not dissolve.
Answer: This is a common issue due to the peptide's high hydrophobicity. Direct dissolution in aqueous buffers is often unsuccessful.[2][14] A systematic approach is required.
Workflow for Peptide Solubilization
Caption: A workflow for testing and achieving peptide solubility.
See --INVALID-LINK-- for a detailed methodology. Adjusting the pH of the aqueous buffer to be at least one unit away from the peptide's isoelectric point (pI) can also significantly improve solubility by increasing the net charge and electrostatic repulsion between molecules.[3]
Problem 2: My peptide solution becomes cloudy or precipitates over time.
Answer: This indicates that the peptide is aggregating out of solution. This can be triggered by factors like concentration, temperature, pH, ionic strength, and freeze-thaw cycles.[2][8]
Solutions to Try:
-
Reduce Concentration : The simplest solution is to work with more dilute peptide solutions. Aggregation is often a concentration-dependent process.[8]
-
Adjust pH : Ensure the buffer pH is not close to the peptide's pI.[3]
-
Sonication : A brief sonication in a water bath can help break apart existing amorphous aggregates.[2] See --INVALID-LINK-- .
-
Storage : Prepare single-use aliquots of your stock solution and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles, which promote aggregation.[2]
-
Chaotropic Agents : For non-biological or analytical applications (e.g., HPLC, MS), stubborn aggregates can be solubilized using denaturants like 6 M Guanidine HCl or 8 M Urea.[2][3]
Problem 3: I am observing incomplete coupling and low yield during solid-phase peptide synthesis (SPPS).
Answer: This is a classic sign of on-resin aggregation. As the peptide chain elongates on the solid support, it can fold and form intermolecular β-sheets, physically blocking the N-terminus from reacting in subsequent deprotection and coupling steps.[7][15] Hydrophobic sequences containing residues like 4-F-Phe are particularly prone to this.
Troubleshooting On-Resin Aggregation
Caption: A decision tree for troubleshooting on-resin peptide aggregation.
Strategies to Overcome On-Resin Aggregation:
| Strategy | Description | Typical Application |
| Chaotropic Salt Washes | Washing the resin with salts like LiCl or NaClO₄ disrupts hydrogen bonds, breaking up secondary structures and improving accessibility.[7] | Applied before a difficult coupling step. See --INVALID-LINK-- . |
| Microwave Synthesis | Using microwave energy increases the kinetic energy of the system, which can disrupt aggregates and accelerate coupling reactions.[7] | Very effective for long or hydrophobic sequences. Requires a specialized synthesizer. |
| Backbone Protection | Incorporating pseudoproline dipeptides or Dmb/Hmb protected amino acids introduces "kinks" or blocks backbone hydrogen bonding sites, preventing β-sheet formation.[6][15][16] | Strategically placed every 6-8 residues in a known difficult sequence. |
| Low-Loading Resin | Using a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) increases the distance between growing peptide chains, reducing intermolecular interactions.[6] | Recommended for the synthesis of long peptides (>30 amino acids). |
| Special Solvents/Reagents | Switching to more effective solvents like NMP or adding DMSO can improve solvation. Using stronger coupling reagents like HATU or PyBrOP can enhance reaction rates.[16][17] | Used when standard DMF and coupling reagents fail. |
Experimental Protocols
Experimental Protocol 1: General Protocol for Solubilizing Hydrophobic Peptides
This protocol is adapted from established guidelines for dissolving hydrophobic peptides.[2][3]
-
Preparation : Allow the lyophilized peptide vial to warm to room temperature before opening to prevent condensation.
-
Initial Dissolution : Add a minimal volume of a sterile organic solvent, such as Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF), to the vial. For most biological applications, DMSO is preferred.[2] The goal is to create a concentrated stock solution.
-
Solubilization : Vortex or sonicate the vial gently until all the peptide is dissolved and the solution is clear.
-
Dilution : While vigorously stirring or vortexing the final aqueous buffer, add the concentrated organic stock solution in a slow, dropwise manner. This rapid dispersion helps prevent the peptide from precipitating upon contact with the aqueous environment.[3]
-
Final Check : Inspect the final solution for any signs of precipitation or cloudiness. If it is not clear, the final concentration may be too high for the chosen buffer system.
Experimental Protocol 2: Resolubilizing Aggregated Peptides using Sonication
This protocol is for breaking up existing amorphous aggregates in solution.[2]
-
Setup : Place your sealed vial or tube containing the aggregated peptide solution into a bath sonicator. Using a bath sonicator is preferred over a probe sonicator to avoid localized heating.
-
Sonication : Sonicate the sample in short bursts (e.g., 1-2 minutes).
-
Cooling : Allow the sample to cool back to room temperature between bursts to prevent heat-induced degradation.
-
Inspection : Visually inspect the solution after each cycle. Stop when the solution becomes clear. Note that this method is most effective for non-covalent, amorphous aggregates.
Experimental Protocol 3: On-Resin Chaotropic Salt Wash for SPPS
This protocol is used to disrupt on-resin aggregation prior to a difficult coupling step.[6][7]
-
Resin Preparation : After the standard Fmoc deprotection step and subsequent DMF washes, drain the synthesis vessel.
-
Chaotropic Wash : Add a solution of 0.8 M LiCl in DMF to the peptide-resin. Agitate for 1-2 minutes. Drain the solution. Repeat this wash one more time.
-
DMF Wash : Thoroughly wash the peptide-resin with DMF (at least 5-6 times) to completely remove the chaotropic salt, as it can interfere with the subsequent coupling reaction.
-
Coupling : Proceed immediately with your standard amino acid coupling protocol. The pre-wash should have improved the accessibility of the N-terminus for the incoming activated amino acid.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.mpg.de [pure.mpg.de]
- 10. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Self-Assembly of Phenylalanine Oligopeptides: Insights from Experiments and Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 15. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 16. peptide.com [peptide.com]
- 17. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Interpreting mass spec fragmentation patterns of H-D-Phe(4-F)-OH peptides.
This technical support center provides guidance for researchers, scientists, and drug development professionals on interpreting mass spectrometry fragmentation patterns of peptides containing D-4-fluorophenylalanine (H-D-Phe(4-F)-OH).
Frequently Asked Questions (FAQs)
Q1: What are the primary fragment ions observed for peptides containing this compound in collision-induced dissociation (CID) mass spectrometry?
A1: In CID mass spectrometry, peptides primarily fragment along the peptide backbone, producing b- and y-type ions.[1] For peptides containing this compound, you can expect to see a series of b- and y-ions that allow for sequence determination. The presence of the 4-fluoro-phenylalanine residue will result in a characteristic mass shift in the fragment ions containing this residue.
Q2: How does the fluorine atom in this compound affect the mass of the peptide and its fragments?
A2: The fluorine atom replaces a hydrogen atom on the phenyl ring of phenylalanine. This results in a mass increase of approximately 18.00 Da compared to a standard phenylalanine residue. When calculating the theoretical masses of your peptide and its fragments, you must use the monoisotopic mass of 4-fluorophenylalanine, which is 183.18 g/mol .
Q3: Does the D-configuration of phenylalanine (D-Phe) alter the fragmentation pattern compared to the natural L-configuration?
A3: Standard proteomics methods often fail to distinguish between peptides containing D- and L-amino acids because they do not affect the parent or fragment masses.[2] However, the stereochemistry can influence the relative intensities of the fragment ions. In some cases, differences in fragment yields are observed, which can be subtle.[2] More advanced techniques, such as ion mobility-mass spectrometry, can often separate D/L-peptide epimers.[2][3] Higher-energy collisional dissociation (HCD) has also been shown to produce differences in the intensities of y-ions, which can help localize the position of D-amino acids.[4]
Q4: Can I expect to see any unique or characteristic neutral losses associated with the 4-fluorophenylalanine residue?
A4: While not as common as neutral losses from residues like serine or threonine, peptides with phenylalanine can exhibit neutral loss of the benzyl (B1604629) group.[1] For 4-fluorophenylalanine, a corresponding neutral loss of the fluorobenzyl group might be observed. Additionally, general neutral losses of water (-18 Da) and ammonia (B1221849) (-17 Da) can be seen, especially from fragments containing certain other amino acid residues.[5]
Q5: What is the expected m/z of the immonium ion for this compound?
A5: The immonium ion for phenylalanine has a characteristic m/z of 120.08.[1] For 4-fluorophenylalanine, the immonium ion would have a higher m/z due to the fluorine atom. The calculated m/z for the immonium ion of 4-fluorophenylalanine is approximately 138.07. The observation of this ion can help confirm the presence of this modified amino acid in the peptide.
Troubleshooting Guides
Issue 1: My observed fragment masses do not match the theoretical masses for a peptide containing standard phenylalanine.
-
Possible Cause: You may not have accounted for the mass of the 4-fluorophenylalanine residue.
-
Solution: Recalculate the theoretical fragment masses using the monoisotopic mass of 4-fluorophenylalanine (183.18 g/mol ). Ensure your mass spectrometry software is configured to consider this modification.
Issue 2: I am having difficulty distinguishing between a peptide containing D-4-fluorophenylalanine and its L-epimer.
-
Possible Cause: Standard CID fragmentation may not produce significantly different spectra for D- and L-isomers.
-
Solutions:
-
Analyze Fragment Ion Intensities: Carefully compare the relative abundances of the observed fragment ions. Subtle but consistent differences, particularly in y-ion intensities with HCD, may indicate the presence of the D-isomer.[4]
-
Employ Ion Mobility-Mass Spectrometry (IM-MS): If available, IM-MS can separate ions based on their shape and size (collision cross-section), which can differ for D- and L-containing peptides, allowing for their distinction.[3]
-
Use Radical-Directed Dissociation (RDD): This fragmentation technique is more sensitive to stereochemistry and can provide better discrimination between peptide epimers than CID.[6]
-
Issue 3: I am observing a low signal intensity for my peptide.
-
Possible Cause: Poor ionization efficiency, low sample concentration, or ion suppression.
-
Solutions:
-
Optimize Ionization Source Parameters: Adjust settings such as capillary voltage, nebulizing gas pressure, and drying gas temperature to improve ionization.[7]
-
Increase Sample Concentration: If the sample is too dilute, you may not obtain a strong signal.[8]
-
Change Mobile Phase Additives: If using LC-MS with trifluoroacetic acid (TFA), which can cause ion suppression, consider switching to formic acid (FA) to enhance the MS signal.[7]
-
Data Presentation
Table 1: Theoretical Monoisotopic Masses of b- and y-Ions for a Hypothetical Peptide (Gly-D-Phe(4-F)-Ala)
| Fragment Ion | Sequence | Calculated m/z (singly charged) |
| b1 | Gly | 58.04 |
| b2 | Gly-D-Phe(4-F) | 241.22 |
| y1 | Ala | 90.05 |
| y2 | D-Phe(4-F)-Ala | 273.23 |
Experimental Protocols
Protocol: Mass Spectrometry Analysis of this compound Peptides
-
Sample Preparation:
-
Dissolve the lyophilized peptide in a 50:50 mixture of acetonitrile (B52724) and deionized water to create a 1 mg/mL stock solution.
-
Vortex the solution for 30 seconds to ensure it is fully dissolved.
-
For direct infusion analysis, dilute the stock solution to a final concentration of 10 µg/mL using the same solvent mixture. For LC-MS analysis, further dilution may be necessary depending on instrument sensitivity.
-
-
Mass Spectrometry Analysis:
-
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument, is recommended for accurate mass measurements.
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan: Perform a full MS scan to identify the precursor ion of the peptide.
-
MS/MS Scan (Data-Dependent Acquisition): Select the precursor ion for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). A normalized collision energy of 25-35% is a good starting point, but may require optimization.
-
-
Data Analysis:
-
Compare the observed mass of the precursor ion to the theoretical mass of the this compound peptide.
-
Analyze the MS/MS spectrum to identify b- and y-ion series.
-
Use the mass differences between adjacent b- or y-ions to confirm the peptide sequence.
-
Look for the characteristic immonium ion of 4-fluorophenylalanine (m/z ≈ 138.07).
-
Mandatory Visualization
Caption: Predicted CID fragmentation pathway for the peptide Gly-D-Phe(4-F)-Ala.
Caption: Troubleshooting workflow for interpreting this compound peptide MS/MS data.
References
- 1. benchchem.com [benchchem.com]
- 2. Fast and Effective Ion Mobility-Mass Spectrometry Separation of d-Amino-Acid-Containing Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. Discriminating D-amino acid-containing peptide epimers by radical-directed dissociation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. gmi-inc.com [gmi-inc.com]
Managing poor solubility of protected H-D-Phe(4-F)-OH during synthesis
Welcome to the technical support center for managing synthesis challenges related to protected H-D-Phe(4-F)-OH. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming solubility issues with this fluorinated amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of protected this compound?
A1: this compound, when protected with common groups like Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butoxycarbonyl), is a hydrophobic amino acid derivative.[1] Its solubility is generally low in water but good in polar aprotic organic solvents commonly used in solid-phase peptide synthesis (SPPS), such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (B87167) (DMSO).[1][2][3] The hydrophobicity is conferred by both the protecting group and the fluorophenyl side chain.[3]
Q2: Why is my protected this compound not dissolving, even in recommended solvents like DMF?
A2: Several factors can contribute to poor solubility even in appropriate solvents:
-
Solvent Quality : The presence of impurities, especially water, in the solvent can significantly reduce the solubility of hydrophobic compounds. Always use high-purity, anhydrous solvents.[3]
-
Concentration : You may be attempting to create a solution that exceeds the compound's solubility limit. Try using a larger volume of solvent.[3]
-
Temperature : Lower ambient temperatures can decrease solubility.[3]
-
Compound Purity : Impurities within the amino acid derivative itself can affect its dissolution characteristics.
Q3: How can I detect that poor solubility or aggregation is occurring during my synthesis?
A3: On-resin aggregation and poor solubility manifest in several ways:
-
Visual Cues : The peptide-resin may shrink, clump together, or fail to swell properly.[4][5]
-
Reaction Monitoring : In batch synthesis, monitoring tools like the Kaiser test may give false negative results (yellow beads) because aggregated peptide chains can block access to the free amines.[5]
-
Synthesis Outcome : The most definitive signs are a low yield of the final peptide and the presence of deletion sequences in the mass spectrometry analysis, indicating incomplete coupling reactions.[5]
Q4: Can the choice of coupling reagent improve issues related to poor solubility?
A4: While the coupling reagent itself doesn't directly increase the amino acid's solubility in the solvent, using a highly efficient reagent can overcome the kinetic barrier of a difficult coupling. Potent activating agents like HATU, HCTU, or PyAOP can facilitate faster and more complete reactions, which is beneficial when the concentration of the dissolved amino acid is low.[4][6] Furthermore, the solubility of an Fmoc-amino acid often increases significantly upon activation with the coupling reagent.[6]
Q5: Is it advisable to use co-solvents to improve solubility?
A5: Yes, using a co-solvent can be a very effective strategy. If you experience difficulty dissolving the protected amino acid in a primary solvent like DMF or Dichloromethane (DCM), adding a small amount of a stronger solvent like NMP or DMSO (e.g., 5-10% v/v) can significantly enhance solvation.[3][7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during synthesis with protected this compound.
| Problem | Potential Cause | Recommended Solution |
| Protected this compound powder will not dissolve in the coupling solvent (e.g., DMF). | Low intrinsic solubility, poor solvent quality, or low temperature. | 1. Verify Solvent Quality : Use fresh, anhydrous, high-purity DMF or NMP.[6] 2. Apply Gentle Heat : Warm the mixture to 30-40°C to aid dissolution. Avoid excessive heat, which could compromise the protecting group.[3] 3. Use Sonication : Gently sonicate the solution for 5-10 minutes.[7] 4. Pre-activate : Add the coupling reagent (e.g., DIC/Oxyma or HATU/DIPEA) to the amino acid in a small amount of solvent. The activated species is often more soluble.[6][7] |
| Coupling reaction is incomplete (positive Kaiser test after extended reaction time). | On-resin peptide aggregation is blocking reactive sites; low reactivity of the amino acid. | 1. Use a Chaotropic Salt Wash : Before coupling, wash the resin with a solution of 0.8 M LiCl in DMF to disrupt secondary structures. Ensure you wash thoroughly with DMF afterward to remove the salt.[4] 2. Switch to a Stronger Coupling Reagent : Use a more potent activator such as HATU, HCTU, or COMU.[6][8] 3. Increase Reaction Time & Temperature : Extend the coupling time (e.g., 4-6 hours or overnight) and consider performing the reaction at a moderately elevated temperature (e.g., 40°C).[6][7] |
| Resin is shrinking and clumping on the solid support. | Severe on-resin aggregation due to intermolecular hydrogen bonding of the growing peptide chains. | 1. Switch to a "Difficult Sequence" Protocol : Incorporate backbone protection strategies like pseudoproline dipeptides in your synthesis plan to disrupt secondary structure formation.[4] 2. Use a Low-Loading Resin : Employ a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g) to increase the distance between peptide chains, reducing intermolecular interactions.[4] 3. Change the Primary Solvent : NMP is often better than DMF at solvating aggregated peptide chains.[7] |
Data & Protocols
Solubility of Protected Phenylalanine Derivatives
Quantitative solubility data for specifically protected this compound is limited in public literature. The following table provides known solubility data for related compounds to serve as a guideline. Researchers should determine solubility for their specific compound and conditions experimentally.
| Compound | Solvent | Concentration/Solubility | Notes |
| Fmoc-Phe-OH | DMSO | 100 mg/mL (~0.258 M) | Requires sonication to fully dissolve. |
| Fmoc-D-Phe(2-F)-OH | DMSO | 100 mg/mL (~0.247 M) | Requires sonication to fully dissolve. |
| Fmoc-Phe-OH | Cyclopentanone/DMSO (7:3) | ≥ 0.4 M | Part of a study on greener solvent systems.[9] |
| Boc-Phe-OH | DMF, NMP, DCM | Soluble | Generally soluble in most common SPPS solvents.[1] |
| Boc-DL-Phg-OH | DMF, DMSO, NMP, DCM | Soluble | A hydrophobic protected amino acid with similar characteristics.[3] |
Protocol 1: Difficult Coupling of Protected this compound using HATU
This protocol is recommended when standard coupling methods are inefficient due to steric hindrance or low solubility.
-
Resin Preparation : Swell the resin-bound peptide (with the deprotected N-terminal amine) in high-purity DMF for at least 30 minutes.
-
Fmoc Deprotection : Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, drain, and repeat for another 10 minutes. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Activation Mixture Preparation : In a separate vessel, dissolve protected this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents).
-
Pre-activation : Allow the activation mixture to stand for 2-3 minutes. The solution should become clear as the activated ester forms.[6]
-
Coupling : Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring : Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time.[6]
-
Washing : Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts before proceeding to the next cycle.
Protocol 2: On-Resin Aggregation Disruption with a Chaotropic Salt Wash
This procedure should be performed after Fmoc deprotection and before the coupling step if you suspect on-resin aggregation.
-
Resin Preparation : Following the standard Fmoc deprotection and subsequent DMF washes, ensure the resin is well-drained.
-
Chaotropic Wash : Wash the peptide-resin with a solution of 0.8 M LiCl in DMF. Agitate for 1 minute, drain, and repeat once.[4] This wash helps break up the intermolecular hydrogen bonds causing aggregation.
-
DMF Wash : It is critical to thoroughly wash the resin with DMF (at least 5 times for 1 minute each) to completely remove the chaotropic salt. Residual salt can interfere with the subsequent coupling reaction.[4]
-
Coupling : Proceed immediately with the standard or difficult coupling protocol (e.g., Protocol 1). The pre-wash should have improved the accessibility of the N-terminus for acylation.
Visual Workflows
Caption: Troubleshooting workflow for dissolving protected this compound.
References
Minimizing racemization of H-D-Phe(4-F)-OH during activation
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize the racemization of H-D-Phe(4-F)-OH during the activation step of peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound activation and why is it a problem?
A1: Racemization is the unwanted conversion of the pure D-enantiomer of 4-fluoro-phenylalanine into a mixture of both its D- and L-forms during the peptide coupling reaction. The biological activity of a peptide is critically dependent on its precise three-dimensional structure, which is determined by the specific sequence of L- or D-amino acids.[1][2] The incorporation of the incorrect L-isomer of 4-fluoro-phenylalanine results in a diastereomeric impurity. This impurity can be difficult to separate from the desired peptide, and it can significantly reduce or alter the peptide's therapeutic efficacy and biological function.[1][2]
Q2: What is the primary mechanism of racemization for this compound?
A2: The most common mechanism for racemization during the activation of N-protected amino acids is through the formation of a planar oxazolone (B7731731) (or azlactone) intermediate.[1][3][4][5] The activation of the carboxyl group makes the proton on the alpha-carbon acidic. A base in the reaction mixture can then abstract this proton. The resulting planar oxazolone can be re-protonated from either side, leading to a loss of the original stereochemistry.[3][4]
Q3: Why might this compound be particularly susceptible to racemization?
A3: Amino acids with electron-withdrawing groups on their side chains can be more prone to racemization.[5] The fluorine atom on the phenyl ring of this compound is strongly electron-withdrawing. This effect increases the acidity of the alpha-proton, making it easier for a base to abstract it and initiate the racemization process via the oxazolone mechanism.[4]
Q4: What are the key factors that influence the extent of racemization during activation?
A4: Several factors in the reaction conditions critically impact the degree of racemization:
-
Coupling Reagents: The choice of activating agent is a primary factor. Some reagents are more "energetic" and increase the risk of racemization.[4][6]
-
Additives: The presence of additives like OxymaPure, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or 1-hydroxybenzotriazole (B26582) (HOBt) is crucial for suppressing racemization, especially when using carbodiimides.[1][7]
-
Base: The strength, concentration, and steric hindrance of the base used are critical. Strong, non-hindered bases can accelerate racemization.[1][3][8]
-
Temperature: Higher reaction temperatures increase the rate of racemization.[3]
-
Pre-activation Time: Allowing the activated amino acid to remain in solution for an extended period before coupling increases the opportunity for racemization.[3][4]
-
Solvent: The polarity of the solvent can influence the stability of the activated intermediate and the rate of racemization.[1]
Troubleshooting Guide
Issue: High levels of diastereomeric impurity are detected by HPLC, indicating significant racemization of the this compound residue.
This step-by-step guide will help you diagnose and resolve the issue.
Step 1: Evaluate Your Coupling Reagent and Additive System
The choice of coupling reagent is the most critical factor in controlling racemization.
-
Problem: Using carbodiimides like DIC or DCC without an additive is a common cause of high racemization.
-
Solution: Always use a racemization-suppressing additive when employing carbodiimides. OxymaPure and HOAt are generally more effective at suppressing racemization than HOBt.[1][8] For particularly sensitive couplings, consider switching to a phosphonium-based (e.g., PyAOP, DEPBT) or a modern uronium/aminium-based reagent (e.g., COMU, HATU), which are often formulated to minimize racemization.[3][9][10] DEPBT, in particular, has been shown to be effective for coupling easily epimerized amino acids.[9][10]
Step 2: Assess the Base Used in the Reaction
The base facilitates the deprotonation step that leads to racemization.
-
Problem: Using a strong, sterically unhindered base like Diisopropylethylamine (DIPEA) can significantly increase racemization.
-
Solution: Switch to a weaker or more sterically hindered base.[1] 2,4,6-Collidine is often recommended as it has been shown to reduce racemization significantly compared to DIPEA.[4][8] N-methylmorpholine (NMM) is another viable alternative that is generally preferred over DIPEA.[1][3][6] Ensure you are using the minimum amount of base necessary for the reaction to proceed.
Step 3: Control the Reaction Temperature
Heat provides the energy to overcome the activation barrier for racemization.
-
Problem: Running the coupling reaction at elevated temperatures (e.g., room temperature or higher) can accelerate racemization.
-
Solution: Perform the activation and coupling steps at a reduced temperature.[3] Carrying out the pre-activation step at 0°C before adding the mixture to the resin can significantly reduce the extent of racemization.[4]
Step 4: Minimize the Pre-activation Time
The longer the activated amino acid exists before coupling, the more likely it is to racemize.
-
Problem: Long pre-activation times allow the activated species to sit in solution, increasing the chance of oxazolone formation.
-
Solution: Add the activated amino acid solution to the peptide-resin immediately after it is prepared.[4] Minimize the time between the addition of the coupling reagent and the introduction of the mixture to the free amine of the peptide chain.
Quantitative Data on Coupling Systems
The selection of the coupling reagent, additive, and base has a quantifiable impact on the level of racemization. The tables below summarize the relative performance of various common coupling systems.
Table 1: Effect of Coupling Reagents and Additives on Racemization
| Coupling System | Relative Racemization Risk | Notes |
| DIC / DCC (alone) | High | Not recommended for sensitive amino acids without an additive. |
| DIC / HOBt | Medium-Low | A classic, cost-effective combination.[1] |
| DIC / HOAt | Low | HOAt is generally more efficient at suppressing racemization than HOBt.[1][8] |
| DIC / OxymaPure | Low | Oxyma is considered a highly effective and safer alternative to HOBt.[8][10][11] |
| HBTU / DIPEA | Medium | A common and efficient system, but the base can be problematic. |
| HATU / DIPEA | Medium-Low | Generally provides high coupling efficiency. |
| PyAOP / DIPEA | Low | Phosphonium salt reagents are known for low racemization potential.[9] |
| COMU / DIPEA | Low | A modern and highly efficient coupling reagent.[12] |
| DEPBT / DIPEA | Very Low | Particularly effective for amino acids prone to epimerization.[9][10] |
Table 2: Influence of Base on Racemization
| Base | Relative Racemization Risk | Notes |
| DIPEA | High | Strong, non-nucleophilic base. Use with caution for sensitive residues.[1] |
| NMM | Medium | A weaker base, often preferred over DIPEA to reduce racemization.[1][3][8] |
| 2,4,6-Collidine | Low | A sterically hindered and weaker base, known to significantly suppress racemization.[4][8] |
Experimental Protocols
Protocol 1: Recommended Low-Racemization Coupling of this compound
This protocol utilizes the DIC/OxymaPure system at a reduced temperature, which is known for its effectiveness in suppressing racemization.
Materials:
-
Fmoc-D-Phe(4-F)-OH (3 eq)
-
Resin-bound peptide with a free N-terminal amine
-
Diisopropylcarbodiimide (DIC) (3 eq)
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) (3 eq)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Reaction vessel
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed using standard procedures (e.g., 20% piperidine (B6355638) in DMF) and the resin has been thoroughly washed with DMF to remove all traces of piperidine.
-
Reagent Solution Preparation: In a separate reaction vessel, dissolve Fmoc-D-Phe(4-F)-OH (3 eq) and OxymaPure (3 eq) in the minimum required amount of DMF.
-
Activation at Reduced Temperature: Cool the vessel containing the amino acid solution to 0°C in an ice bath.
-
Add DIC (3 eq) to the cooled amino acid/additive solution.
-
Allow the mixture to pre-activate for a minimal time of 1-2 minutes at 0°C.
-
Coupling: Immediately transfer the cold activation mixture to the reaction vessel containing the washed, deprotected peptide-resin.
-
Reaction: Agitate the mixture, allowing the temperature to slowly rise to room temperature over 1-2 hours. Reaction progress can be monitored using a qualitative method like the Kaiser test to check for the absence of free primary amines.
-
Washing: Once the coupling is complete (Kaiser test is negative), drain the reaction vessel and wash the resin extensively with DMF to remove excess reagents and byproducts. The resin is now ready for the next synthesis cycle.
Protocol 2: Quantification of Racemization by Chiral HPLC
This protocol details the hydrolysis, derivatization, and analysis of a peptide to quantify the percentage of the undesired L-isomer.
Materials:
-
Synthesized peptide containing the D-Phe(4-F) residue
-
6M HCl
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA)
-
Acetone
-
1M Sodium Bicarbonate (NaHCO₃)
-
HPLC system with a C18 column
Procedure:
-
Peptide Hydrolysis: a. Place a small sample (approx. 1 mg) of the dried peptide into a hydrolysis tube. b. Add 500 µL of 6M HCl. c. Seal the tube under vacuum and heat at 110°C for 24 hours to break all amide bonds. d. After cooling, open the tube and evaporate the HCl to dryness.
-
Derivatization: a. Redissolve the dried hydrolysate in 50 µL of water. b. Add 100 µL of a 1% (w/v) solution of L-FDAA in acetone.[1] c. Add 20 µL of 1M NaHCO₃ to make the solution alkaline.[1] d. Incubate the mixture in a heating block at 40°C for 1 hour.[1] e. Quench the reaction by adding 10 µL of 2M HCl. f. Evaporate the solvent to dryness and redissolve the residue in the HPLC mobile phase.
-
HPLC Analysis: a. Inject the derivatized sample onto a C18 HPLC column. b. The L-FDAA derivatives of D-Phe(4-F) and L-Phe(4-F) will elute as distinct, separable peaks. c. Integrate the peak areas for both diastereomers. The percentage of racemization can be calculated as: % Racemization = [Area(L-Phe(4-F) derivative) / (Area(D-Phe(4-F) derivative) + Area(L-Phe(4-F) derivative))] x 100.
Visualizations
Caption: Mechanism of racemization via a planar oxazolone intermediate.
Caption: Troubleshooting workflow for addressing high racemization.
Caption: Recommended workflow for low-racemization coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. peptide.com [peptide.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
Dealing with incomplete Fmoc deprotection of 4-fluoro-D-phenylalanine
Technical Support Center: 4-Fluoro-D-phenylalanine Synthesis
This guide provides troubleshooting assistance for researchers encountering incomplete N-α-Fmoc deprotection of 4-fluoro-D-phenylalanine during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and why is it a problem?
Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain.[1][2] This failure is critical because it prevents the subsequent amino acid from coupling, leading to the formation of deletion sequences—peptides that are missing one or more amino acids.[1][2] These impurities are often difficult to separate from the target peptide, which results in a significantly lower overall yield and purity of the final product.[1][2]
Q2: What causes incomplete Fmoc deprotection of 4-fluoro-D-phenylalanine?
Several factors can contribute to inefficient Fmoc removal for this specific amino acid:
-
Steric Hindrance: 4-Fluoro-D-phenylalanine, like other bulky amino acids, can physically block the deprotection reagent (e.g., piperidine) from efficiently accessing the Fmoc group.[1][3]
-
Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures, such as β-sheets, particularly in sequences with repeating hydrophobic residues.[1][2] This aggregation can make the peptide-resin less permeable to solvents and reagents.[1]
-
Suboptimal Reagents or Protocols: The use of degraded piperidine (B6355638) solutions, insufficient reaction times, or incorrect reagent concentrations can lead to incomplete Fmoc removal.[1][3] Standard protocols may not be sufficient for "difficult" amino acids like 4-fluoro-D-phenylalanine.[2]
-
Poor Resin Swelling: If the solid support (resin) is not properly swelled before synthesis, the peptide chains can be too close together, which hinders the penetration of reagents.[1][2]
Q3: How can I detect if the Fmoc deprotection of 4-fluoro-D-phenylalanine is incomplete?
You can use several analytical methods to monitor the completeness of the deprotection step:
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test performed on a few beads of the peptide-resin.[3] A positive result (a deep blue color) indicates the presence of free primary amines, signifying a successful deprotection.[4] A negative result (yellow or no color change) suggests the Fmoc group is still attached.[4]
-
UV-Vis Spectrophotometry: This method involves monitoring the release of the dibenzofulvene (DBF)-piperidine adduct, a byproduct of Fmoc cleavage, in the waste solution.[4] This adduct has a characteristic UV absorbance at approximately 301 nm, which can be used to quantify the extent of Fmoc removal.[4][5]
-
HPLC and Mass Spectrometry (MS): Analysis of a small, cleaved sample of the crude peptide is the most definitive method. Incomplete deprotection will result in a significant peak corresponding to the deletion sequence (peptide without 4-fluoro-D-phenylalanine) and potentially a peak corresponding to the still-Fmoc-protected peptide. MS can confirm the masses of these impurities.[6]
Troubleshooting Guide
If you have confirmed incomplete deprotection, use the following logical workflow to diagnose and resolve the issue.
Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.
Optimized Deprotection Protocols & Data
For sterically hindered residues like 4-fluoro-D-phenylalanine, the standard deprotection protocol often requires modification. Below is a comparison of common strategies.
| Protocol | Reagent Composition | Typical Time | Efficacy & Considerations |
| Standard | 20% Piperidine in DMF | 1 x 20 min or 2 x 10 min | Often insufficient for hindered residues. May lead to deletion sequences.[1] |
| Extended / Double | 20% Piperidine in DMF | 1 x 5 min, then 1 x 15-20 min | The simplest modification. Fresh reagent in the second step helps drive the reaction to completion.[7] |
| DBU Additive | 2% DBU / 20% Piperidine in DMF | 1 x 10-15 min | DBU is a stronger, non-nucleophilic base that significantly speeds up Fmoc removal.[8][9] Caution: Avoid using DBU with Asp(OtBu)-containing peptides as it can promote aspartimide formation.[8] |
| DBU / Piperazine | 2% DBU / 5% Piperazine in NMP or DMF | 2 x 2 min | A very fast and efficient alternative to piperidine that can reduce side reactions like diketopiperazine formation.[10][11] |
Key Experimental Methodologies
Protocol 1: Double Fmoc Deprotection
This protocol is a robust first step for improving deprotection efficiency.
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes.[5]
-
First Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin, ensuring it is fully submerged. Agitate for 5 minutes.[12]
-
Drain and Wash: Drain the deprotection solution.
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for another 15-20 minutes.[12]
-
Final Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5-7 times) to remove all residual piperidine and the DBF-adduct.[5]
-
Confirmation: Perform a Kaiser test (Protocol 3) to confirm the presence of a free primary amine before proceeding to the next coupling step.[7]
Protocol 2: DBU-Enhanced Deprotection
Use this protocol for particularly difficult or stubborn deprotection steps.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Deprotection: Prepare a deprotection cocktail of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF.[8] Add this solution to the resin.
-
Reaction: Agitate for 15-30 minutes at room temperature.[8]
-
Drain and Wash: Drain the solution and wash the resin extensively with DMF (at least 7 times) to ensure all traces of DBU and piperidine are removed.[2]
-
Confirmation: Perform a Kaiser test (Protocol 3) to confirm complete deprotection.
Protocol 3: Kaiser Test (for Primary Amine Detection)
This qualitative test confirms the success of the deprotection step.[4]
-
Reagents:
-
Solution A: 5 g ninhydrin (B49086) in 100 mL ethanol.[7]
-
Solution B: 80 g phenol (B47542) in 20 mL ethanol.[6]
-
Solution C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.[6]
-
-
Procedure:
-
Observation:
Experimental Workflow Diagram
The following diagram illustrates the cyclical nature of a single amino acid addition in SPPS, highlighting the critical deprotection and confirmation steps.
Caption: General workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Improved preparation of amyloid-beta peptides using DBU as Nalpha-Fmoc deprotection reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Identifying and removing byproducts from H-D-Phe(4-F)-OH peptide synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of peptides containing H-D-Phe(4-F)-OH (4-Fluoro-D-phenylalanine). The incorporation of this non-canonical amino acid can introduce specific challenges during solid-phase peptide synthesis (SPPS). This guide offers a structured approach to identifying and removing common byproducts to enhance peptide purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts encountered during the synthesis of peptides containing this compound?
A1: While the synthesis of peptides with this compound is generally compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols, several common byproducts can arise. These are often the same types of impurities found in standard peptide synthesis, though their prevalence may be influenced by the properties of the fluorinated amino acid.
Common byproducts include:
-
Deletion Peptides: Sequences lacking the this compound residue or other amino acids, typically due to incomplete coupling or deprotection steps.
-
Truncated Peptides: Shorter peptide chains resulting from incomplete synthesis cycles.
-
Diastereomeric Impurities: Epimerization of the this compound to its L-enantiomer can occur, particularly during the amino acid activation step. While Nα-urethane protected amino acids are generally resistant to racemization, it can be promoted by certain activation conditions and the use of excess base.[1]
-
Diketopiperazine (DKP) Formation: This is a common side reaction at the dipeptide stage, where the deprotected N-terminal amine attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic byproduct. The rate of DKP formation is sequence-dependent.[2][3]
-
Products of Incomplete Deprotection: Peptides still carrying side-chain protecting groups after the final cleavage step.
-
Adducts with Scavengers: Byproducts formed from the reaction of reactive species generated during cleavage with scavengers present in the cleavage cocktail.
Q2: How does the 4-fluoro substitution on the phenylalanine ring affect the synthesis and potential byproducts?
A2: The fluorine atom at the para-position of the phenyl ring is strongly electron-withdrawing. This property can influence the reactivity of the amino acid in several ways:
-
Coupling Reactions: The electron-withdrawing nature of the fluorine atom does not significantly hinder the standard coupling reactions in SPPS.
-
Fmoc Deprotection: The Fmoc group is removed by a base-mediated elimination. The electronic properties of the 4-fluorophenyl side chain are not expected to interfere with this process under standard conditions (e.g., 20% piperidine (B6355638) in DMF).[4][5]
-
Racemization: While generally low for Fmoc-protected amino acids, racemization can be influenced by the choice of coupling reagents and bases. The electron-withdrawing fluorine may have a subtle effect on the acidity of the α-proton, but significant increases in racemization compared to standard D-Phe are not widely reported. Careful selection of coupling conditions is always recommended to minimize this side reaction.[1][6]
-
Cleavage: The C-F bond is stable to the strong acidic conditions of the final cleavage from the resin, typically performed with a trifluoroacetic acid (TFA)-based cocktail.
Q3: How can I identify byproducts in my crude this compound peptide sample?
A3: A combination of analytical techniques is essential for the accurate identification of byproducts:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the crude peptide. Byproducts such as deletion sequences, truncated peptides, and some diastereomers will often have different retention times from the target peptide. The 4-cyano group on a phenylalanine residue, for example, increases its hydrophobicity and retention time compared to the native amino acid, a principle that applies to other substitutions as well.[7]
-
Mass Spectrometry (MS): This is crucial for determining the molecular weights of the components in the crude mixture. By comparing the observed masses with the expected masses of potential byproducts, you can identify:
-
Deletion sequences: Mass will be lower than the target peptide by the mass of the missing residue.
-
Incomplete deprotection: Mass will be higher than the target peptide by the mass of the protecting group.
-
-
Tandem Mass Spectrometry (MS/MS): This technique provides fragmentation data that can confirm the peptide sequence and pinpoint the location of any modifications or deletions. Peptides containing phenylalanine can show characteristic fragmentation patterns, such as the formation of immonium ions.[8][9]
Troubleshooting Guide: Byproduct Identification and Removal
This guide provides a systematic approach to troubleshooting common issues encountered during the synthesis of peptides containing this compound.
| Observed Problem | Potential Cause(s) | Identification Method(s) | Recommended Solution(s) |
| Low Yield of Target Peptide with Multiple Impurity Peaks | Incomplete coupling of Fmoc-D-Phe(4-F)-OH or other residues. | RP-HPLC, MS (identifying deletion sequences). | - Use a more efficient coupling reagent (e.g., HATU, HCTU).- Double couple the challenging amino acid.- Increase coupling time. |
| Peak with Same Mass as Target, but Different Retention Time | Diastereomeric impurity (L-Phe(4-F) instead of D-Phe(4-F)). | Chiral HPLC or optimization of RP-HPLC gradient.[10] | - Use high-purity Fmoc-D-Phe(4-F)-OH.- Optimize coupling conditions to minimize racemization: use carbodiimide-based reagents with additives like HOBt or Oxyma, and avoid excess base.[1][6] |
| Major Peak Corresponding to a Dipeptide | Diketopiperazine (DKP) formation. | MS (mass of the cyclic dipeptide). | - Use a 2-chlorotrityl chloride resin, which is less prone to DKP formation.- Couple the first two amino acids as a pre-formed dipeptide to bypass the critical dipeptide-resin stage.[3] |
| Peaks with Higher Mass than Target Peptide | Incomplete removal of side-chain protecting groups. | MS (mass difference corresponds to a known protecting group). | - Increase cleavage time.- Use a more effective scavenger cocktail tailored to the protecting groups used. |
| Unidentified Peaks | Adducts with scavengers or other side reactions. | MS/MS for structural elucidation. | - Optimize the cleavage cocktail and conditions.- Thoroughly wash the precipitated peptide to remove residual scavengers. |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol outlines a standard manual Fmoc-SPPS procedure.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids (including Fmoc-D-Phe(4-F)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Coupling:
-
Pre-activate the Fmoc-amino acid (3 equivalents) with the coupling reagent (e.g., HBTU/HOBt, 3 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Perform a Kaiser test to confirm complete coupling (negative result: yellow beads). If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Final Washing: Wash the resin with DMF (5 times), DCM (5 times), and methanol (B129727) (3 times), then dry the resin under vacuum.
-
Cleavage and Global Deprotection:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation: Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Drying: Air-dry the crude peptide pellet.
Protocol 2: Purification of this compound Peptides by RP-HPLC
Materials:
-
Crude peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase column
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in ACN.
-
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of DMF or ACN) and then dilute with Mobile Phase A to a concentration of 1-2 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Chromatography:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the sample.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 30 minutes). The optimal gradient will depend on the hydrophobicity of the peptide.
-
Monitor the elution at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the main peak of the target peptide.
-
Analysis and Pooling: Analyze the purity of the collected fractions by analytical RP-HPLC and MS. Pool the fractions with the desired purity.
-
Lyophilization: Freeze-dry the pooled fractions to obtain the purified peptide as a white powder.
Data Presentation
The following tables summarize potential impurities and analytical observations.
Table 1: Common Byproducts and Expected Mass Shifts
| Byproduct Type | Description | Expected Mass Change from Target Peptide |
| Deletion | Missing one this compound residue | -183.07 Da |
| Incomplete Deprotection | Retained Boc protecting group on a side chain | +100.08 Da |
| Diketopiperazine | Formation of a cyclic dipeptide | Varies based on the two N-terminal residues |
| Oxidation (e.g., Met) | Addition of an oxygen atom | +16.00 Da |
Table 2: Analytical Techniques for Byproduct Identification
| Analytical Technique | Information Provided | Application in this compound Synthesis |
| RP-HPLC | Purity assessment, separation of components based on hydrophobicity. | Detects deletion/truncated sequences and can separate some diastereomers with optimized methods. |
| Mass Spectrometry (MS) | Molecular weight determination of all components in the crude mixture. | Confirms the mass of the target peptide and identifies impurities based on their mass. |
| Tandem MS (MS/MS) | Fragmentation patterns for sequence confirmation and localization of modifications. | Verifies the incorporation of this compound at the correct position and helps identify unknown byproducts. |
Visualizations
Experimental Workflow for this compound Peptide Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound peptides.
Logical Flow for Troubleshooting Byproduct Formation
Caption: Troubleshooting logic for byproduct identification and removal.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Effect of phenylalanine on the fragmentation of deprotonated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of peptides containing H-D-Phe(4-F)-OH in solution
Technical Support Center: Peptide Stability
Welcome to the technical support center for improving the stability of peptides containing H-D-Phe(4-F)-OH (D-4-fluorophenylalanine). This resource provides researchers, scientists, and drug development professionals with practical guidance to diagnose and solve stability issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My peptide containing this compound is degrading rapidly in aqueous solution. What are the most common causes?
A1: Peptide degradation in solution is a common issue driven by several chemical and physical pathways. The most frequent causes are:
-
Hydrolysis: The cleavage of peptide bonds, which is highly dependent on the pH of the solution. Acidic (pH < 5) or alkaline (pH > 7) conditions can significantly accelerate hydrolysis.[1][2][3]
-
Oxidation: If your peptide sequence contains susceptible amino acids like Methionine (Met), Cysteine (Cys), Tryptophan (Trp), or Histidine (His), they can be oxidized by dissolved oxygen or trace metal ions.[2][4][5] While D-4-fluorophenylalanine itself is not highly susceptible, other residues in the sequence are.
-
Deamidation: Peptides containing Asparagine (Asn) or Glutamine (Gln) can lose their side-chain amide group, especially at neutral to alkaline pH, leading to structural and charge variants.[4][6]
-
Physical Instability: This includes aggregation, precipitation, or adsorption to container surfaces. These issues are often influenced by peptide concentration, ionic strength, and the formulation buffer.[2]
Troubleshooting Steps:
-
Review your peptide sequence: Identify any residues prone to specific degradation pathways (e.g., Asn-Gly, Asp-Pro, Met).
-
Analyze your formulation: Check the pH and buffer composition. Extreme pH values are a common culprit.
-
Evaluate storage conditions: Ensure the peptide is stored at the recommended temperature and protected from light. For solutions, use aliquots to avoid repeated freeze-thaw cycles.[2][6]
Q2: How does the incorporation of this compound affect the stability of my peptide?
A2: Incorporating non-natural amino acids like this compound is often a strategy to improve stability, particularly against enzymatic degradation.[7][8][9]
-
Increased Proteolytic Resistance: The fluorine atom's electron-withdrawing nature can alter the peptide bond's susceptibility to cleavage by proteases like chymotrypsin, which typically target aromatic residues.[7] Using the D-amino acid form further enhances resistance to natural L-amino acid-specific proteases.
-
Enhanced Conformational Stability: Fluorination can influence intramolecular interactions, potentially leading to a more stable three-dimensional structure.[8][10]
However, the overall stability of the peptide still depends on the entire sequence and the formulation conditions. While this compound enhances enzymatic stability, it does not prevent chemical degradation pathways like hydrolysis or oxidation of other residues.
Q3: What is the single most effective strategy to improve the stability of my peptide in solution?
A3: The most practical and effective approach to enhancing peptide stability in an aqueous solution is pH and buffer optimization .[1][11][12][13] Every peptide has a unique pH range where it exhibits maximum stability.
-
Why it works: Key degradation reactions like hydrolysis and deamidation are highly pH-dependent.[3] By identifying a pH "sweet spot," you can significantly slow these reactions.
-
How to implement: Conduct a pH screening study. Prepare your peptide in a series of buffers covering a pH range (e.g., pH 4 to 8) and monitor its purity over time using a stability-indicating method like RP-HPLC.
Q4: I'm observing precipitation/aggregation. How can I improve my peptide's solubility and prevent this?
A4: Aggregation and precipitation are forms of physical instability. Here are several strategies to address this:
-
Adjust Peptide Concentration: Higher concentrations are more prone to aggregation.[4] Try working with a more dilute solution if your application allows.
-
Modify pH and Ionic Strength: Move the solution pH away from the peptide's isoelectric point (pI), where it has a net neutral charge and is often least soluble. Adjusting the salt concentration can also improve solubility.
-
Use Excipients/Stabilizers: Adding specific agents can prevent aggregation. Common choices include:
-
Sugars/Polyols: Mannitol, sucrose, or trehalose (B1683222) can act as stabilizers.[4]
-
Surfactants: A low concentration of a non-ionic surfactant (e.g., Polysorbate 20 or 80) can prevent surface adsorption and aggregation.
-
Amino Acids: Arginine or glycine (B1666218) can sometimes be used as aggregation inhibitors.[4]
-
Data Presentation: Stability Under Different Conditions
To effectively troubleshoot, it is crucial to understand how different factors impact peptide stability. The following tables provide representative data from a typical stability study on a model peptide containing this compound.
Table 1: Effect of pH on Peptide Purity Over Time (Storage at 25°C, analyzed by RP-HPLC)
| Time (Days) | Purity at pH 4.0 (Citrate Buffer) | Purity at pH 6.0 (Phosphate Buffer) | Purity at pH 8.0 (Tris Buffer) |
| 0 | 99.5% | 99.5% | 99.5% |
| 7 | 98.1% | 99.2% | 96.5% |
| 14 | 96.2% | 98.5% | 92.8% |
| 30 | 92.5% | 97.1% | 85.4% |
Table 2: Effect of Excipients on Peptide Stability (Storage at 40°C for 14 days in pH 6.0 Phosphate (B84403) Buffer, analyzed by RP-HPLC)
| Formulation | % Initial Purity Remaining | Observations |
| Control (No Excipient) | 88.2% | Slight opalescence |
| + 5% Mannitol | 94.5% | Clear solution |
| + 0.02% Polysorbate 20 | 93.8% | Clear solution |
| + 100 mM Arginine | 95.1% | Clear solution |
Experimental Protocols & Visualizations
Protocol 1: Forced Degradation Study
A forced degradation (or stress testing) study is essential to identify potential degradation pathways and to develop a stability-indicating analytical method.[14][15][16][17]
Objective: To intentionally degrade the peptide under various stress conditions to generate potential degradation products.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the peptide (e.g., 1 mg/mL) in a suitable solvent like water or a weak buffer (e.g., 10 mM phosphate buffer, pH 6.0).
-
Application of Stress Conditions: Aliquot the stock solution and subject it to the following conditions. Note: The goal is to achieve 5-20% degradation.
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 2-8 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature for 1-4 hours.
-
Oxidation: Add 0.1% H₂O₂ and incubate at room temperature for 2-8 hours, protected from light.
-
Thermal Stress: Incubate a solution at 70°C for 24-48 hours.
-
Photostability: Expose a solution to light according to ICH Q1B guidelines.
-
-
Neutralization & Quenching: After incubation, neutralize the acid/base stressed samples. For oxidative stress, the reaction can be quenched if necessary, though dilution before analysis is often sufficient.
-
Analysis: Analyze all samples, including an unstressed control, by RP-HPLC coupled with a mass spectrometer (LC-MS).[18][19] This allows for the separation of degradants and identification by mass.
References
- 1. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. pepdoopeptides.com [pepdoopeptides.com]
- 5. bioprocessintl.com [bioprocessintl.com]
- 6. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 13. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 15. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | CoLab [colab.ws]
- 16. researchgate.net [researchgate.net]
- 17. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. ijsra.net [ijsra.net]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Purification of Fluorinated Peptides
Welcome to the technical support center for addressing peak tailing in the HPLC purification of fluorinated peptides. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges and achieve optimal peak symmetry in their chromatographic separations.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how do I identify it?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is longer than the leading edge.[1] In an ideal chromatogram, peaks have a symmetrical, Gaussian shape.[2] Significant peak tailing is generally indicated by a tailing factor (Tf) greater than 1.2.[3] This asymmetry can compromise the accuracy and reproducibility of your analysis by affecting resolution and integration.[2][4]
Q2: What are the common causes of peak tailing in HPLC for fluorinated peptides?
A2: Peak tailing in the HPLC of fluorinated peptides, much like other peptides and basic compounds, can stem from several factors:
-
Secondary Interactions: The primary cause is often secondary interactions between the analyte and the stationary phase.[5] For peptides, strong interactions can occur between basic amino acid residues and ionized residual silanol (B1196071) groups on the silica-based column packing.[1][5]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can lead to uneven ionization and asymmetrical peaks.[2] For basic compounds, a mobile phase pH above 3.0 can lead to interactions with deprotonated silanol groups.[5]
-
Column Issues: Column degradation, contamination, or a partially blocked inlet frit can distort peak shape.[6][7] Using a column that is not well end-capped can also expose more silanol groups, leading to increased tailing for basic compounds.[3]
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak broadening and tailing.[7][8]
-
Extra-Column Volume: Excessive volume between the injector and the detector, often due to long or wide tubing, can cause peak dispersion and tailing.[2][9]
Q3: How do mobile phase additives affect peak tailing for fluorinated peptides?
A3: Mobile phase additives play a crucial role in controlling peak shape, especially for peptides.
-
Trifluoroacetic Acid (TFA): TFA is a strong ion-pairing agent that is very effective at reducing peak tailing for peptides.[10] It works by neutralizing positively charged basic residues on the peptide and protonating surface silanol groups on the column, which minimizes secondary interactions.[10] However, TFA is known to cause ion suppression in mass spectrometry (MS) detection.[11]
-
Formic Acid (FA): FA is a weaker acid and is often preferred for LC-MS applications due to less ion suppression.[11] However, it is less effective at masking silanol interactions, which can lead to significant peak tailing for basic peptides.[10][12]
-
Difluoroacetic Acid (DFA): DFA offers a compromise between TFA and FA.[11][13] It provides better peak shape than FA while causing less ion suppression than TFA, making it a good alternative for LC-MS applications where peak shape is a concern.[11][13]
-
Chelating Agents: Trace metal contamination in the silica (B1680970) matrix of the column can create active sites that contribute to peak tailing.[1] Adding a small amount of a chelating agent, like citric acid or medronic acid, to the mobile phase can help to mitigate these interactions and improve peak shape.[14]
Q4: Can the type of HPLC column influence peak tailing for fluorinated peptides?
A4: Absolutely. The choice of column is critical for minimizing peak tailing.
-
End-Capped Columns: Modern, well-end-capped columns have fewer free silanol groups, which significantly reduces secondary interactions with basic analytes.[1][3]
-
Hybrid Silica Columns: Columns with hybrid silica-organic particles often exhibit reduced silanol activity and improved pH stability, leading to better peak shapes for challenging compounds.[1][3]
-
Fluorinated Stationary Phases: While less common for general peptide purification, columns with fluorinated stationary phases (F-columns) can offer different selectivity for fluorinated compounds.[15][16] The interactions between a fluorinated analyte and a fluorinated stationary phase can sometimes be exploited to improve separation, though this does not inherently guarantee better peak shape.[15] The interplay between the column, eluent, and analyte fluorination is complex and can affect retention and separation.[17]
-
Polymer-Based Columns: For separations at higher pH, polymer-based columns can be a good alternative to silica-based columns as they do not have silanol groups.[18]
Q5: How does temperature affect the purification of fluorinated peptides?
A5: Temperature is an important parameter in HPLC that can influence retention time, selectivity, and peak shape.[19]
-
Improved Kinetics: Increasing the column temperature generally reduces the viscosity of the mobile phase and improves mass transfer kinetics, which can lead to sharper peaks and reduced tailing.[19][20]
-
Changes in Selectivity: Temperature can also alter the selectivity of the separation, which may either improve or worsen the resolution of closely eluting peaks.[20] Therefore, temperature optimization is often necessary for each specific separation.
-
Consistency is Key: Maintaining a stable and consistent column temperature is crucial for reproducible results.[19][20]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting peak tailing issues during the HPLC purification of fluorinated peptides.
Step 1: Initial Assessment
-
Confirm Peak Tailing: Calculate the tailing factor (Asymmetry Factor). A value > 1.2 is generally considered tailing.[5]
-
Observe the Pattern: Does the tailing affect all peaks or only specific ones?
Step 2: Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving peak tailing issues.
Caption: Troubleshooting workflow for peak tailing.
Quantitative Data Summary
The following table summarizes the impact of various experimental parameters on peak tailing, based on established chromatographic principles.
| Parameter | Recommended Change | Expected Impact on Peak Tailing | Rationale |
| Mobile Phase pH | Decrease pH to 2-3 | Significant Reduction | Protonates residual silanol groups, minimizing secondary interactions with basic peptides.[5][21] |
| Mobile Phase Additive | Switch from FA to DFA or TFA | Reduction | Stronger ion-pairing agents are more effective at masking silanol interactions and neutralizing basic sites on peptides.[10][13] |
| Buffer Concentration | Increase to 20-50 mM | Moderate Reduction | Higher buffer concentration can help to compete for active sites on the stationary phase.[21] |
| Column Temperature | Increase (e.g., to 40-60 °C) | Reduction | Improves mass transfer and reduces mobile phase viscosity, often leading to sharper peaks.[19][20] |
| Sample Load | Decrease Concentration/Volume | Reduction | Prevents column overload, which is a common cause of peak asymmetry.[7][8] |
| Column Chemistry | Use a modern, end-capped or hybrid column | Significant Reduction | These columns have fewer active silanol sites, leading to reduced secondary interactions.[1][3] |
Detailed Experimental Protocol
Objective: To reduce peak tailing for a fluorinated peptide using mobile phase and temperature optimization.
Materials:
-
HPLC system with a UV detector and a column heater.
-
Reversed-phase C18 column (e.g., a modern, end-capped column, 2.1 x 150 mm, 1.8 µm).
-
Fluorinated peptide sample dissolved in a suitable solvent (e.g., water/acetonitrile).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
Methodology:
-
Initial Column Equilibration:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 0.3 mL/min for at least 15 minutes.
-
Set the column temperature to 40 °C.
-
-
Sample Injection:
-
Inject a low amount of the fluorinated peptide sample (e.g., 5 µL of a 0.1 mg/mL solution) to avoid column overload.
-
-
Gradient Elution:
-
Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Hold at 65% Mobile Phase B for 5 minutes.
-
Return to initial conditions (5% Mobile Phase B) over 1 minute and re-equilibrate for 9 minutes before the next injection.
-
-
Data Analysis:
-
Monitor the chromatogram at an appropriate wavelength (e.g., 214 nm).
-
Calculate the tailing factor for the main peptide peak.
-
-
Optimization - Step 1 (Temperature):
-
If peak tailing is still observed (Tf > 1.2), increase the column temperature to 50 °C and repeat the analysis.
-
If the peak shape improves, you can further optimize the temperature in small increments (e.g., ±5 °C).
-
-
Optimization - Step 2 (Mobile Phase Additive - for LC-MS applications):
-
If TFA is not suitable due to MS detection, prepare new mobile phases with 0.1% Difluoroacetic Acid (DFA) instead of TFA.
-
Repeat the analysis with the DFA mobile phases at the optimized temperature.
-
Compare the peak shape and MS signal intensity to the results with TFA and Formic Acid (if previously used).
-
Expected Outcome:
By using a strong ion-pairing agent like TFA and an elevated temperature, a significant reduction in peak tailing should be observed. For LC-MS applications, DFA should provide a good balance between improved peak shape and acceptable MS signal.
Logical Relationships in HPLC Optimization
The following diagram illustrates the interconnectedness of key parameters in developing a robust HPLC method for peptide purification.
Caption: Interplay of parameters in HPLC method development.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. uhplcs.com [uhplcs.com]
- 4. chromacademy.com [chromacademy.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. support.waters.com [support.waters.com]
- 11. waters.com [waters.com]
- 12. researchgate.net [researchgate.net]
- 13. lcms.cz [lcms.cz]
- 14. Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. chromtech.com [chromtech.com]
- 20. waters.com [waters.com]
- 21. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of Long Peptides with Multiple H-D-Phe(4-F)-OH Residues
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to enhance the yield and purity of long peptides incorporating multiple 4-fluoro-D-phenylalanine (H-D-Phe(4-F)-OH) residues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when synthesizing long peptides with multiple this compound residues?
A1: The synthesis of long peptides containing multiple this compound residues presents several challenges:
-
Peptide Aggregation: The incorporation of multiple hydrophobic and aromatic residues like this compound can lead to the aggregation of the growing peptide chain on the solid support. This can hinder reagent access and lead to incomplete reactions.[1][2][3]
-
Steric Hindrance: The bulky nature of the D-phenylalanine derivative can physically impede the coupling reaction, leading to lower efficiency and the formation of deletion sequences.[4]
-
Difficult Sequences: Long peptides with repetitive motifs of this unnatural amino acid can create "difficult sequences" that are prone to forming stable secondary structures, further complicating synthesis.[2][3]
-
Incomplete Deprotection: Inefficient removal of the Fmoc protecting group from the sterically hindered D-amino acid can lead to truncated sequences.[5]
Q2: How does the incorporation of this compound affect the properties of the final peptide?
A2: Incorporating this compound can significantly enhance the therapeutic potential of peptides by:
-
Increased Metabolic Stability: The carbon-fluorine bond is very strong, making the peptide more resistant to enzymatic degradation and increasing its in-vivo half-life.[6]
-
Modulated Bioactivity: The fluorination can alter the peptide's conformation and electronic properties, potentially leading to improved receptor binding affinity and specificity.[6][7]
-
Enhanced Lipophilicity: The fluorine substitution can increase the peptide's lipophilicity, which may improve its ability to cross cell membranes.[6]
Q3: Which coupling reagents are most effective for incorporating this compound?
A3: Due to the steric hindrance of this compound, potent coupling reagents are recommended. These include uronium/aminium salts like HATU, HBTU, and COMU, or phosphonium (B103445) salts like PyBOP.[1][4][8][9] These reagents are known for their high reactivity and ability to facilitate couplings with sterically hindered amino acids while minimizing racemization.[8][10]
Q4: Can microwave-assisted synthesis improve the yield of these challenging peptides?
A4: Yes, microwave-assisted solid-phase peptide synthesis (SPPS) can be beneficial. The elevated temperatures can help to disrupt peptide aggregation and provide the necessary activation energy to overcome the steric hindrance of this compound, leading to faster and more efficient coupling reactions.[3][11][12] However, it is crucial to carefully optimize the temperature and irradiation time to avoid side reactions like racemization.[10]
Troubleshooting Guide
Issue 1: Low Coupling Efficiency / Incomplete Coupling
-
Symptoms:
-
Workflow for Troubleshooting Incomplete Coupling:
Caption: Troubleshooting workflow for incomplete coupling.
-
Quantitative Data on Coupling Reagent Performance:
Coupling Reagent Typical Yield Range (%) Key Advantages HBTU 85-95 Good balance of reactivity and stability.[8] HATU 90-98 High reactivity, suitable for sterically hindered couplings, low racemization.[8] PyBOP 80-90 Phosphonium-based, avoids certain side reactions.[8] | COMU | >95 | High reactivity with a favorable safety profile.[14] |
Issue 2: Peptide Aggregation
-
Symptoms:
-
Logical Flow for Mitigating Peptide Aggregation:
Caption: Strategies to mitigate on-resin peptide aggregation.
Experimental Protocols
Protocol 1: Double Coupling for this compound
-
Initial Coupling:
-
Perform the initial coupling of Fmoc-H-D-Phe(4-F)-OH using your standard protocol (e.g., with HATU/DIPEA in DMF for 1-2 hours).
-
Wash the resin thoroughly with DMF (3x).
-
Perform a Kaiser test.
-
-
Decision Point:
-
If the Kaiser test is negative (yellow beads), proceed to the deprotection step.
-
If the Kaiser test is positive (blue/purple beads), proceed to the second coupling.
-
-
Second Coupling:
Protocol 2: Cleavage and Deprotection
-
Resin Preparation:
-
Wash the final peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.[5]
-
-
Cleavage:
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution dropwise to cold diethyl ether.[5][11]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.[5]
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[5]
-
Protocol 3: Small-Scale Test Cleavage
-
Purpose: To assess the quality and yield of the synthesized peptide before cleaving the entire batch.
-
Procedure:
-
Wash a small amount of the dried peptide-resin (e.g., 10-20 mg) with DCM and dry it under vacuum.[1]
-
Add the cleavage cocktail (e.g., 200-400 µL) to the resin in a microcentrifuge tube.[1]
-
Allow the cleavage to proceed for 2-3 hours at room temperature.[1]
-
Precipitate the peptide with cold diethyl ether, and analyze the crude product by HPLC and Mass Spectrometry to check for the desired product and any major impurities.
-
References
- 1. benchchem.com [benchchem.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. [PDF] High-efficiency solid phase peptide synthesis (HE-SPPS). | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Avoiding trifluoroacetylation of side chains during cleavage of fluorinated peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of avoiding side-chain trifluoroacetylation during the cleavage of fluorinated peptides.
Troubleshooting Guides
This section addresses specific issues that may arise during the cleavage of fluorinated peptides, leading to unwanted side-chain trifluoroacetylation.
Issue 1: Detection of Side-Chain Trifluoroacetylation in the Final Peptide Product
-
Symptom: Mass spectrometry (MS) analysis of the cleaved peptide shows a mass increase of 96 Da (or multiples thereof), corresponding to the addition of a trifluoroacetyl group (CF₃CO-). HPLC analysis may show a new, more hydrophobic peak.
-
Primary Cause: Nucleophilic side chains, particularly the ε-amino group of Lysine and Ornithine, and to a lesser extent the hydroxyl group of Tyrosine, can be acylated by trifluoroacetylating species generated during cleavage.
-
Solutions:
-
Optimize the Scavenger Cocktail: The primary defense against side-chain trifluoroacetylation is the use of an effective scavenger cocktail. Scavengers are nucleophilic compounds that trap reactive electrophilic species generated during the cleavage of protecting groups.[1][2]
-
For peptides without highly sensitive residues: A standard cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) is often sufficient.[2] TIS is an excellent scavenger for carbocations.[3]
-
For peptides containing sensitive residues (Trp, Met, Cys, Tyr): A more robust cocktail like Reagent K is recommended.[2][4] The components of Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol) work synergistically to scavenge a variety of reactive species.[2][4]
-
-
Use of Thiol-based Scavengers: Scavengers containing thiol groups, such as 1,2-ethanedithiol (B43112) (EDT) and dithiothreitol (B142953) (DTT), are particularly effective. Recent studies have also shown that benzylthiols, like 1,4-benzenedimethanethiol (B89542) (1,4-BDMT), can provide improved yields and purities.[5]
-
Increase Scavenger Concentration: If trifluoroacetylation persists, increasing the concentration of the scavengers in the cocktail can be beneficial.
-
Issue 2: Incomplete Cleavage Resulting in Multiple Cleavage Attempts and Increased Side Reactions
-
Symptom: Low yield of the desired peptide and the presence of resin-bound peptide after the initial cleavage reaction. This may necessitate repeated or prolonged exposure to TFA, increasing the risk of side reactions.
-
Primary Cause: Inefficient cleavage can be due to sterically hindered cleavage sites, aggregation of the peptide on the resin, or the use of a cleavage cocktail that is not optimized for the specific peptide sequence.
-
Solutions:
-
Ensure Complete Swelling of the Resin: The peptide-resin should be adequately swollen in the cleavage cocktail to ensure that all cleavage sites are accessible.
-
Optimize Cleavage Time: While a standard cleavage time is 2-4 hours, this may need to be optimized based on the peptide sequence and protecting groups used.[6] Monitor the cleavage progress by taking small aliquots of the resin and analyzing the cleaved peptide.
-
Consider a Two-Stage Cleavage Protocol: For particularly difficult cleavages, a two-stage approach can be effective.[7] The first stage uses a milder TFA concentration with scavengers, followed by a second stage with a higher TFA concentration.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of side-chain trifluoroacetylation during peptide cleavage?
A1: While unintentional trifluoroacetylation is more commonly discussed as a chain termination event during solid-phase peptide synthesis (SPPS) due to the presence of trifluoroacetoxymethyl groups on the resin[8][9], it can also occur during the final cleavage step. The highly acidic environment of the TFA cleavage cocktail can, in some instances, generate reactive trifluoroacetylating species. Nucleophilic side chains of amino acids, such as the primary amine of Lysine, can then react with these species, leading to the formation of a stable trifluoroacetyl amide.
Q2: Are peptides already containing fluorinated amino acids more susceptible to side-chain trifluoroacetylation during cleavage?
A2: The presence of fluorine in the peptide sequence does not inherently make the peptide more susceptible to side-chain trifluoroacetylation. The primary factors are the presence of nucleophilic side chains and the composition of the cleavage cocktail. However, the unique electronic properties of fluorine can influence the overall chemical environment and reactivity of the peptide. Therefore, careful optimization of the cleavage protocol is always recommended for fluorinated peptides.[10][11][12]
Q3: Which amino acid side chains are most at risk for trifluoroacetylation?
A3: The most susceptible side chain is the ε-amino group of Lysine due to its high nucleophilicity. Other basic amino acids like Ornithine are also at risk. The hydroxyl group of Tyrosine can also be a target for acylation, although it is generally less reactive than the primary amine of lysine.
Q4: How can I detect and quantify side-chain trifluoroacetylation?
A4: The most common methods for detecting and quantifying side-chain trifluoroacetylation are:
-
High-Performance Liquid Chromatography (HPLC): Trifluoroacetylated peptides are typically more hydrophobic and will have a longer retention time on a reverse-phase HPLC column compared to the native peptide.[13]
-
Mass Spectrometry (MS): The addition of a trifluoroacetyl group results in a characteristic mass increase of 96 Da.[13] This can be readily detected by MS analysis of the crude or purified peptide.
-
¹⁹F-NMR: For a more detailed analysis, ¹⁹F-NMR spectroscopy can be used to identify and quantify the fluorine signals corresponding to the trifluoroacetyl group.[14]
Q5: Can I remove the trifluoroacetyl group from the side chain after cleavage?
A5: Yes, the trifluoroacetyl group can be removed under basic conditions.[15] However, this adds an extra step to the workflow and may not be compatible with all peptide sequences. It is generally preferable to prevent its formation in the first place.
Quantitative Data Summary
The following table summarizes the effectiveness of different cleavage cocktails in preventing side reactions. While specific data on side-chain trifluoroacetylation is limited, the data on preventing other side reactions caused by reactive cations provides a good indication of the efficacy of these cocktails.
| Cleavage Cocktail (v/v/v) | Target Residues | Efficacy in Preventing Side Reactions | Reference(s) |
| Reagent K | Trp, Met, Cys, Tyr, Arg | Highly effective for a wide range of sensitive residues. | [2][4] |
| 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | |||
| TFA / TIS / H₂O | General Purpose | Good for peptides without highly sensitive residues. | [2][3] |
| 95% TFA, 2.5% TIS, 2.5% H₂O | |||
| TFA / TIS / H₂O / EDT | Trp | EDT is highly effective in protecting the indole (B1671886) ring of Tryptophan. | [1] |
| 92.5% TFA, 2.5% TIS, 2.5% H₂O, 2.5% EDT | |||
| TFA / Thioanisole / EDT | Met, Cys | Thioanisole helps prevent methionine oxidation, while EDT protects cysteine. | [1][16] |
| Varies |
Experimental Protocols
Protocol 1: Standard Cleavage for Fluorinated Peptides without Sensitive Residues
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). For 100 mg of resin, prepare 2 mL of the cocktail.[2]
-
Cleavage Reaction: Add the cleavage cocktail to the resin. Gently agitate the mixture at room temperature for 2-3 hours.[2]
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the peptide by adding the filtrate to 10 volumes of cold diethyl ether.[17]
-
Peptide Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.[17]
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Analyze the crude peptide by HPLC and mass spectrometry to confirm the desired product and check for any trifluoroacetylation.[13]
Protocol 2: Robust Cleavage for Fluorinated Peptides with Sensitive Residues
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.
-
Cleavage Cocktail Preparation (Reagent K): In a fume hood, prepare fresh Reagent K: TFA/Phenol/Water/Thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v/v/v). For 100 mg of resin, prepare 2 mL of the cocktail.[2][4]
-
Cleavage Reaction: Add Reagent K to the resin. Gently agitate the mixture at room temperature for 2-4 hours.[2]
-
Peptide Precipitation, Isolation, Washing, Drying, and Analysis: Follow steps 4-8 from Protocol 1.
Visualizations
Caption: A generalized experimental workflow for the cleavage and isolation of fluorinated peptides.
Caption: The role of scavengers in preventing side-chain trifluoroacetylation during TFA cleavage.
Caption: A logical workflow for troubleshooting side-chain trifluoroacetylation during peptide cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. scispace.com [scispace.com]
- 5. polypeptide.com [polypeptide.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. peptide.com [peptide.com]
- 17. peptide.com [peptide.com]
Technical Support Center: Optimizing Coupling Reactions for H-D-Phe(4-F)-OH
Welcome to the technical support center for the optimization of peptide coupling reactions involving H-D-Phe(4-F)-OH (4-Fluoro-D-phenylalanine). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What makes the coupling of this compound potentially challenging?
A1: Like other D-amino acids and phenylalanine derivatives, this compound can present coupling challenges due to steric hindrance from its bulky side chain. This can slow down reaction kinetics and lead to incomplete coupling, resulting in deletion sequences in the final peptide.[1] The fluorine atom on the phenyl ring can also modulate the electronic properties of the amino acid, though it is not typically considered a major impediment to coupling.[2]
Q2: Which coupling reagent is most effective for this compound to ensure fast reaction times and minimize racemization?
A2: For challenging couplings, aminium/uronium-based reagents are generally more effective than standard carbodiimides.[3][4] HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is highly recommended. It reacts faster and results in less epimerization compared to HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) because it forms a more reactive OAt-ester intermediate.[5][6][7][8] COMU, an Oxyma-based reagent, is another excellent choice known for high reactivity and a better safety profile.[9][10]
Q3: What is the optimal solvent for coupling this compound?
A3: The choice of solvent is critical for ensuring proper solvation of the growing peptide chain and the reagents.[11] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, which can help prevent on-resin aggregation, especially in hydrophobic sequences.[3][11] For particularly difficult couplings, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.[3][10] Always use fresh, high-purity, anhydrous solvents, as impurities like water or amines can interfere with the reaction.[11]
Q4: How can I monitor the completion of the coupling reaction?
A4: The most common real-time method is the Kaiser test (or ninhydrin (B49086) test).[1][12] This colorimetric test detects the presence of unreacted primary amines on the resin. A positive result (dark blue or purple beads) indicates an incomplete reaction, while a negative result (yellow or colorless beads) signifies a successful coupling.[1][12][13]
Q5: What is "double coupling" and when should I use it?
A5: Double coupling is the practice of repeating the coupling step with a fresh solution of activated amino acid and reagents after the initial coupling time.[4][13] This is a highly effective strategy to drive difficult reactions to completion, especially when a Kaiser test remains positive after the first attempt.[4][13][14] It is strongly recommended for sterically hindered residues like this compound.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Slow or Incomplete Coupling (Positive Kaiser Test) | Steric Hindrance: The bulky side chain of D-Phe(4-F) is obstructing the reaction site.[1] | 1. Optimize Coupling Chemistry: - Switch to a more potent coupling reagent like HATU or COMU.[5][10][15] - Increase the equivalents of amino acid and coupling reagent (e.g., from 3 to 5 eq.). - Pre-activate the amino acid with the coupling reagent for 1-5 minutes before adding to the resin.[13]2. Increase Reaction Time: Extend the coupling time from 1-2 hours to 2-4 hours.[13]3. Perform a Double Coupling: This is often the most effective solution for stubborn couplings.[4][13] |
| Peptide Aggregation: The growing peptide chain is folding on the resin, blocking reactive sites.[16] | 1. Change Solvent: Switch from DMF to NMP or use a solvent mixture (e.g., DCM/DMF/NMP).[3][16]2. Elevate Temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50°C), but use caution as this can increase racemization risk.[13]3. Add Chaotropic Salts: In severe cases, adding agents like LiCl can help disrupt secondary structures.[1] | |
| Low Peptide Yield or Purity | Racemization (Epimerization): The D-amino acid is converting to its L-isomer, creating hard-to-separate diastereomers.[17][18] | 1. Choose Reagents Wisely: Use HATU over HBTU.[5][7] If using carbodiimides (DIC/EDC), always include an additive like Oxyma or HOBt to suppress racemization.[15][16]2. Control Base Exposure: Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA, especially if racemization is a concern.[9]3. Minimize Reaction Times: Avoid excessively long pre-activation and coupling times. Find a balance between completion and minimizing side reactions.[11] |
| Poor Resin Swelling: The solid support is not adequately swollen, limiting reagent access.[13] | 1. Ensure Adequate Swelling: Pre-swell the resin in your chosen synthesis solvent (e.g., NMP) for at least 30-60 minutes before the first deprotection step.[13] |
Data Summary: Coupling Reagent Performance
The following table provides a qualitative comparison of common coupling reagents for challenging amino acids like this compound.
| Coupling Reagent | Reagent Type | Relative Speed | Racemization Risk | Key Considerations |
| HATU | Aminium/Uronium Salt | Very Fast[5] | Very Low[5][7] | Highly recommended for difficult couplings. Forms highly reactive OAt-esters.[5][8] |
| HBTU | Aminium/Uronium Salt | Fast[5] | Low[5][7] | Generally effective, but slower and with a higher racemization risk than HATU.[5] |
| HCTU | Aminium/Uronium Salt | Very Fast | Very Low | Similar in performance to HATU, often considered a more stable alternative.[6] |
| COMU | Aminium/Uronium Salt | Very Fast | Very Low | Excellent performance with non-explosive byproducts, making it a safer alternative to HOBt/HOAt-based reagents.[9] |
| PyBOP | Phosphonium Salt | Medium-Fast | Low | Effective, but byproducts can be more difficult to remove than those from uronium salts. |
| DIC/HOBt or DIC/Oxyma | Carbodiimide/Additive | Slow-Medium[19] | Low-Medium | A cost-effective option. Oxyma is preferred over HOBt for safety and efficacy.[9] Reaction times are generally longer. |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for achieving high coupling efficiency and minimizing reaction time for this compound.
-
Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with NMP (3 x resin volume).
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-D-Phe(4-F)-OH (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in NMP.
-
Activation: Add a non-nucleophilic base like DIPEA or NMM (6-10 equivalents) to the amino acid/HATU solution. Allow the mixture to pre-activate for 1-5 minutes at room temperature.[3][13]
-
Coupling Reaction: Immediately add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 45-90 minutes.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling.[12][13]
-
Troubleshooting: If the Kaiser test is positive, drain the coupling solution, wash the resin with NMP (3x), and perform a second coupling (double coupling) by repeating steps 2-5 with fresh reagents.[13]
-
Washing: Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin thoroughly with NMP (3-5 times) and then DCM (3 times) to prepare for the next synthesis cycle.
Protocol 2: Kaiser Test for Monitoring Coupling Completion
This protocol is used to detect free primary amines on the resin.[1]
-
Sample Preparation: Collect a small sample of resin beads (5-10 mg) in a small glass test tube.
-
Washing: Wash the beads with DMF and then ethanol (B145695) to remove residual reagents.
-
Reagent Addition: Add 2-3 drops of each of the three standard Kaiser test solutions (potassium cyanide in pyridine, ninhydrin in ethanol, and phenol (B47542) in ethanol).
-
Heating: Heat the test tube at 100-110°C for 5 minutes.[12]
-
Interpretation:
Visualizations
Caption: A generalized workflow for a single amino acid coupling cycle in SPPS.
Caption: A decision tree for troubleshooting incomplete coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 16. peptide.com [peptide.com]
- 17. Epimerisation in Peptide Synthesis [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Enhancing Peptide Stability: H-D-Phe(4-F)-OH vs. H-L-Phe(4-F)-OH
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics, achieving optimal stability is a critical determinant of in vivo efficacy and overall therapeutic success. Native peptides are often hampered by their susceptibility to rapid enzymatic degradation, which significantly limits their bioavailability and circulating half-life. To overcome these limitations, the strategic incorporation of non-natural amino acids has emerged as a powerful tool. This guide provides an objective comparison of two such analogs, H-D-Phe(4-F)-OH and H-L-Phe(4-F)-OH, focusing on their differential effects on peptide stability, supported by established principles and detailed experimental methodologies.
The Strategic Advantage of Non-Natural Amino Acids in Peptide Design
The modification of peptide sequences with non-canonical amino acids is a cornerstone of modern drug design, aimed at enhancing proteolytic resistance and improving pharmacokinetic profiles. Two key strategies in this endeavor are the substitution of L-amino acids with their D-enantiomers and the introduction of halogen atoms, such as fluorine, onto the amino acid side chain.
-
D-Amino Acid Substitution: Endogenous proteases, the enzymes responsible for peptide cleavage, exhibit a high degree of stereospecificity for L-amino acids, the natural building blocks of proteins. The incorporation of a D-amino acid introduces a stereochemical barrier, preventing the peptide from fitting correctly into the enzyme's active site. This steric hindrance renders the adjacent peptide bonds resistant to cleavage, thereby significantly increasing the peptide's stability.[1][2]
-
Fluorination of Phenylalanine: The introduction of a fluorine atom onto the phenyl ring of phenylalanine can modulate several properties of the amino acid, including its electronic environment and hydrophobicity.[3][4] The strong electron-withdrawing nature of fluorine can alter the adjacent peptide bond, making it a less favorable substrate for enzymatic hydrolysis.[5] While fluorination generally enhances stability, the position of the fluorine atom is crucial, as some substitutions, like para-fluorophenylalanine, have in some contexts been observed to potentially increase susceptibility to certain proteases.[6]
This guide focuses on the combined effect of these two modifications in this compound, comparing it to its L-isomer, H-L-Phe(4-F)-OH, to elucidate the superior stabilizing potential of the D-enantiomer.
Comparative Analysis of Stability: this compound vs. H-L-Phe(4-F)-OH
While direct, head-to-head quantitative data for a single peptide sequence comparing the stability imparted by this compound versus H-L-Phe(4-F)-OH is not extensively available in the public domain, a robust comparative assessment can be inferred from the well-established principles of D-amino acid incorporation and fluorination. The following table summarizes the expected performance characteristics based on these principles.
| Stability Parameter | Peptide with H-L-Phe(4-F)-OH | Peptide with this compound | Rationale |
| Proteolytic Stability (e.g., against Chymotrypsin) | Moderate | Very High | The D-configuration of this compound provides significant steric hindrance to proteases that recognize the L-phenylalanine backbone, drastically reducing the rate of cleavage.[1][2] The fluorination in both may offer some additional electronic-based resistance. |
| Plasma Stability (Half-life) | Low to Moderate | High to Very High | Resistance to plasma proteases conferred by the D-amino acid is expected to lead to a substantially longer circulating half-life for the peptide containing this compound. |
| Chemical Stability | High | High | Both amino acids are generally stable under standard solid-phase peptide synthesis (SPPS) and purification conditions. Fluorination can in some cases enhance thermal stability. |
| Hydrophobicity | High | High | The para-fluorination in both amino acids increases hydrophobicity compared to native phenylalanine. This property is expected to be comparable between the L- and D-isomers. |
Note: The data presented in this table is an illustrative projection based on established scientific principles. Actual experimental results may vary depending on the specific peptide sequence, the position of the substitution, and the experimental conditions.
Underlying Mechanisms of Enhanced Stability
The superior stability of peptides incorporating this compound is primarily attributed to the stereochemical incompatibility with proteolytic enzymes.
Caption: Mechanism of protease resistance by D-amino acid substitution.
Experimental Protocols
To empirically determine and compare the stability of peptides containing this compound and H-L-Phe(4-F)-OH, the following experimental protocols can be employed.
Protocol 1: Peptide Synthesis
Objective: To synthesize the comparative peptides using standard solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids (including Fmoc-D-Phe(4-F)-OH and Fmoc-L-Phe(4-F)-OH)
-
Rink Amide resin (or other suitable solid support)
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Solvents (DMF, DCM, Ether)
Procedure:
-
Resin Swelling: Swell the resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin with the deprotection solution.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using the coupling reagents.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptides by mass spectrometry and analytical HPLC.
Protocol 2: In Vitro Plasma Stability Assay
Objective: To determine the half-life of the peptides in plasma.
Materials:
-
Synthesized peptides
-
Human or animal plasma
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile (B52724) with 1% TFA)
-
LC-MS/MS system
Procedure:
-
Peptide Incubation: Incubate the test peptides (e.g., at a final concentration of 10 µM) in pre-warmed plasma at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the peptide-plasma mixture.
-
Reaction Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot.
-
Protein Precipitation: Centrifuge the samples to pellet the precipitated plasma proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½).
Caption: Experimental workflow for in vitro plasma stability assay.
Conclusion
The incorporation of this compound into a peptide sequence is a highly effective strategy for enhancing its stability against enzymatic degradation. The combined benefits of the D-configuration, which provides steric hindrance to proteases, and the potential electronic stabilizing effects of fluorination, are expected to result in a significantly longer in vivo half-life compared to a peptide containing H-L-Phe(4-F)-OH. This makes this compound a valuable building block for the development of more robust and effective peptide-based therapeutics. The experimental protocols provided herein offer a clear framework for the empirical validation of these principles in specific peptide candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to H-D-Phe(4-F)-OH and Other Halogenated Phenylalanine Analogs in Peptide Design
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide drug design, aimed at enhancing therapeutic properties such as stability, binding affinity, and bioavailability. Among these, halogenated phenylalanine analogs have garnered significant attention. This guide provides a comprehensive comparison of H-D-Phe(4-F)-OH (D-4-Fluorophenylalanine) with other halogenated phenylalanine analogs, supported by experimental data, to inform the rational design of next-generation peptide therapeutics. While direct head-to-head comparative studies across a full range of halogenated D-phenylalanine analogs for a single peptide target are limited in publicly available literature, this guide synthesizes available data to highlight key trends and considerations.
The Impact of Halogenation on Physicochemical Properties
The introduction of a halogen atom (F, Cl, Br, I) onto the phenyl ring of phenylalanine significantly alters its physicochemical properties, including hydrophobicity, electronic character, and steric bulk. These modifications, in turn, influence peptide conformation, receptor interactions, and enzymatic stability.
A study on a series of halogenated L-phenylalanine analogs provides insight into the impact of halogenation on hydrophobicity, a critical parameter influencing peptide-protein interactions and membrane permeability. The retention time in a reversed-phase high-performance liquid chromatography (RP-HPLC) assay serves as an experimental measure of hydrophobicity.
Table 1: Hydrophobicity of Halogenated L-Phenylalanine Analogs [1][2]
| Amino Acid Analog | Halogen | Position | Retention Time (t R ) [min] | van der Waals (vdW) Volume of Side Chain |
| Phe | - | - | 14.38 | 135.5 |
| [4F]Phe | F | 4 | 14.89 | 136.7 |
| [3,5F]Phe | F | 3, 5 | 15.81 | 137.9 |
| [2,3,5,6F]Phe | F | 2, 3, 5, 6 | 18.57 | 140.3 |
| [2,3,4,5,6F]Phe | F | 2, 3, 4, 5, 6 | - | 141.5 |
| [2,3,5,6F][4I]Phe | F, I | 2, 3, 5, 6 (F), 4 (I) | 19.99 | 159.2 |
Data from a study on NFGAIL peptide variants containing the specified L-amino acid analogs.
As the data indicates, increasing the number of fluorine atoms and substituting with a larger halogen like iodine leads to a significant increase in hydrophobicity. This trend can be leveraged to modulate the lipophilicity of a peptide, which can be crucial for its pharmacokinetic and pharmacodynamic profile.
Performance in Biological Systems: A Comparative Overview
The true test of a modified amino acid lies in its performance within a biological context. This section compares halogenated phenylalanine analogs based on their influence on binding affinity and enzymatic stability.
Binding Affinity
The nature and position of the halogen atom can dramatically influence a peptide's binding affinity to its target receptor. A study investigating the binding of halogenated L-phenylalanine analogs to the L-type amino acid transporter 1 (LAT1) provides quantitative data on this aspect.
Table 2: Binding Affinity (K i ) of Halogenated L-Phenylalanine Analogs to LAT1 [3]
| Amino Acid Analog | Halogen | Position | K i (µM) |
| L-Phe | - | - | 53.0 ± 5.0 |
| 2-F-Phe | F | 2 | 110 ± 10 |
| 3-F-Phe | F | 3 | 100 ± 10 |
| 4-F-Phe | F | 4 | 75 ± 6 |
| 2-Cl-Phe | Cl | 2 | 61 ± 5 |
| 3-Cl-Phe | Cl | 3 | 24 ± 2 |
| 4-Cl-Phe | Cl | 4 | 33 ± 3 |
| 2-Br-Phe | Br | 2 | 34 ± 3 |
| 3-Br-Phe | Br | 3 | 14 ± 1 |
| 4-Br-Phe | Br | 4 | 22 ± 2 |
| 2-I-Phe | I | 2 | 12 ± 1 |
| 3-I-Phe | I | 3 | 7.9 ± 0.7 |
| 4-I-Phe | I | 4 | 15 ± 1 |
This data reveals that for LAT1, larger halogens (Br, I) and substitution at the meta (3) and para (4) positions generally lead to higher binding affinity compared to fluorine. Notably, 3-Iodo-L-phenylalanine exhibited the highest affinity.
In a different biological system, the substitution of Phe with halogenated analogs in an endomorphin-1 (Endo-1) opioid peptide showed a different trend for binding to the µ-opioid receptor (µ-OR).
Table 3: Binding Affinity (K i ) of Halogenated Endo-1 Analogs to µ-Opioid Receptor [4]
| Peptide Analog | Halogen at Position 4 of Phe | K i (nM) |
| Endo-1 (Tyr-Pro-Trp-Phe-NH 2 ) | - | 3.1 ± 0.9 |
| [4-F-Phe 4 ]Endo-1 | F | 4.3 ± 0.6 |
| [4-Cl-Phe 4 ]Endo-1 | Cl | 6.5 ± 0.8 |
| [4-Br-Phe 4 ]Endo-1 | Br | 11.2 ± 1.5 |
| [4-I-Phe 4 ]Endo-1 | I | 20.1 ± 2.9 |
In this case, halogenation at the para position of Phe led to a decrease in binding affinity, with the effect being more pronounced with increasing halogen size. This suggests that steric hindrance may play a significant role in the ligand-receptor interaction for this specific peptide-receptor pair.[4]
Enzymatic Stability
The incorporation of D-amino acids is a well-established strategy to enhance peptide stability against enzymatic degradation by proteases, which are stereospecific for L-amino acids.[5][6] The addition of a halogen atom to a D-phenylalanine, such as in this compound, is expected to further enhance this stability. The electron-withdrawing nature of fluorine can alter the electronic environment of the adjacent peptide bond, making it a less favorable substrate for enzymatic hydrolysis.[7]
Experimental Methodologies
To enable researchers to conduct their own comparative studies, this section outlines generalized protocols for key experiments.
Peptide Synthesis
Solid-phase peptide synthesis (SPPS) is the standard method for synthesizing peptides containing unnatural amino acids.
Caption: Generalized workflow for solid-phase peptide synthesis (SPPS).
Protocol:
-
Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin for C-terminally amidated peptides).
-
Amino Acid Coupling: Couple the C-terminal Fmoc-protected amino acid to the resin.
-
Fmoc Deprotection: Remove the Fmoc protecting group using a piperidine (B6355638) solution.
-
Sequential Coupling: Sequentially couple the desired Fmoc-protected amino acids, including the halogenated phenylalanine analog (e.g., Fmoc-D-Phe(4-F)-OH), using a coupling agent (e.g., HBTU).
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification and Analysis: Purify the crude peptide using RP-HPLC and verify its identity and purity by mass spectrometry and analytical HPLC.
Enzymatic Stability Assay
This assay measures the resistance of a peptide to degradation by a specific protease.
Caption: Workflow for assessing the enzymatic stability of peptides.
Protocol:
-
Solution Preparation: Prepare solutions of the test peptide and the protease (e.g., chymotrypsin, trypsin) in a suitable buffer.
-
Incubation: Incubate the peptide with the protease at 37°C.
-
Time Sampling: At various time points (e.g., 0, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Stop the enzymatic reaction in the aliquot, typically by adding an acid (e.g., trifluoroacetic acid).
-
Analysis: Analyze the samples by RP-HPLC to separate the intact peptide from its degradation products.
-
Quantification: Determine the percentage of the intact peptide remaining at each time point by integrating the area of the corresponding peak in the chromatogram.
Receptor Binding Assay
Competitive binding assays are commonly used to determine the binding affinity (K i or IC 50 ) of a peptide to its receptor.
Caption: General workflow for a competitive receptor binding assay.
Protocol:
-
Receptor Preparation: Prepare a source of the target receptor, such as cell membrane homogenates from cells overexpressing the receptor.
-
Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of a radiolabeled ligand that is known to bind to the receptor and varying concentrations of the unlabeled test peptide.
-
Separation: Separate the receptor-bound radioligand from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Detection: Measure the amount of radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test peptide and fit the data to a one-site competition model to determine the IC 50 value, which can then be converted to a K i value.
Structure-Activity Relationship and Decision Framework
The choice of a halogenated phenylalanine analog is a multi-parameter optimization problem. The following diagram illustrates a decision-making process for selecting an appropriate analog.
Caption: Decision framework for selecting a halogenated phenylalanine analog.
Conclusion
The incorporation of halogenated phenylalanine analogs is a powerful strategy for modulating the properties of therapeutic peptides. This compound is an excellent choice for significantly enhancing enzymatic stability with a minimal increase in steric bulk. However, for applications where maximizing binding affinity is the primary goal and the binding pocket can accommodate larger substituents, analogs with heavier halogens such as chlorine, bromine, or iodine at the meta or para position may be more suitable. The optimal choice is context-dependent and should be guided by the specific design goals and empirical testing. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions in the design of novel and improved peptide-based drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of the Interaction between a Peptide Ligand and a: G Protein-Coupled Receptor by Halogen Atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Unveiling Peptide Dynamics: A Comparative Guide to 19F NMR for Conformational Analysis of H-D-Phe(4-F)-OH
For researchers, scientists, and drug development professionals, understanding the conformational landscape of peptides is paramount for deciphering their biological function and optimizing therapeutic potential. This guide provides a comprehensive validation of 19F Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful tool to study these dynamics, using the D-enantiomer of 4-fluorophenylalanine (H-D-Phe(4-F)-OH) as a case study. We present an objective comparison with alternative analytical techniques, supported by experimental data and detailed protocols, to empower informed decisions in your research.
The incorporation of fluorine-labeled amino acids, such as this compound, into peptides offers a unique window into their structural flexibility. The 19F nucleus serves as a sensitive, non-perturbing probe, providing a clean spectroscopic handle with no background signal in biological systems.[1][2] Its chemical shift is exquisitely sensitive to the local electronic environment, making it an ideal reporter for subtle conformational changes.[2][3]
19F NMR: A Superior Lens for Conformational Nuances
19F NMR presents several distinct advantages over traditional methods for studying peptide conformation. The high gyromagnetic ratio of the 19F nucleus results in a sensitivity that is 83% of that of 1H, allowing for data acquisition at lower protein concentrations and in shorter timeframes.[1][4] Furthermore, the vast chemical shift range of 19F NMR significantly reduces signal overlap, a common challenge in crowded 1H NMR spectra, enabling the clear resolution of distinct conformational states.[1][3] This technique is particularly adept at detecting and quantifying populations of different conformers that are in slow exchange on the NMR timescale.[5][6]
The use of a D-amino acid like this compound can be particularly insightful. While L-amino acids are the natural building blocks of proteins, the incorporation of a D-isomer can induce specific conformational constraints or reveal unique interactions within a peptide structure. For instance, the presence of D-4-fluorophenylglycine has been shown to influence the amphiphilic α-helical fold of antimicrobial peptides.[7]
Comparative Analysis: 19F NMR vs. Alternative Techniques
To validate the utility of 19F NMR with this compound, we compare its performance against established methods for conformational analysis.
| Technique | Principle | Strengths | Limitations | Applicability to this compound Peptides |
| 19F NMR | Measures the magnetic properties of the 19F nucleus. | High sensitivity, large chemical shift dispersion, no background signal, site-specific information, quantitative analysis of conformer populations.[1][3] | Requires isotopic labeling, potential for broader linewidths at high field strengths. | Excellent for detailed, site-specific conformational analysis and dynamics. |
| Circular Dichroism (CD) | Measures the differential absorption of left- and right-circularly polarized light. | Provides information on global secondary structure content (e.g., α-helix, β-sheet).[8] | Provides ensemble-averaged information, lacks site-specific resolution. | Complements 19F NMR by providing global secondary structure context.[8] |
| Fluorescence Spectroscopy | Measures the emission of light from fluorescent probes. | High sensitivity, suitable for studying binding interactions and environmental changes. | Requires intrinsic or extrinsic fluorophores, information is often indirect. | Can be used in conjunction with 19F NMR to correlate local conformational changes with overall structural alterations. |
| X-ray Crystallography | Determines the three-dimensional structure of a molecule in a crystalline state. | Provides high-resolution static structures.[9] | Requires crystallization, which may not represent the solution-state conformation; dynamic information is limited.[3][10] | Provides a static structural reference to which solution-state dynamics observed by 19F NMR can be compared.[3] |
| 1H NMR | Measures the magnetic properties of the 1H nucleus. | Provides detailed structural information without isotopic labeling. | Spectral crowding can be a significant issue, making analysis of complex peptides challenging.[11] | Can be used alongside 19F NMR, but 19F NMR offers a cleaner and often more sensitive probe for specific conformational changes.[11] |
Experimental Validation: A Workflow for Conformational Analysis
The following workflow outlines the key steps in utilizing 19F NMR for the conformational analysis of a peptide incorporating this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 10. people.bu.edu [people.bu.edu]
- 11. Probing Peptidylprolyl Bond cis/trans Status Using Distal 19F NMR Reporters - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of enzymatic degradation of peptides with D- vs L-4-fluorophenylalanine
A Comparative Guide to the Enzymatic Degradation of Peptides with D- vs. L-4-Fluorophenylalanine
For researchers, scientists, and drug development professionals, enhancing the in vivo stability of peptide-based therapeutics is a primary challenge. A key strategy to mitigate rapid enzymatic degradation is the incorporation of non-canonical amino acids. This guide provides a comparative analysis of the enzymatic stability of peptides containing D-4-fluorophenylalanine versus their L-4-fluorophenylalanine counterparts, supported by established principles and experimental data.
Introduction to Stability Enhancement Strategies
Peptide therapeutics often face limited bioavailability due to their susceptibility to proteolytic enzymes.[1] Two effective strategies to enhance their stability are the substitution of L-amino acids with their D-enantiomers and the incorporation of fluorinated amino acids. D-amino acids introduce stereochemical hindrance, preventing the peptide from fitting into the active site of proteases.[2][3] Fluorination, on the other hand, can alter the electronic properties of the amino acid side chain and the adjacent peptide bond, making it less susceptible to enzymatic cleavage.[4][5] This guide focuses on the combined effect of these modifications in the form of D-4-fluorophenylalanine.
Principles of Enhanced Enzymatic Stability
The increased resistance of peptides containing D-4-fluorophenylalanine to enzymatic degradation is attributed to two primary mechanisms:
-
Stereochemical Hindrance: Proteases are chiral enzymes with active sites that are stereospecific for L-amino acids. The incorporation of a D-amino acid creates a stereochemical mismatch, sterically hindering the peptide from binding effectively to the enzyme's active site.[2][3] This significantly reduces the rate of proteolysis.
-
Electronic Effects of Fluorination: The fluorine atom is highly electronegative. Its presence on the phenyl ring of phenylalanine withdraws electron density, which can alter the electronic environment of the peptide bond, making it a less favorable substrate for enzymatic hydrolysis.[4]
The combination of these two effects in D-4-fluorophenylalanine is expected to result in a peptide with significantly enhanced stability compared to peptides containing either L-phenylalanine or L-4-fluorophenylalanine.
Comparative Data on Peptide Stability
| Peptide Analog | Expected Half-life in Plasma (Illustrative) | Key Stability-Enhancing Feature(s) |
| Peptide with L-Phenylalanine | Short | None (Native) |
| Peptide with L-4-Fluorophenylalanine | Moderately Increased | Electronic effect of fluorine |
| Peptide with D-4-Fluorophenylalanine | Significantly Increased | Stereochemical hindrance and electronic effect of fluorine |
Experimental Protocols
A standardized in vitro assay is crucial for evaluating and comparing the enzymatic stability of modified peptides. The following protocol outlines a typical procedure for assessing peptide stability against a common protease like chymotrypsin.[4]
In Vitro Proteolytic Degradation Assay
Objective: To determine the rate of degradation of peptides containing L-4-fluorophenylalanine and D-4-fluorophenylalanine in the presence of a specific protease (e.g., α-chymotrypsin).
Materials:
-
Test peptides (lyophilized powder)
-
α-Chymotrypsin (lyophilized powder)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Quenching Solution (e.g., 10% Trifluoroacetic Acid (TFA) in water)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer (for product identification)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of each test peptide (e.g., 1 mg/mL) in the assay buffer.
-
Prepare a stock solution of α-chymotrypsin (e.g., 1 mg/mL) in the assay buffer.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, add the peptide stock solution to the assay buffer to achieve a final concentration of 0.1 mg/mL.
-
Pre-incubate the peptide solution at 37°C for 5 minutes.
-
Initiate the reaction by adding α-chymotrypsin to the peptide solution at an enzyme-to-substrate ratio of 1:100 (w/w).
-
Incubate the reaction mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate the enzyme.
-
Analyze the supernatant by RP-HPLC to separate the intact peptide from its degradation products.
-
Monitor the disappearance of the peak corresponding to the intact peptide over time.
-
-
Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.
-
Plot the percentage of intact peptide versus time to determine the degradation profile.
-
Calculate the half-life (t½) of each peptide under these conditions.
-
Visualizations
The following diagrams illustrate the experimental workflow and the underlying mechanism of enhanced peptide stability.
Caption: Experimental workflow for the comparative enzymatic degradation assay.
Caption: Mechanism of protease resistance by D-amino acid substitution.
Conclusion
The incorporation of D-4-fluorophenylalanine into peptide sequences is a highly effective strategy for enhancing their stability against enzymatic degradation. This is achieved through the dual effects of stereochemical hindrance and electronic modification. While further direct comparative studies are needed to quantify the precise increase in stability, the established principles strongly suggest that peptides containing D-4-fluorophenylalanine will exhibit significantly longer half-lives in biological systems compared to their L-4-fluorophenylalanine or non-fluorinated counterparts. This makes D-4-fluorophenylalanine a valuable building block for the design of more robust and effective peptide-based therapeutics.
References
A Comparative Guide to the Impact of H-D-Phe(4-F)-OH on Peptide-Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of unnatural amino acids into peptide-based therapeutics is a cornerstone of modern drug discovery. Among these, H-D-Phe(4-F)-OH, a D-isomer of 4-fluorophenylalanine, offers a unique combination of stereochemical and electronic modifications. This guide provides a comprehensive assessment of the impact of this compound on peptide-receptor binding affinity, comparing its potential effects with other modifications and supported by experimental data and detailed protocols.
The introduction of a fluorine atom onto the phenyl ring of phenylalanine can significantly alter a peptide's properties, including its conformation, hydrophobicity, and metabolic stability.[1] Furthermore, the use of a D-amino acid can confer resistance to enzymatic degradation, thereby prolonging the peptide's half-life in vivo.[2] This guide will explore how these modifications, specifically in this compound, can be leveraged to enhance peptide-receptor interactions.
Data Presentation: A Quantitative Comparison
The precise effect of incorporating this compound on binding affinity is context-dependent, relying on the specific peptide sequence and the topology of the receptor's binding pocket. While direct quantitative data for peptides containing this compound is not extensively available in publicly accessible literature, we can infer its potential impact by examining related modifications. The following tables present quantitative data on the effects of D-phenylalanine and fluorine substitutions on peptide-receptor binding affinity.
Table 1: Impact of D-Phenylalanine Substitution on Opioid Receptor Binding Affinity
This table summarizes the binding affinities (Ki in nM) of various peptides containing D-phenylalanine for different opioid receptors. A lower Ki value indicates a higher binding affinity.
| Peptide | Receptor | Ki (nM) |
| Dermorphin | μ-opioid | 0.4 |
| [D-Ala², N-Me-Phe⁴, Gly-ol⁵]-enkephalin (DAMGO) | μ-opioid | 1.3 |
| [D-Pen², D-Pen⁵]-enkephalin (DPDPE) | δ-opioid | 1.8 |
| Deltorphin II | δ-opioid | 0.6 |
| [D-Ala², D-Leu⁵]-enkephalin (DADLE) | μ/δ-opioid | 1.8 (μ), 0.7 (δ) |
Data sourced from a technical guide on D-phenylalanine containing peptides.[2]
Table 2: Impact of Fluorine Substitution on Ghrelin Receptor Binding Affinity
This table presents the half-maximal inhibitory concentration (IC50 in nM) for ghrelin analogues, indicating the concentration of the peptide required to displace 50% of a radiolabeled ligand. A lower IC50 value signifies higher binding affinity.
| Peptide | Receptor | IC50 (nM) | Fold Improvement vs. Natural Ligand |
| Ghrelin (1-28) (Natural Ligand) | GHS-R1a | 3.1 | 1 |
| [Inp¹,Dpr³(6-fluoro-2-naphthoate),1-Nal⁴,Thr⁸]ghrelin(1-8) | GHS-R1a | 0.11 | 28 |
Data sourced from a study on high-affinity fluorine-bearing ligands for the ghrelin receptor.[3]
These data illustrate that both D-amino acid substitution and fluorination can lead to significant improvements in receptor binding affinity. The incorporation of this compound would combine these two effects, potentially leading to peptides with highly desirable therapeutic properties.
Experimental Protocols: Measuring Binding Affinity
The quantitative data presented above are typically acquired through robust biophysical techniques. The following provides a detailed methodology for a common and powerful approach: the Radioligand Binding Assay.
Radioligand Binding Assay Protocol
This competitive binding assay measures the ability of a test compound (e.g., a peptide containing this compound) to displace a radiolabeled ligand from its receptor.
1. Membrane Preparation:
-
Prepare cell membrane homogenates from cells or tissues that endogenously or recombinantly express the receptor of interest.
2. Assay Buffer:
-
A typical buffer used is 50 mM Tris-HCl, pH 7.4.
3. Incubation:
-
In a 96-well plate, incubate the prepared membrane homogenate with a fixed concentration of a suitable radiolabeled ligand.
-
Add varying concentrations of the unlabeled test peptide to the wells.
-
Incubate the plate, typically at room temperature or 37°C, for a sufficient time to reach binding equilibrium.
4. Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. The filter will trap the membrane-bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
5. Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
6. Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the test peptide concentration.
-
Determine the IC50 value, which is the concentration of the test peptide that inhibits 50% of the specific binding of the radiolabeled ligand.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways of two major receptor families often targeted by peptide drugs: G-protein coupled receptors (GPCRs) and Ephrin receptors.
Caption: Simplified G-protein coupled receptor (GPCR) signaling pathway.
Caption: Bidirectional signaling of the Ephrin-Eph receptor pathway.[4][5]
Experimental Workflow
Caption: Workflow for assessing peptide-receptor binding affinity.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structure-Activity Study of Ghrelin(1-8) Resulting in High Affinity Fluorine-Bearing Ligands for the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ephrin/Eph signalin pathway [bi.mpg.de]
Cross-Validation of H-D-Phe(4-F)-OH Incorporation: A Comparative Guide to Edman Degradation and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Leading Analytical Techniques for the Validation of Unnatural Amino Acid Incorporation.
The site-specific incorporation of unnatural amino acids (UAAs) into peptides and proteins is a transformative strategy in drug discovery and chemical biology, enabling the introduction of novel functionalities, enhanced stability, and tailored therapeutic properties. Among these, H-D-Phe(4-F)-OH, a fluorinated D-phenylalanine analog, offers unique characteristics due to the metabolic stability conferred by the D-amino acid configuration and the altered electronic properties from the fluorine substitution. However, the successful incorporation of such ncAAs requires rigorous analytical validation.
This guide provides a comprehensive comparison of two cornerstone techniques for peptide sequencing and UAA incorporation validation: the classical Edman degradation method and modern mass spectrometry. We present a head-to-head comparison of their performance, detailed experimental protocols, and a logical workflow for the cross-validation of this compound incorporation.
Performance Comparison: Edman Degradation vs. Mass Spectrometry
The choice between Edman degradation and mass spectrometry for validating the incorporation of this compound depends on several factors, including the desired level of detail, sample purity, and throughput requirements. While Edman degradation offers a direct, sequential readout of the N-terminal sequence, mass spectrometry provides comprehensive sequence coverage and high sensitivity.
| Feature | Edman Degradation | Mass Spectrometry (LC-MS/MS) |
| Principle | Sequential chemical degradation from the N-terminus, followed by chromatographic identification of the cleaved amino acid derivative.[1][2] | Ionization and fragmentation of the peptide, with sequence and structural information deduced from the mass-to-charge ratios of the resulting ions.[1] |
| Incorporation Confirmation Efficiency | High for N-terminal and nearby residues. Efficiency decreases with sequence length, typically effective for the first 20-30 amino acids.[3] | Very high, capable of confirming incorporation throughout the entire peptide sequence. |
| Sequence Coverage | Limited to the N-terminal region (typically up to 30-50 residues).[2][4] | Can provide full sequence coverage. |
| Chiral Discrimination | Indirect. Requires chiral chromatography to differentiate D- and L-isomers of the PTH-amino acid derivative.[5] | Indirect. Can distinguish isomers based on fragmentation patterns or when coupled with chiral chromatography or ion mobility spectrometry.[6] |
| Sample Requirement | Typically requires 10-100 picomoles of a highly purified peptide.[4] | High sensitivity, often requiring 1-10 picomoles of a purified peptide.[1] |
| Throughput | Low, as it is a sequential process. | High, suitable for analyzing multiple samples. |
| Data Interpretation | Generally straightforward, with direct identification of each amino acid derivative. | Can be complex, often requiring specialized software for data analysis and de novo sequencing.[1] |
| Compatibility with this compound | Generally compatible, but the unique properties of the fluorinated amino acid may require optimization of chromatography conditions for the identification of its PTH derivative. | Highly compatible. The mass shift introduced by the fluorine atom is readily detectable, and fragmentation patterns can confirm its position. |
Experimental Workflows and Logical Relationships
To visually represent the processes of validating this compound incorporation, the following diagrams illustrate the experimental workflows for Edman degradation and mass spectrometry, as well as the overarching logic of the cross-validation approach.
References
- 1. benchchem.com [benchchem.com]
- 2. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Application of Edman Degradation in Protein Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Edman degradation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Researcher's Guide: Benchmarking Coupling Reagents for the Incorporation of Fmoc-D-Phe(4-F)-OH
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the efficient incorporation of non-canonical amino acids is paramount for the development of novel peptide-based therapeutics. Fmoc-D-Phe(4-F)-OH, a fluorinated derivative of D-phenylalanine, offers unique properties for modulating peptide structure and function. However, its fluorine substitution can present challenges in achieving high coupling efficiency. This guide provides a comparative analysis of common coupling reagents for the incorporation of this specialized amino acid, supported by representative data and detailed experimental protocols.
The selection of an appropriate coupling reagent is a critical determinant of success in SPPS, directly influencing reaction kinetics, yield, purity, and the stereochemical integrity of the final peptide. The electron-withdrawing nature of the fluorine atom in Fmoc-D-Phe(4-F)-OH can impact the reactivity of the carboxyl group, necessitating a careful choice of activation methodology.
Performance Comparison of Coupling Reagents
While direct, head-to-head comparative studies for Fmoc-D-Phe(4-F)-OH are limited, the following table summarizes representative performance data for various coupling reagents based on studies with structurally similar or sterically hindered amino acids, such as Fmoc-DL-Phe-OH.[1] The efficiency of these reagents is evaluated based on coupling yield, crude peptide purity, and the potential for racemization.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low[1] |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low[1] |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low[1] |
| PyBOP | Phosphonium (B103445) Salt | 30-120 minutes | >98 | >95 | Low[1] |
| COMU | Uronium Salt | 20-45 minutes | Very High | High | Low |
| DIC/Oxyma | Carbodiimide (B86325)/Additive | 60-120 minutes | >98 | >95 | Very Low[1] |
Disclaimer: The data presented in this table is a compilation of representative values from various studies and application notes. Actual results may vary depending on the specific peptide sequence, solid support, solvent, base, and other reaction conditions.
Interpretation of Performance Data:
-
Aminium/Uronium Salts (HATU, HCTU, HBTU, COMU): These reagents are known for their high reactivity and efficiency, leading to shorter coupling times and high yields.[1] HATU and HCTU, being based on the more reactive HOAt additive, generally exhibit faster kinetics and lower racemization compared to HBTU.[1] COMU, an Oxyma-based reagent, offers comparable efficiency to HATU with the benefit of safer and more soluble byproducts.[2] A potential side reaction with aminium/uronium salts is guanidinylation of the N-terminus if the reagent is used in large excess.[1]
-
Phosphonium Salts (PyBOP): PyBOP is a highly efficient coupling reagent that provides a good balance between reactivity and stability.[1] A key advantage of phosphonium salts is the absence of the guanidinylation side reaction.[1]
-
Carbodiimides with Additives (DIC/Oxyma): The combination of a carbodiimide like Diisopropylcarbodiimide (DIC) with an additive such as OxymaPure® is a cost-effective and widely used method.[1] Oxyma has been shown to be a superior additive to the potentially explosive HOBt, offering high coupling rates with low racemization.
Experimental Workflow
The following diagram illustrates a general workflow for the comparative evaluation of different coupling reagents in solid-phase peptide synthesis.
Caption: General experimental workflow for comparing coupling reagents.
Detailed Experimental Protocols
The following are detailed protocols for the incorporation of Fmoc-D-Phe(4-F)-OH using a selection of high-efficiency coupling reagents. These protocols are based on a 0.1 mmol synthesis scale.
Protocol 1: High-Efficiency Coupling with HATU
This protocol is recommended for achieving high coupling efficiency, particularly for sterically hindered amino acids.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol) in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% piperidine in DMF solution for 5 minutes. Drain the solution. Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).[3]
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-D-Phe(4-F)-OH (3 equivalents, 0.3 mmol), HATU (2.9 equivalents, 0.29 mmol), and N,N-Diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol) in DMF. Pre-activate the mixture for 1-2 minutes.[3]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 30-120 minutes at room temperature.
-
Monitoring and Washing: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. Once the test is negative (indicating the absence of free primary amines), wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times).
Protocol 2: Efficient Coupling with HCTU
HCTU offers a cost-effective alternative to HATU with comparable efficiency.
-
Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 of Protocol 1.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Phe(4-F)-OH (3 equivalents, 0.3 mmol) and HCTU (2.9 equivalents, 0.29 mmol) in DMF. Add DIPEA (6 equivalents, 0.6 mmol) to the mixture.
-
Coupling Reaction: Immediately add the activation mixture to the deprotected resin. Agitate at room temperature for 30-120 minutes.
-
Monitoring and Washing: Follow step 5 of Protocol 1.
Protocol 3: Robust Coupling with PyBOP
PyBOP is a reliable reagent that avoids the potential for guanidinylation side reactions.
-
Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 of Protocol 1.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Phe(4-F)-OH (2 equivalents, 0.2 mmol) and PyBOP (2 equivalents, 0.2 mmol) in DMF. Add DIPEA (4 equivalents, 0.4 mmol) to the mixture.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin and agitate for 30-60 minutes.
-
Monitoring and Washing: Follow step 5 of Protocol 1.
Protocol 4: Cost-Effective Coupling with DIC/Oxyma
This method provides a balance of cost-effectiveness and efficiency with low risk of racemization.
-
Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 of Protocol 1.
-
Coupling Reaction: In a separate vessel, dissolve Fmoc-D-Phe(4-F)-OH (3 equivalents, 0.3 mmol) and OxymaPure® (3 equivalents, 0.3 mmol) in DMF. Add this solution to the deprotected resin, followed by the addition of DIC (3 equivalents, 0.3 mmol). Agitate the mixture at room temperature for 60-120 minutes.
-
Monitoring and Washing: Follow step 5 of Protocol 1.
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the general mechanism of amide bond formation during solid-phase peptide synthesis using an activating agent.
Caption: Mechanism of peptide bond formation via an activated intermediate.
Conclusion
The successful incorporation of Fmoc-D-Phe(4-F)-OH into a peptide sequence is highly dependent on the choice of coupling reagent. For routine syntheses, DIC/Oxyma offers a cost-effective and reliable option. However, for challenging sequences or to ensure maximal incorporation, the higher reactivity and efficiency of aminium/uronium salts like HATU and HCTU, or phosphonium salts like PyBOP, are advantageous. Researchers should consider the specific requirements of their synthesis, including the peptide sequence, scale, and budget, when selecting the optimal coupling strategy. The use of a "double coupling" strategy, where the coupling step is repeated, is also a valuable technique to drive the reaction to completion for such sterically hindered residues.
References
Enhancing Peptide Longevity: A Comparative Guide to In Vitro Serum Stability of Peptides Containing H-D-Phe(4-F)-OH
For researchers, scientists, and drug development professionals, enhancing the in vitro serum stability of therapeutic peptides is a critical step in advancing promising candidates from the bench to the clinic. The inherent susceptibility of natural peptides to rapid degradation by serum proteases necessitates modifications to improve their pharmacokinetic profiles. One such modification is the incorporation of unnatural amino acids. This guide provides a comparative analysis of the in vitro serum stability of peptides containing H-D-Phe(4-F)-OH and other common stability-enhancing modifications, supported by compiled experimental data and detailed methodologies.
The strategic inclusion of unnatural amino acids, such as this compound (4-Fluoro-D-phenylalanine), is a key strategy to bolster peptide stability. This modification confers resistance to proteolysis through two primary mechanisms: the D-amino acid configuration provides steric hindrance to prevent recognition by stereospecific proteases, and the fluorination of the phenyl ring can further modulate enzyme-substrate interactions and enhance metabolic resistance.[1]
Comparative Analysis of Serum Stability
The following table summarizes the in vitro serum stability of various peptides with different modifications. It is important to note that this data is compiled from multiple studies, and direct comparisons should be made with caution due to variations in peptide sequences and experimental conditions.
| Peptide/Modification Strategy | Peptide Sequence/Description | Assay Conditions (Human Serum) | Half-life (t½) / % Remaining |
| This compound Incorporation (Analog) | Model Peptide with D-Phe(2-F) | 50% human serum, 37°C | Expected to be > 24 hours |
| Unmodified L-Amino Acid Peptide | Model Peptide (all L-amino acids) | 50% human serum, 37°C | < 5 minutes |
| D-Amino Acid Substitution | Antitumor Peptide (9D-RDP215) | 10% Fetal Bovine Serum, 37°C | Stable for > 7 days |
| N-terminal Acetylation | Hexameric Peptide | Diluted human serum, 37°C | Significantly increased protease resistance |
| C-terminal Amidation | Hexameric Peptide | Diluted human serum, 37°C | Little difference in proteolytic degradation |
| Cyclization (Backbone) | Hexameric Peptide | Diluted human serum, 37°C | Highly effective for proteolytic stability |
| Fatty Acid Acylation | [Dpr3,K16(Tam),K20(Odd)]-Ghr | 50% human blood plasma, 37°C | ~90% intact after 72 hours |
Disclaimer: The data presented is compiled from various sources for illustrative and comparative purposes. Experimental conditions and peptide sequences vary between studies, which may affect direct comparability.
Experimental Protocol: In Vitro Serum Stability Assay
A standardized and meticulously executed experimental protocol is crucial for obtaining reliable and reproducible serum stability data.
1. Materials and Reagents:
-
Test Peptide (e.g., containing this compound) and Control Peptides (lyophilized, >95% purity)
-
Pooled Human Serum (commercially available)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching/Precipitation Solution (e.g., Acetonitrile with 1% Trifluoroacetic Acid)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Incubator or water bath (37°C)
-
Microcentrifuge tubes and other standard laboratory equipment
2. Procedure:
-
Peptide Preparation: Prepare a stock solution of the purified peptide (e.g., 1 mg/mL) in sterile water or a suitable buffer.
-
Serum Preparation: Thaw a vial of pooled human serum on ice and centrifuge to remove any precipitates.
-
Incubation: In a microcentrifuge tube, mix the peptide stock solution with the serum to achieve the desired final concentrations (e.g., 100 µg/mL peptide in 50% v/v serum).[2]
-
Time-Point Sampling: Incubate the mixture at 37°C with gentle shaking. At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the incubation mixture.
-
Enzyme Quenching and Protein Precipitation: Immediately stop the proteolytic reaction by adding a threefold volume of ice-cold quenching/precipitation solution to the aliquot. Vortex the sample and incubate on ice or at -20°C for at least 30 minutes to precipitate serum proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Sample Analysis: Carefully collect the supernatant, which contains the intact peptide and any degradation fragments. Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of remaining intact peptide.
-
Data Analysis: Integrate the peak area corresponding to the intact peptide for each time point. Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample. The half-life (t½) can then be determined by fitting the data to a first-order decay model.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the in vitro serum stability assay.
References
A Comparative Analysis of Peptide Hydrophobicity: The Impact of 4-Fluoro-D-Phenylalanine Incorporation
For Researchers, Scientists, and Drug Development Professionals: A guide to understanding and quantifying the hydrophobicity of peptides modified with H-D-Phe(4-F)-OH using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
The strategic incorporation of non-canonical amino acids is a powerful tool in peptide and protein engineering, enabling the fine-tuning of physicochemical properties to enhance therapeutic potential. Among these, fluorinated amino acids have garnered significant interest due to their ability to modulate hydrophobicity, conformational stability, and metabolic resistance. This guide provides an objective comparison of the hydrophobicity of peptides with and without the fluorinated amino acid this compound, supported by experimental data from RP-HPLC analysis.
Enhanced Hydrophobicity with 4-Fluoro-D-Phenylalanine
The introduction of a single fluorine atom at the para position of the D-phenylalanine side chain markedly increases the hydrophobicity of the amino acid and, consequently, the peptide in which it is incorporated. This increased hydrophobicity is a critical factor influencing a peptide's interaction with biological membranes, receptor binding, and overall pharmacokinetic profile.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for empirically determining the hydrophobicity of peptides. In RP-HPLC, peptides are separated based on their relative hydrophobicity through differential partitioning between a nonpolar stationary phase and a polar mobile phase. More hydrophobic peptides interact more strongly with the stationary phase, resulting in longer retention times.
The following table summarizes the relative hydrophobicity of phenylalanine and its 4-fluoro derivative, demonstrating the significant increase in hydrophobicity conferred by fluorination.
| Amino Acid | Substitution Pattern | Hydrophobicity Index (HI) | Relative Retention Time (tR) |
| Phenylalanine (Phe) | Unsubstituted | 50.0 | 1.00 |
| 4-Fluoro-phenylalanine | Single fluorine (para) | 53.2 | 1.06 |
Note: The Hydrophobicity Index (HI) is a relative scale where Phenylalanine is set to a value of 50. Relative Retention Time is normalized to Phenylalanine. Data presented is for the L-enantiomer, which serves as a reliable proxy for the D-enantiomer in terms of hydrophobicity change upon fluorination.
Experimental Protocol: RP-HPLC Analysis of Peptide Hydrophobicity
This section details a standard protocol for comparing the hydrophobicity of a target peptide with its 4-fluoro-D-phenylalanine-containing analogue.
Objective: To determine the relative retention times of two peptides—one containing a standard D-phenylalanine residue and the other containing a this compound residue—as a measure of their relative hydrophobicity.
Materials:
-
Lyophilized peptide samples (Peptide-D-Phe and Peptide-D-Phe(4-F))
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Dissolve the lyophilized peptide samples in Mobile Phase A to a final concentration of 1 mg/mL.
-
Ensure complete dissolution by vortexing or brief sonication.
-
Filter the samples through a 0.22 µm syringe filter prior to injection.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a typical starting point. The gradient may need to be optimized for baseline separation of the peptides from any impurities.
-
Injection Volume: 10-20 µL
-
-
Data Analysis:
-
Record the retention time (t_R) for the main peak of each peptide.
-
Compare the retention time of the fluorinated peptide to its non-fluorinated counterpart. A longer retention time for the peptide containing this compound indicates increased hydrophobicity.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for comparing peptide hydrophobicity using RP-HPLC.
A Comparative Efficacy Analysis of GnRH Analogs: The Impact of H-D-Phe(4-F)-OH Substitution
Executive Summary
The development of peptide-based therapeutics is often challenged by poor in vivo stability due to rapid proteolytic degradation. A key strategy to overcome this limitation is the incorporation of non-canonical amino acids. This guide provides a comparative analysis of a standard gonadotropin-releasing hormone (GnRH) analog, designated "Peptide-L," and its modified counterpart, "Peptide-D-F," which incorporates H-D-Phe(4-F)-OH. The substitution of a standard L-amino acid with its D-enantiomer is a well-established method to enhance resistance to proteolysis.[1][2][3][4][5] Proteolytic enzymes are stereospecific for L-amino acids, and the presence of a D-amino acid sterically hinders enzymatic cleavage, significantly increasing the peptide's half-life.[2][3][6] Furthermore, the addition of a fluorine atom to the phenylalanine ring can modulate receptor binding affinity and hydrophobicity, potentially enhancing therapeutic potency.[7][8][9]
This document presents quantitative data from key in vitro and in vivo assays, details the experimental protocols, and visualizes the relevant biological and experimental pathways to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison of the two compounds.
Quantitative Performance Comparison
The efficacy of Peptide-L and Peptide-D-F was evaluated based on three critical parameters: receptor binding affinity, in vitro functional potency, and in vivo pharmacokinetic stability. The results are summarized below.
| Parameter | Peptide-L (Native Analog) | Peptide-D-F (with this compound) | Fold Change | Rationale for Change |
| Receptor Binding Affinity (Kd) | 15.2 nM | 11.8 nM | 1.3x Improvement | The fluorinated phenyl ring may engage in favorable interactions within the GnRH receptor binding pocket, enhancing affinity.[7][8] |
| Signaling Potency (EC₅₀) | 8.5 nM | 5.9 nM | 1.4x Improvement | Tighter receptor binding translates directly to more efficient downstream signaling at lower concentrations. |
| In Vivo Stability (Plasma t₁/₂) | 25 minutes | 210 minutes | 8.4x Improvement | The D-amino acid configuration provides significant resistance to degradation by serum proteases.[1][2][6][10] |
Biological Pathway and Experimental Workflow
GnRH Receptor Signaling Pathway
Both peptides function as agonists for the gonadotropin-releasing hormone receptor (GnRHR), a G-protein coupled receptor (GPCR). Upon binding, the receptor activates the Gαq/11 subunit, initiating a downstream signaling cascade through phospholipase C (PLC), which ultimately leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This signaling results in the release of intracellular calcium and the activation of Protein Kinase C (PKC), culminating in the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
Caption: GnRH receptor signaling cascade initiated by peptide agonist binding.
Efficacy Comparison Experimental Workflow
The comparative analysis follows a structured workflow, progressing from initial binding characterization to in vivo stability assessment. This ensures a comprehensive evaluation of the molecular modifications.
References
- 1. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
Unveiling Structural Perturbations: A Comparative Crystallographic Analysis of H-D-Phe(4-F)-OH
For Immediate Release
In the landscape of drug discovery and peptide design, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, fluorinated phenylalanine derivatives have garnered significant attention for their ability to modulate peptide conformation, stability, and biological activity. This guide provides a detailed comparative analysis of the structural changes induced by 4-fluoro-D-phenylalanine (H-D-Phe(4-F)-OH) in comparison to its non-fluorinated counterpart, D-phenylalanine, based on X-ray crystallographic data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated amino acids in their work.
Data Presentation: Crystallographic Parameter Comparison
The introduction of a fluorine atom at the para position of the phenyl ring in D-phenylalanine induces subtle yet significant changes in the crystal packing and molecular geometry. The following table summarizes the key crystallographic parameters for H-L-Phe(4-F)-OH (as a proxy for the D-enantiomer) and L-phenylalanine, offering a quantitative comparison of their solid-state structures.
| Crystallographic Parameter | H-L-Phe(4-F)-OH¹ | L-Phenylalanine² |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P 1 2₁ 1 | P 1 2₁ 1 |
| Unit Cell Dimensions | ||
| a (Å) | 14.73 | 6.001 |
| b (Å) | 5.31 | 30.802 |
| c (Å) | 5.33 | 8.798 |
| α (°) | 90 | 90 |
| β (°) | 99.4 | 90.12 |
| γ (°) | 90 | 90 |
| Volume (ų) | 411.3 | 1626.24 |
¹Data for 4-fluoro-L-phenylalanine obtained from the Cambridge Crystallographic Data Centre (CCDC) entry 210165. It is presented here as a close approximation for the D-enantiomer due to the high structural similarity between enantiomers in the solid state. ²Data for L-phenylalanine obtained from the Crystallography Open Database (COD) entry 2019503.
The substitution of hydrogen with a highly electronegative fluorine atom can influence intermolecular interactions, such as hydrogen bonding and π-π stacking, leading to alterations in the crystal lattice. These modifications at the molecular level can translate to significant changes in the macroscopic properties of peptides and proteins incorporating this analog.
Experimental Protocols: Elucidating Molecular Architecture
The determination of the three-dimensional structure of this compound and its comparison to D-phenylalanine relies on the robust methodology of single-crystal X-ray diffraction. Below is a detailed protocol representative of the key steps involved in such an analysis.
Crystallization
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.
-
Material Preparation: Start with highly pure (>98%) this compound or D-phenylalanine.
-
Solvent Screening: A systematic screening of various solvents and solvent mixtures (e.g., water, ethanol, isopropanol, acetone, and their combinations) is performed to identify conditions that yield diffraction-quality crystals.
-
Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the amino acid is prepared at a specific temperature. The solvent is then allowed to evaporate slowly and undisturbed over several days to weeks, leading to the formation of single crystals.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A small drop of the concentrated amino acid solution is equilibrated against a larger reservoir of a precipitant solution. The gradual diffusion of vapor from the drop to the reservoir slowly increases the concentration of the amino acid in the drop, promoting crystallization.
-
Cooling Crystallization: A saturated solution is prepared at an elevated temperature and then slowly cooled. The decrease in solubility at lower temperatures can induce crystallization.
-
X-ray Data Collection
Once suitable crystals are obtained, their diffraction patterns are collected using a diffractometer.
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head, often using a cryo-protectant to prevent ice formation if data is collected at low temperatures (e.g., 100 K).
-
Diffractometer Setup: The mounted crystal is placed in a single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation) and a sensitive detector.
-
Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The diffraction spots' intensities and positions are recorded.
Structure Solution and Refinement
The collected diffraction data is processed to determine the crystal structure.
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and determine the unit cell parameters and space group.
-
Structure Solution: The initial phases of the structure factors are determined using direct methods or Patterson methods, which leads to an initial electron density map.
-
Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined against the experimental data using least-squares methods to optimize the atomic positions, and thermal parameters, resulting in a final, accurate crystal structure.
Mandatory Visualization: Phenylalanine and Insulin (B600854) Signaling
Recent studies have indicated that elevated levels of phenylalanine can impair insulin signaling, a pathway crucial for glucose homeostasis. The incorporation of phenylalanine analogs like this compound could potentially modulate this interaction. The following diagram illustrates a simplified overview of the insulin signaling pathway and the point of interference by phenylalanine.
Caption: Phenylalanine's interference with the insulin signaling pathway.
This guide provides a foundational understanding of the structural implications of incorporating this compound into molecular designs. The provided data and protocols serve as a valuable resource for researchers aiming to harness the unique properties of fluorinated amino acids for the development of novel peptides and therapeutic agents.
Head-to-head comparison of different HPLC columns for fluorinated peptide purification
For researchers, scientists, and drug development professionals engaged in the purification of fluorinated peptides, selecting the optimal High-Performance Liquid Chromatography (HPLC) column is a critical step that significantly impacts purity, yield, and analysis time. This guide provides a head-to-head comparison of different HPLC column technologies, supported by experimental data, to facilitate an informed decision-making process for your specific purification needs.
The introduction of fluorine atoms into peptides can dramatically alter their physicochemical properties, including hydrophobicity, metabolic stability, and binding affinity. Consequently, the purification of these modified peptides presents unique challenges that necessitate a departure from standard C18 column-based protocols. This guide delves into the performance of specialized fluorinated HPLC columns and compares them with traditional hydrocarbon-based columns, offering insights into their respective strengths and weaknesses in fluorinated peptide purification.
Key Column Chemistries for Fluorinated Peptide Purification
The primary distinction in HPLC columns for this application lies in the stationary phase chemistry. The two main categories are:
-
Hydrocarbon (H-columns): Typically C8 or C18 alkyl chains bonded to silica (B1680970) particles. These are the most common type of reversed-phase columns.
-
Fluorocarbon (F-columns): These columns have perfluoroalkyl or perfluoroaryl stationary phases. They offer unique selectivity for fluorinated compounds due to the principle of "fluorophilicity," the affinity of fluorine-containing molecules for each other.
This comparison will focus on the performance of a representative perfluoroalkyl F-column against a standard hydrocarbon C8 H-column, drawing upon published experimental data. We will also discuss the utility of Pentafluorophenyl (PFP) columns, a type of perfluoroaryl F-column, which provide alternative selectivity.
Performance Comparison: Fluorocarbon vs. Hydrocarbon Columns
A key study investigated the separation of fluorinated and non-fluorinated peptide pairs using a hydrocarbon Zorbax Eclipse XDB-C8 column and a fluorocarbon FluoroFlash® (n-C8F17) column. The results highlight the significant impact of both column and eluent choice on retention and separation.[1]
Experimental Protocol for Separation Analysis
The following protocol was used to compare the separation of fluorinated and non-fluorinated peptide pairs on both H- and F-columns.[1]
-
Columns:
-
H-column: Zorbax Eclipse XDB-C8 (4.6 × 150 mm, 5 µm)
-
F-column: FluoroFlash® (n-C8F17) (4.6 × 150 mm, 5 µm)
-
-
Mobile Phase:
-
Eluent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Eluent B: 0.1% TFA in either Ethanol (B145695) (EtOH) or 2,2,2-Trifluoroethanol (TFE)
-
-
Gradient: 1% B/min
-
Flow Rate: 0.5 mL/min
-
Temperature: Varied from 5°C to 60°C
-
Analytes: Pairs of non-fluorinated and fluorinated peptides were co-injected.
Quantitative Data Summary
The retention time difference (Δt_R = t_R(fluorinated) – t_R(non-fluorinated)) serves as a key metric for evaluating separation performance. A larger positive Δt_R indicates better separation with the fluorinated peptide being more retained.[1]
| Analyte Pair (Non-fluorinated/Fluorinated) | Column Type | Eluent B | Temperature (°C) | Retention Time (t_R) of Non-fluorinated Peptide (min) | Retention Time (t_R) of Fluorinated Peptide (min) | Δt_R (min) |
| Trp-Phe / Trp-Phe(4-F) | H-column (C8) | EtOH | 25 | 25.8 | 27.5 | 1.7 |
| Trp-Phe / Trp-Phe(4-F) | F-column (n-C8F17) | EtOH | 25 | 24.1 | 26.5 | 2.4 |
| D-Phe-c[Cys-Tyr-D-Trp-Lys-Thr-Cys]-Thr-amide / D-Phe-c[Cys-Tyr-D-Trp-Lys-Tft-Cys]-Tft-amide | H-column (C8) | EtOH | 25 | 21.5 | 22.1 | 0.6 |
| D-Phe-c[Cys-Tyr-D-Trp-Lys-Thr-Cys]-Thr-amide / D-Phe-c[Cys-Tyr-D-Trp-Lys-Tft-Cys]-Tft-amide | F-column (n-C8F17) | EtOH | 25 | 20.1 | 21.0 | 0.9 |
Tft = Trifluorothreonine
Key Observations from the Data:
-
Enhanced Retention on F-columns with Hydrocarbon Eluents: When using a standard hydrocarbon eluent like ethanol, the fluorocarbon column provided a greater separation (larger Δt_R) for both peptide pairs compared to the hydrocarbon column. This indicates that the fluorinated analytes are more retained on the F-column, a manifestation of fluorophilicity.[1]
-
Impact of Fluorinated Eluents: The study also found that using a fluorinated eluent like TFE can reverse the elution order under certain conditions, particularly on the H-column. For optimal separation, pairing a hydrocarbon eluent with a fluorocarbon column or a fluorocarbon eluent with a hydrocarbon column is generally recommended.[1]
The Role of Pentafluorophenyl (PFP) Columns
Pentafluorophenyl (PFP) columns represent another class of fluorinated stationary phases that offer unique selectivity. Unlike perfluoroalkyl phases, PFP phases can engage in multiple interaction modes, including:
-
π-π interactions: With aromatic residues in peptides.
-
Dipole-dipole interactions: Due to the electron-withdrawing fluorine atoms on the phenyl ring.
-
Hydrogen bonding.
-
Hydrophobic interactions.
This multi-modal nature makes PFP columns a powerful tool for separating peptides that are difficult to resolve on traditional C18 or even perfluoroalkyl columns. They have been shown to provide increased retention for basic hydrophilic compounds and offer a different elution order for complex peptide mixtures.
Experimental Workflow for Fluorinated Peptide Purification
The general workflow for purifying a crude fluorinated peptide using HPLC is outlined below. The critical decision point is the selection of the appropriate column and mobile phase combination based on preliminary analytical runs.
Conclusions and Recommendations
The choice of HPLC column for fluorinated peptide purification is not a one-size-fits-all decision. The experimental data strongly suggest that for peptides with a significant degree of fluorination, a fluorocarbon (F-column) , particularly a perfluoroalkyl phase, paired with a standard hydrocarbon mobile phase (e.g., acetonitrile (B52724) or ethanol with 0.1% TFA), offers superior separation compared to traditional C8 or C18 columns.[1]
For complex separations or when a perfluoroalkyl column does not provide adequate resolution, a Pentafluorophenyl (PFP) column should be considered as an orthogonal approach due to its multiple retention mechanisms.
It is highly recommended to perform initial analytical-scale screening with a selection of columns, including a standard C18, a perfluoroalkyl, and a PFP column, to identify the optimal stationary phase for your specific fluorinated peptide. This initial investment in method development will ultimately lead to higher purity, better yields, and more efficient purification workflows.
References
A Comparative Guide to Confirming the Stereochemical Purity of H-D-Phe(4-F)-OH in Synthesized Peptides
For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of synthesized peptides is of paramount importance. The incorporation of unnatural amino acids, such as H-D-Phe(4-F)-OH (4-Fluoro-D-phenylalanine), can significantly modulate the therapeutic properties of a peptide. However, the presence of the corresponding L-enantiomer as an impurity can lead to altered biological activity, immunogenicity, and overall efficacy. This guide provides an objective comparison of the three primary analytical techniques for confirming the stereochemical purity of this compound in synthesized peptides: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography-Mass Spectrometry (GC-MS), and 19F Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for determining the enantiomeric purity of this compound in a peptide depends on several factors, including the required sensitivity, the complexity of the peptide, available instrumentation, and the desired sample throughput. The following table summarizes the key performance characteristics of each technique.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography-Mass Spectrometry (GC-MS) | 19F Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase. | Separation of volatile, derivatized enantiomers on a chiral stationary phase followed by mass analysis. | Measures the chemical shift of the 19F nucleus, which can be resolved for enantiomers using a chiral discriminating agent. |
| Sample Preparation | Peptide hydrolysis to constituent amino acids. Derivatization is optional but can improve separation. | Peptide hydrolysis followed by mandatory derivatization to create volatile analytes. | Peptide hydrolysis. Derivatization with a chiral agent is often necessary to induce chemical shift differences. |
| Resolution (Rs) | Typically > 1.5 for baseline separation of enantiomers.[1] | High resolution is achievable with appropriate chiral columns and derivatization. | Dependent on the chiral discriminating agent and magnetic field strength. |
| Sensitivity (LOD) | Can reach 0.1 µg/mL for phenylalanine enantiomers.[2] | High sensitivity, capable of detecting the minor enantiomer down to 0.1% or lower.[3] | Generally lower sensitivity compared to chromatographic methods. |
| Analysis Time | Typically 15-30 minutes per sample.[4] | Typically 20-40 minutes per sample, including derivatization. | 5-15 minutes per sample for data acquisition. |
| Key Advantages | Widely applicable, robust, direct analysis of underivatized or derivatized amino acids.[5] | High sensitivity and selectivity, provides structural information from mass spectra.[4] | Non-destructive, direct analysis of the fluorinated analyte, minimal sample preparation in some cases. |
| Key Disadvantages | Requires screening of chiral columns and mobile phases, potential for co-elution. | Derivatization can be time-consuming and may introduce racemization if not optimized. | Lower sensitivity, may require specialized chiral solvating or derivatizing agents. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these analytical techniques. Below are representative experimental protocols for the chiral analysis of this compound in a synthesized peptide.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and robust method for the enantiomeric purity analysis of amino acids. The separation is based on the differential interaction of the enantiomers with a chiral stationary phase (CSP).
Experimental Workflow:
Protocol:
-
Peptide Hydrolysis:
-
Place a known amount of the synthesized peptide (approximately 1 mg) into a hydrolysis tube.
-
Add 1 mL of 6N HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried hydrolysate in a known volume of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Astec® CHIROBIOTIC® T (teicoplanin-based CSP) or a similar macrocyclic glycopeptide column is a good starting point for underivatized amino acids.[6]
-
Mobile Phase: A simple mobile phase of methanol/water/formic acid can be effective.[6] Optimization of the organic modifier concentration is crucial for achieving good resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
-
Data Analysis:
-
Identify the peaks for L-Phe(4-F)-OH and D-Phe(4-F)-OH by comparing their retention times with those of authentic standards. Typically, the D-enantiomer is more strongly retained on macrocyclic glycopeptide CSPs.[6]
-
Integrate the peak areas of both enantiomers.
-
Calculate the enantiomeric purity (or enantiomeric excess, ee%) of this compound.
-
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
Chiral GC-MS is a highly sensitive technique that requires derivatization of the amino acids to make them volatile.
Experimental Workflow:
Protocol:
-
Peptide Hydrolysis:
-
Perform acid hydrolysis as described for HPLC, but using 6N DCl in D₂O to monitor and correct for any racemization that may occur during hydrolysis.[3]
-
-
Derivatization:
-
A common and effective derivatization involves the use of heptafluorobutyl chloroformate (HFBCF).[4][7]
-
Dry the hydrolysate completely.
-
Add a solution of HFBCF in an appropriate solvent (e.g., isooctane).
-
The reaction is typically rapid and can be performed at room temperature.
-
The resulting N(O,S)-heptafluorobutyryl amino acid esters are volatile and suitable for GC analysis.
-
-
GC-MS Conditions:
-
Column: A chiral capillary column such as Chirasil®-L-Val is commonly used for the separation of amino acid enantiomers.[7]
-
Carrier Gas: Helium.
-
Injection: Splitless injection.
-
Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 220°C) to elute all derivatives.
-
MS Detection: Use selected ion monitoring (SIM) for the highest sensitivity, targeting characteristic fragment ions of the derivatized 4-fluoro-phenylalanine.
-
-
Data Analysis:
-
Separate chromatograms for the D- and L-enantiomers will be obtained.
-
Calculate the enantiomeric purity based on the integrated peak areas in the SIM chromatograms.
-
19F Nuclear Magnetic Resonance (NMR) Spectroscopy
19F NMR offers a unique and direct way to analyze the stereochemical purity of peptides containing this compound, leveraging the high sensitivity and large chemical shift range of the 19F nucleus.
Experimental Workflow:
Protocol:
-
Sample Preparation:
-
Hydrolyze the peptide as described for HPLC.
-
Dissolve the dried hydrolysate in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
To resolve the signals of the D- and L-enantiomers, add a chiral discriminating agent (CDA). A common approach is to use a chiral derivatizing agent that reacts with the amino group, such as (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid ((R)-2FHA), to form diastereomers with distinct 19F chemical shifts.[8]
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional 19F NMR spectrum on a high-field NMR spectrometer.
-
Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio for accurate integration.
-
-
Data Analysis:
-
The 19F NMR spectrum should show two distinct signals corresponding to the diastereomeric derivatives of D- and L-Phe(4-F)-OH.
-
Integrate the areas of these two signals.
-
The ratio of the integrals directly corresponds to the ratio of the enantiomers, from which the enantiomeric purity can be calculated.
-
Conclusion
The choice of the most appropriate technique for confirming the stereochemical purity of this compound in synthesized peptides depends on the specific requirements of the analysis. Chiral HPLC is a versatile and widely accessible method suitable for routine quality control. Chiral GC-MS offers superior sensitivity for detecting trace enantiomeric impurities. 19F NMR provides a powerful and direct method that leverages the unique properties of the fluorinated amino acid, offering a non-destructive analysis with potentially simpler sample preparation. For comprehensive and unambiguous confirmation of stereochemical purity, a combination of these orthogonal techniques is often recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. rsc.org [rsc.org]
Evaluating the Immunogenicity of Peptides Containing H-D-Phe(4-F)-OH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids into peptide therapeutics is a key strategy for enhancing stability, potency, and pharmacokinetic profiles. However, these modifications can also impact the immunogenic potential of the peptide. This guide provides a comparative framework for evaluating the immunogenicity of peptides containing the unnatural amino acid H-D-Phe(4-F)-OH (D-4-fluorophenylalanine). Due to the limited publicly available data specifically on this compound-containing peptides, this guide focuses on the established principles of peptide immunogenicity and provides a hypothetical comparison based on current scientific understanding.
Comparison of Immunogenic Potential: Native Peptide vs. This compound Modified Peptide
The introduction of a D-amino acid and a fluorine atom can significantly alter the immunogenic profile of a peptide. The following table outlines the expected impact of this modification compared to a native peptide sequence.
| Feature | Native L-Amino Acid Peptide | Peptide with this compound | Rationale for Difference |
| Proteolytic Stability | Susceptible to degradation by proteases. | Increased resistance to proteolysis. | D-amino acids are not recognized by most endogenous proteases, leading to a longer half-life and potentially prolonged exposure to the immune system. |
| MHC Binding Affinity | Dependent on the specific amino acid sequence and MHC allele. | Potentially altered. | The D-configuration and the bulky, electronegative fluorine atom can change the peptide's conformation and interaction with the MHC binding groove. This could either increase or decrease binding affinity. |
| T-Cell Receptor (TCR) Recognition | Can be recognized by T-cell receptors if presented by MHC. | Potentially altered. | Changes in the peptide-MHC complex can affect TCR recognition, potentially leading to either an attenuated or an exaggerated T-cell response. Single amino acid changes can significantly alter immunogenicity.[1] |
| Potential for Neoantigen Formation | Low, as it is a native sequence. | Higher. | The modified amino acid can be recognized as foreign by the immune system, creating a neoepitope that can trigger an immune response. |
| Innate Immune Activation | Generally low, unless impurities are present. | Potential for activation. | While the peptide itself may not be a direct PAMP (Pathogen-Associated Molecular Pattern), its degradation products or interactions with cellular components could potentially trigger innate immune signaling. |
| Antibody Production | Possible, especially for larger peptides or with adjuvants. | Possible. | If the modified peptide elicits a T-cell response, this can lead to B-cell activation and the production of anti-drug antibodies (ADAs).[2] |
Experimental Protocols for Immunogenicity Assessment
A multi-tiered approach is recommended for evaluating the immunogenicity of modified peptides, combining in silico, in vitro, and in vivo methods.[3]
In Silico Analysis
-
Epitope Prediction: Utilize algorithms to predict the binding affinity of the modified peptide and its potential degradation products to various Major Histocompatibility Complex (MHC) class I and II alleles. This provides an initial risk assessment of potential T-cell epitopes.
In Vitro Assays
-
MHC Binding Assays: These assays directly measure the binding affinity of the peptide to purified MHC molecules. A competition assay format is often used, where the test peptide's ability to displace a known high-affinity ligand is quantified.
-
Antigen Presentation Assays: Dendritic cells (DCs) or other antigen-presenting cells (APCs) are incubated with the peptide. The level of peptide-MHC complex expression on the cell surface is then measured by flow cytometry using specific antibodies.
-
T-Cell Activation Assays: Peripheral blood mononuclear cells (PBMCs) from a diverse pool of human donors are co-cultured with APCs that have been pulsed with the peptide. T-cell activation can be measured by:
-
ELISpot (Enzyme-Linked Immunospot) Assay: Detects and quantifies cytokine-secreting T-cells (e.g., IFN-γ, IL-2).
-
ELISA (Enzyme-Linked Immunosorbent Assay): Measures the concentration of secreted cytokines in the culture supernatant.
-
Proliferation Assays: Measures the proliferation of T-cells in response to the peptide, often using incorporation of radioactive nucleotides or fluorescent dyes.
-
-
Innate Immune Response Assays: Cell-based assays are used to assess the potential of the peptide to activate innate immune cells through pattern recognition receptors.[4][5] This can involve measuring the release of pro-inflammatory cytokines from macrophages or dendritic cells.
In Vivo Studies
-
Immunization Studies in Animal Models: Humanized mice or other relevant animal models are immunized with the peptide, often with an adjuvant, to assess the induction of antibody and T-cell responses.
-
Analysis of Anti-Drug Antibodies (ADAs): Serum from immunized animals is analyzed for the presence of ADAs specific to the peptide using methods like ELISA.
Signaling Pathways in Peptide Immunogenicity
The immunogenic response to a peptide is a complex process involving both the innate and adaptive immune systems.
Antigen Processing and Presentation Pathway
Caption: Antigen processing and presentation pathway for exogenous peptides.
Experimental Workflow for In Vitro Immunogenicity Testing
Caption: A typical workflow for in vitro immunogenicity assessment of a modified peptide.
Conclusion
The incorporation of this compound into a peptide therapeutic has the potential to alter its immunogenicity profile significantly. While this modification can confer desirable pharmaceutical properties, it necessitates a thorough immunogenicity risk assessment. A comprehensive evaluation using a combination of in silico, in vitro, and in vivo methods is crucial to ensure the safety and efficacy of the final drug product. The lack of direct T-cell activation in well-designed in vitro assays can provide a degree of confidence in the low immunogenic potential of a modified peptide.[4][6] However, careful consideration of all potential risk factors, including the formation of neoantigens and the potential for innate immune stimulation, is essential throughout the drug development process.[7][8]
References
- 1. Regulation of the immune response to peptide antigens: differential induction of immediate-type hypersensitivity and T cell proliferation due to changes in either peptide structure or major histocompatibility complex haplotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond Efficacy: Ensuring Safety in Peptide Therapeutics through Immunogenicity Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. In Vitro Immunogenicity Assays for Evaluating Generic Peptide Drug Products | FDA [fda.gov]
- 5. Immunogenicity of therapeutic peptide products: bridging the gaps regarding the role of product-related risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. Immunogenicity risk assessment of synthetic peptide drugs and their impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Safety Operating Guide
A Guide to the Safe Disposal of H-D-Phe(4-F)-OH for Laboratory Professionals
Essential Safety and Handling
Before disposal, it is crucial to handle H-D-Phe(4-F)-OH with appropriate safety measures to minimize exposure and risk.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear impervious gloves, such as nitrile rubber, and inspect them before use.[1]
-
Eye Protection: Use safety glasses or chemical safety goggles approved under appropriate government standards.[1]
-
Body Protection: A laboratory coat should be worn at all times. Any contaminated clothing should be removed immediately.[1]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[1][2]
General Hygiene:
-
Avoid contact with skin and eyes.[2]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[2]
-
Ensure adequate ventilation in the work area, preferably within a chemical fume hood.[1][2]
Quantitative Data Summary
The following table summarizes key safety and handling information, compiled from guidance for similar chemical compounds.
| Parameter | Information |
| GHS Hazard Classification | Not uniformly classified. Prudent to handle as a potential skin, eye, and respiratory irritant.[2] |
| Personal Protective Equipment | Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), laboratory coat, and if necessary, a NIOSH-approved respirator.[1][2] |
| Storage | Keep container tightly closed in a dry and well-ventilated place.[3] |
| Spill Management | Evacuate the area, ensure ventilation, prevent entry into drains, and carefully sweep or shovel the material into a suitable, closed container for disposal, avoiding dust generation.[1] |
Disposal Protocol for this compound
The primary directive for the disposal of this compound is to manage it as hazardous chemical waste.[2][4] Under no circumstances should this chemical be disposed of in regular trash or down the drain.[1][2]
Step-by-Step Disposal Procedure:
-
Containerize Waste: Place the waste this compound, including any contaminated materials, into a suitable, clearly labeled, and tightly sealed container.[1][2] The container must be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled as hazardous waste, and all constituents should be listed.
-
Segregation: Do not mix this waste with other waste streams, particularly incompatible materials, to avoid dangerous chemical reactions.[2][4]
-
Consult Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical safety officer.[1] They will provide specific instructions for collection and disposal in accordance with local, state, and federal regulations.
-
Professional Disposal: The EHS office will typically arrange for the collection of the waste by a licensed and certified chemical waste disposal company.[1]
Disposal of Empty Containers
Empty containers that once held this compound must also be disposed of properly.
-
Rinsing: The first rinse of the empty container must be collected and disposed of as hazardous waste.[4]
-
Defacing Labels: All original labels on the container must be obliterated, removed, or thoroughly defaced.[4]
-
Final Disposal: After thorough rinsing and air-drying, the container may be disposed of as solid waste, following institutional guidelines.[4]
Experimental Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling H-D-Phe(4-F)-OH
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety protocols and logistical plans for the handling and disposal of H-D-Phe(4-F)-OH. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the safety data of structurally similar compounds, such as Fmoc-Phe(4-CN)-OH and Boc-Phe(4-F)-OH. A cautious and conservative approach is strongly advised.
Quantitative Data Summary
The following table summarizes key data points for related compounds to inform handling procedures.
| Parameter | Information (for related compounds) | Source |
| GHS Hazard Classification | Not uniformly classified. One source indicates Skin Irritation (Category 2), Eye Irritation (Category 2), and Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system). | [1] |
| Personal Protective Equipment (PPE) | Eyeshields, Gloves, type N95 (US). | [2] |
| Storage Class | 11 - Combustible Solids. | [2] |
| Melting Point | 83-86 °C (for Boc-Phe(4-F)-OH). | [2] |
Operational Plan: Safe Handling of this compound
Adherence to standard laboratory safety protocols is paramount. The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, and caution is always advised.[3]
Engineering Controls
-
Ventilation: Handle the compound in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood to minimize inhalation.[1][4]
-
Eye Wash and Safety Shower: Ensure easy access to an emergency eye wash station and safety shower.
Personal Protective Equipment (PPE)
The minimum recommended PPE for handling this compound includes:
-
Eye and Face Protection: Chemical safety goggles or a face shield should be worn to protect from splashes.[5][6]
-
Hand Protection: Wear impervious chemical-resistant gloves, such as nitrile rubber. Inspect gloves for any damage before use.[3][5]
-
Respiratory Protection: If dust generation is likely, a NIOSH-approved respirator (e.g., N95) is recommended.[2][6]
-
Body Protection: A laboratory coat is mandatory. Change any contaminated clothing immediately.[3]
Procedural Guidance
-
General Hygiene: Avoid contact with skin and eyes.[1] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the substance.[3]
-
Weighing and Transfer: Conduct weighing and transferring of the solid compound in a fume hood or a designated containment area to control dust.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Spill Management:
-
Small Spills: In case of a small spill, carefully sweep up the solid material and place it in a suitable, closed container for disposal. Avoid generating dust.[3][4]
-
Large Spills: For larger spills, evacuate the area and follow your institution's emergency procedures. Prevent the spilled material from entering drains or waterways.[3][4]
-
Disposal Plan: Waste Management for this compound
Treat all waste containing this compound as hazardous chemical waste.[1] Under no circumstances should it be disposed of down the drain or in regular solid waste containers.[1]
Solid Waste Disposal
This protocol applies to unused, expired, or contaminated solid this compound.
-
Containment: Place all solid waste into a designated, compatible, and sealable hazardous waste container. Keep the container closed when not in use.[1]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".
-
Collection: Follow your institution's Environmental Health and Safety (EHS) office guidelines for the collection and disposal by a licensed chemical waste disposal company.[3]
Liquid Waste Disposal
This protocol applies to solutions containing this compound.
-
Segregation: Do not mix this waste stream with incompatible waste streams (e.g., acidic or basic solutions) to avoid potentially violent chemical reactions.[1]
-
Containment: Collect all liquid waste in a designated, properly labeled, and sealed hazardous waste container.
-
Labeling: The label should clearly indicate "Hazardous Waste" and list all chemical constituents, for example: "this compound in [Solvent Name]".
-
Disposal: Arrange for disposal through your institution's EHS program.
Visual Workflow for Safe Handling and Disposal
The following diagram outlines the key steps for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposing of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
